2,5-Dimethyl-3-thiaadipic Acid
Description
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Properties
IUPAC Name |
3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-4(6(8)9)3-12-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXYLSSOKGLAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245109 | |
| Record name | 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106014-16-8 | |
| Record name | 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106014-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethyl-3-thiaadipic Acid and Its Class
Abstract: This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-thiaadipic Acid (CAS 106014-16-8), a specialty chemical with applications in the synthesis of herbicides.[1][2][3] Given the limited public data on this specific molecule, this paper establishes a broader context by examining its parent analogue, 3,3'-Thiodipropionic Acid (TDPA) (CAS 111-17-1). TDPA is a well-characterized dicarboxylic acid widely used as an antioxidant and a versatile building block in chemical synthesis.[4][5] This guide will detail the known properties and synthesis of this compound, supplemented with in-depth protocols, applications, and mechanistic insights derived from the extensive data available for TDPA. This dual approach offers researchers and drug development professionals both specific information on the target molecule and a robust, data-rich framework for understanding the broader class of thiodicarboxylic acids.
Part 1: Physicochemical and Structural Characteristics
Thiodicarboxylic acids are a class of organosulfur compounds characterized by a central sulfur atom flanked by two carboxylic acid moieties. Their utility stems from this unique structure, which imparts antioxidant properties and provides reactive handles for chemical synthesis.[5][6]
This compound
-
IUPAC Name: 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid[8]
-
Synonyms: 3-[(1-Carboxyethyl)thio]-2-methyl-propanoic Acid[1][2]
The structure of this compound features a thioether linkage and two chiral centers at the C2 and C5 positions, introduced by the methyl groups. This chirality suggests the potential for stereoisomers, which could have distinct biological activities, a critical consideration in drug development.
Reference Compound: 3,3'-Thiodipropionic Acid (TDPA)
To provide a more comprehensive technical context, the properties of the closely related and extensively studied TDPA are summarized below.
| Property | Value | Source(s) |
| CAS Number | 111-17-1 | [9][10] |
| Molecular Formula | C₆H₁₀O₄S | [9][11] |
| Molecular Weight | 178.21 g/mol | [9][10] |
| Appearance | White fine crystalline powder / Nacreous leaflets | [9][10] |
| Melting Point | 131-134 °C | [9] |
| Solubility | Freely soluble in hot water, alcohol, and acetone. Slightly soluble in water at room temperature. | [10][12] |
| pKa (25°C) | 4.11 | [10] |
Part 2: Synthesis and Methodologies
The synthesis of thiodicarboxylic acids typically involves the reaction of a sulfur nucleophile with an α,β-unsaturated carboxylic acid or a halo-substituted carboxylic acid.
Synthesis of this compound
A documented method for synthesizing this compound involves a "one-kettle way" starting from methacrylic acid and thiourea to first generate an intermediate, 3-mercaptoisobutyric acid. This intermediate then reacts with 2-chloropropionic acid in the presence of a base to yield the final product.[13]
Experimental Protocol:
-
Step 1: Formation of 3-Mercaptoisobutyric Acid Intermediate:
-
In a reaction vessel, charge water, thiourea, and concentrated hydrochloric acid. Heat to 45°C with stirring.
-
Slowly add methacrylic acid dropwise. After the addition, raise the temperature to 90°C and react for 2 hours. This step utilizes the acid-catalyzed addition of thiourea to the double bond of methacrylic acid, followed by hydrolysis to form the thiol.
-
-
Step 2: Thia-Michael Addition:
-
Add a solution of sodium hydroxide dropwise to the reaction mixture. This deprotonates the intermediate thiol, forming a highly nucleophilic thiolate.
-
Add 2-chloropropionic acid dropwise. The thiolate attacks the electrophilic carbon of 2-chloropropionic acid in a nucleophilic substitution reaction.
-
Continue the reaction for 2 hours.
-
-
Step 3: Workup and Isolation:
-
Adjust the pH of the solution to 5-6 using concentrated hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic phases and remove the solvent to yield this compound as a waxy solid.[13]
-
Caption: Synthesis workflow for this compound.
Industrial Synthesis of 3,3'-Thiodipropionic Acid (TDPA)
For context, a common industrial method for producing the parent compound, TDPA, involves the hydrolysis of 3,3'-thiodipropionitrile. This method is noted for its high yield and safety at an industrial scale.
Experimental Protocol:
-
Reaction Setup: Prepare an aqueous solution of a mineral acid (e.g., HCl) at a concentration of 3-10 mol/L in a reactor heated to 70-120°C.
-
Controlled Addition: Gradually add 3,3'-thiodipropionitrile to the heated acid solution. The addition rate is critical and must be controlled to keep the nitrile concentration in the reaction system at or below 5% by weight. This slow addition prevents a runaway exothermic reaction, which is a significant safety hazard.
-
Hydrolysis: The nitrile groups are hydrolyzed to carboxylic acids under the acidic and high-temperature conditions.
-
Isolation: Upon completion, the 3,3'-Thiodipropionic acid product can be isolated, often achieving yields of 96% or higher.[14]
Part 3: Applications and Scientific Relevance
The applications of these compounds are primarily dictated by the thioether and dicarboxylic acid functional groups.
This compound
The primary documented use of this compound is as an intermediate in the preparation of herbicides.[1][2][3] The specific structure is likely designed to impart particular properties such as solubility, stability, or a specific mode of action in the final herbicidal product. It is also used in the synthesis of 2,4-dimethyl tetrahydro thiophene-3-ketone, a flavor and fragrance ingredient.[13]
3,3'-Thiodipropionic Acid (TDPA)
The applications of TDPA are far more extensive and well-documented, providing a model for the potential utility of its derivatives.
-
Antioxidant: TDPA is widely used as an antioxidant in the food, cosmetics, and plastics industries.[9][15] It functions by preventing the oxidation of fats and oils, thereby preventing rancidity and extending shelf life.[9][16] Its mechanism involves the sulfur atom, which can scavenge free radicals. In cosmetic formulations, it acts as a stabilizer, protecting products like creams and shampoos from degradation.[4]
-
Chemical Intermediate: The dicarboxylic acid functionality makes TDPA a versatile building block for chemical synthesis.[5] It can undergo reactions like esterification and amidation to produce a range of derivatives, including:
-
Thioesters (e.g., Dilauryl Thiodipropionate): Used as secondary antioxidants in lubricants and polymers.[4]
-
Coordination Polymers: The acid groups can act as ligands to coordinate with metal ions, forming materials with interesting luminescent properties.[16]
-
Pharmaceutical Scaffolds: It serves as a precursor for synthesizing novel pharmaceutical agents, including potential antitumor compounds.[5]
-
-
Biochemical Research: TDPA and its disulfide counterpart, 3,3'-Dithiodipropionic acid, are used in biochemical studies. They can serve as precursors for synthesizing polythioesters, which are of interest as biodegradable polymers.[16][17]
Caption: Application landscape for thiodicarboxylic acids.
Part 4: Conclusion and Future Outlook
This compound is a specialty chemical with specific, albeit not widely publicized, applications. By understanding its synthesis and properties in the context of its well-studied analogue, 3,3'-Thiodipropionic Acid, researchers can better appreciate its potential. The core value of this class of molecules lies in the synergy between the antioxidant capability of the thioether linkage and the synthetic versatility of the dual carboxylic acid groups. For professionals in drug development, the introduction of methyl groups and thus chirality in this compound presents an opportunity for creating stereospecific molecules, a cornerstone of modern pharmaceutical design. Future research could focus on exploring the biological activities of its individual stereoisomers and expanding its use as a scaffold for novel therapeutics beyond its current application in agrochemicals.
References
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3,3'-Thiodipropionic Acid. (n.d.). DrugFuture. Retrieved from [Link]
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Exploring the Biochemical Applications of 3,3'-Dithiodipropionic Acid. (n.d.). Biochemical Research Chemicals. Retrieved from [Link]
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CAS No : 106014-16-8 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA). (2024, July 8). UniVOOK. Retrieved from [Link]
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THIODIPROPIONIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]
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Beyond Antioxidants: 3,3'-Thiodipropionic Acid as a Synthesis Building Block. (n.d.). Chemical Intermediate Supplier. Retrieved from [Link]
- Method for producing 3,3'-thiodipropionic acid. (1993). Google Patents (JPH05213860A).
- A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone. (n.d.). Google Patents (CN106866847A).
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Thiodipropionic Acid. (n.d.). PubChem. Retrieved from [Link]
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3 Thiodipropionic Acid. (n.d.). Rhythm Chemicals Pvt. Ltd.. Retrieved from [Link]
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Thiocarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2,5-Dimethyl-3-thiaadipic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 106014-16-8), a dicarboxylic acid containing a thioether linkage. While not a therapeutic agent itself, its structural motifs make it an interesting building block for chemical synthesis. This document delves into its core physicochemical properties, established synthesis protocols, analytical characterization workflows, and current applications. Furthermore, it offers a forward-looking perspective on its potential utility as a scaffold in medicinal chemistry and drug design, grounded in the established roles of its constituent functional groups. All discussions are framed with scientific integrity, providing causal explanations for methodological choices and adhering to authoritative sources.
Core Molecular Profile
This compound is a specialty chemical intermediate. Its identity is defined by a unique combination of a six-carbon backbone (adipic acid scaffold), two methyl groups conferring chirality, and a sulfur atom replacing the C3 carbon, forming a thioether bond.
Chemical Structure and Identifiers
The fundamental identity of a chemical compound begins with its structure and universally recognized identifiers. The structure below illustrates the connectivity of the atoms, including the two stereocenters at positions C2 and C5.
Caption: 2D representation of this compound.
This structure leads to the key identifiers and properties summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₄S | [1][2][3][4] |
| Molecular Weight | 192.23 g/mol | [1][2][3][5] |
| Computed MW | 192.24 g/mol | [4] |
| CAS Number | 106014-16-8 | [1][2][3][4] |
| IUPAC Name | 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid | [4] |
| Synonyms | 3-[(1-Carboxyethyl)thio]-2-methyl-propanoic Acid | [1][5] |
| Physical Form | Off-white Solid | [3] |
| Solubility | Chloroform | [3] |
Synthesis and Manufacturing
The synthesis of this compound is not trivial and involves multi-step reactions. Patent literature describes viable pathways, primarily revolving around the formation of the thioether bond.[6] Understanding these routes is critical for researchers planning to utilize this molecule as a starting material.
Synthesis from 3-Mercaptoisobutyric Acid
A prominent synthesis route involves the nucleophilic substitution reaction between 3-mercaptoisobutyric acid and 2-chloropropionic acid.[6]
Reaction: 3-mercaptoisobutyric acid + 2-chloropropionic acid → this compound
Causality in Protocol Design:
-
Base Catalysis: The reaction is performed in the presence of a strong base, such as sodium hydroxide (NaOH). The base serves a critical purpose: to deprotonate the thiol group (-SH) of the 3-mercaptoisobutyric acid, forming a highly nucleophilic thiolate anion (-S⁻). This anion is a much more potent nucleophile than the neutral thiol, enabling an efficient Sₙ2 attack on the electrophilic carbon of 2-chloropropionic acid that bears the chlorine atom.
-
pH Adjustment and Extraction: After the reaction, the mixture is acidified. This step is crucial for workup as it protonates the two carboxylate groups, converting them back to carboxylic acids (-COOH). This makes the final product significantly less soluble in water and more soluble in organic solvents like ethyl acetate, allowing for its efficient extraction and separation from inorganic salts.[6]
Experimental Protocol
The following is a representative, step-by-step laboratory-scale protocol derived from established methods.[6]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, add 200 mL of water, 3-mercaptoisobutyric acid (0.37 mol), and sodium hydroxide (1.17 mol).
-
Thiolate Formation: Stir the mixture at room temperature for 10 minutes until all solids are completely dissolved. This ensures the complete formation of the sodium thiolate salt.
-
Nucleophilic Substitution: Add 2-chloropropionic acid (0.4 mol) dropwise over approximately 30 minutes. The slow addition helps to control any potential exotherm.
-
Reaction Completion: Continue stirring the reaction mixture for 2 hours to ensure the reaction proceeds to completion.
-
Acidification and Workup: Adjust the pH of the solution to 5-6 using concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 200 mL portions of ethyl acetate.
-
Isolation: Combine the organic phases. Removal of the solvent under reduced pressure will yield the product, typically as a yellow, waxy solid.[6]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization Workflow
For any researcher synthesizing or using this compound, rigorous analytical confirmation is a prerequisite for trustworthy results. A multi-technique approach ensures unambiguous structural verification.
-
Mass Spectrometry (MS): The initial and most direct test. Electrospray ionization (ESI) in negative mode is ideal for this dicarboxylic acid. The goal is to observe the [M-H]⁻ ion at an m/z corresponding to a mass of ~191.04, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₇H₁₁O₄S⁻).
-
¹H NMR Spectroscopy: This technique provides information on the proton environment. Key expected signals would include two distinct doublets for the methyl groups adjacent to the chiral centers, multiplets for the methine protons (CH), and signals for the methylene protons (CH₂) adjacent to the sulfur atom.
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton. One would expect to see signals for the two carboxyl carbons (>170 ppm), the two methine carbons, the methylene carbon, and the two distinct methyl carbons.
-
Infrared (IR) Spectroscopy: Useful for functional group identification. A very broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, while a sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.
Caption: A standard analytical workflow for structural verification.
Applications and Future Perspectives
Current Applications: Chemical Intermediate
The primary documented use of this compound is as a chemical intermediate.[5][7] Specifically, it serves as a precursor in the synthesis of herbicides and other complex organic molecules like 2,4-dimethyl tetrahydrothiophene-3-one.[3][6] Its dicarboxylic nature allows it to be used in polymerization reactions or as a linker molecule where precise spacing and stereochemistry are required.
Potential in Drug Discovery: A Building Block Approach
While there is no evidence of this compound possessing inherent biological activity, its structure contains features relevant to medicinal chemistry. Drug development professionals should view this molecule not as a drug candidate, but as a potentially valuable scaffold or building block.
-
Thioether Moiety: The thioether group is an important isostere of a methylene group (-CH₂-) or an ether (-O-).[8] Its inclusion can modulate a molecule's lipophilicity, metabolic stability, and conformational properties. Unlike ethers, the sulfur atom can be oxidized in vivo, offering a potential site for metabolic activation or deactivation, a feature that can be exploited in prodrug design.[8]
-
Dicarboxylic Acid Functionality: The two carboxylic acid groups provide sites for further chemical modification. They can be converted to esters, amides, or other functional groups to build larger, more complex molecules. This bifunctionality is ideal for creating linkers for antibody-drug conjugates (ADCs) or PROTACs, or for synthesizing ligands designed to interact with two distinct binding pockets in a target protein.
-
Stereochemistry: The presence of two chiral centers offers stereochemical diversity. Synthesizing and separating the different stereoisomers (R,R), (S,S), and (R,S) could lead to derivatives with highly specific 3D arrangements, which is critical for selective interaction with biological targets.
The value of this molecule in drug discovery lies in its potential to generate novel chemical entities for screening libraries. Its structure is not commonly found in typical screening collections, offering a path to explore new chemical space.
Safety and Handling
-
Standard Laboratory Precautions: Handle the compound in a well-ventilated fume hood at all times.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS provided by the supplier for the most detailed and up-to-date safety and handling information.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a well-characterized chemical intermediate with established synthesis routes. Its primary value to researchers lies in its bifunctional nature and unique thioether-containing backbone, making it a useful precursor for agrochemicals and other specialty chemicals. For scientists in drug development, it represents an underexplored building block. By leveraging its dicarboxylic acid handles, thioether linkage, and inherent stereochemistry, medicinal chemists can construct novel molecules to probe new areas of chemical space, potentially leading to the discovery of next-generation therapeutic agents. Rigorous analytical characterization and adherence to strict safety protocols are paramount when working with this compound.
References
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PubChem. This compound | C7H12O4S | CID 13633094. [Link]
- Google Patents. A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone.
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Australian Industrial Chemicals Introduction Scheme (AICIS). NA7 Public Report. [Link]
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Pharmaffiliates. CAS No : 106014-16-8 | Product Name : this compound. [Link]
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National Center for Biotechnology Information. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
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ResearchGate. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
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National Center for Biotechnology Information. Unlocking the potential of the thioamide group in drug design and development. [Link]
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2,5-Dimethyl-3-thiaadipic Acid chemical properties
An In-Depth Technical Guide to the Predicted Chemical Properties of 2,5-Dimethyl-3-thiaadipic Acid
Disclaimer: Direct experimental data for this compound is not extensively available in the public domain. This guide is a theoretical and predictive analysis based on fundamental chemical principles and data from structurally analogous compounds. All properties and reaction pathways described herein should be considered hypothetical until validated by empirical studies.
Introduction
This compound is a dicarboxylic acid containing a thioether linkage. Its structure suggests potential for a range of chemical functionalities, making it a molecule of interest for applications in polymer science, coordination chemistry, and as a building block in organic synthesis. The presence of two stereocenters also introduces the possibility of stereoisomers with distinct properties. This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and likely reactivity of this compound, drawing on data from related molecules to offer a scientifically grounded perspective for researchers and drug development professionals.
Molecular Structure and Key Features
The fundamental structure of this compound consists of a six-carbon backbone with a sulfur atom replacing the third carbon (a thioether) and carboxylic acid groups at both ends. Methyl groups are substituted at the 2 and 5 positions.
Key Structural Features:
-
Thioether Linkage: The sulfide group is a key feature, influencing the molecule's polarity, nucleophilicity, and potential for oxidation.
-
Dicarboxylic Acid Groups: The two terminal carboxylic acid groups are acidic and provide sites for a variety of reactions, including salt formation, esterification, and amidation.
-
Chiral Centers: The carbons at positions 2 and 5 are chiral centers, meaning the molecule can exist as stereoisomers (R,R), (S,S), and a meso-compound (R,S). These isomers may have different biological activities and physical properties.
-
Methyl Substituents: The methyl groups can influence the molecule's steric hindrance, solubility, and electronic properties.
Caption: Proposed synthesis workflow for this compound.
Predicted Chemical Reactivity
The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acids and the thioether.
-
Reactions of the Carboxylic Acid Groups:
-
Esterification: The carboxylic acid groups can be converted to esters by reacting with an alcohol under acidic conditions.
-
Amide Formation: Reaction with amines, in the presence of a coupling agent, will yield amides.
-
Reduction: The carboxylic acids can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.
-
Salt Formation: As an acid, it will react with bases to form carboxylate salts.
-
-
Reactions of the Thioether Group:
-
Oxidation: The thioether is susceptible to oxidation. Mild oxidizing agents (e.g., hydrogen peroxide) will yield the corresponding sulfoxide, while stronger oxidizing agents (e.g., peracetic acid) will produce the sulfone. This allows for the modulation of the molecule's polarity and coordinating ability.
-
Alkylation: The sulfur atom can act as a nucleophile and be alkylated by strong alkylating agents to form a sulfonium salt.
-
Potential Research Applications
Given its structure, this compound could be a valuable molecule in several areas of research and development:
-
Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides. The thioether linkage in the polymer backbone could impart unique properties, such as improved thermal stability or affinity for heavy metals.
-
Coordination Chemistry: The thioether and carboxylate groups can act as ligands to coordinate with metal ions. This could be useful in the design of new catalysts or metal-organic frameworks (MOFs).
-
Drug Development: The molecule could serve as a scaffold or building block for the synthesis of more complex molecules with potential biological activity. Thioether-containing molecules are found in a number of pharmaceuticals.
Analytical Characterization
Should this compound be synthesized, a standard battery of analytical techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the methyl protons, the methine protons adjacent to the carboxylic acids, and the methylene protons adjacent to the sulfur.
-
¹³C NMR would show distinct signals for the carbonyl carbons, the carbons bonded to sulfur, the methine carbons, and the methyl carbons.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, and a sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O stretch.
-
Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound.
Conclusion
While this compound is not a well-documented compound, a thorough analysis of its structure allows for a number of scientifically sound predictions about its properties and reactivity. Its bifunctional nature as a dicarboxylic acid and a thioether suggests it could be a versatile building block for a variety of applications. The hypotheses presented in this guide offer a starting point for future experimental investigation into this intriguing molecule.
References
There are no direct references for the experimental properties of this compound. The information presented is based on general organic chemistry principles and analogy to similar compounds.
An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-3-thiaadipic Acid
This guide provides a comprehensive overview of the synthetic pathways for 2,5-Dimethyl-3-thiaadipic Acid, a molecule of interest in various chemical applications, including as an intermediate in the preparation of herbicides and other complex organic structures.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core methodologies, underlying chemical principles, and practical experimental protocols.
Introduction and Strategic Overview
This compound, with the chemical structure 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid, is a dicarboxylic acid containing a central thioether linkage.[2] Its synthesis primarily revolves around the formation of a key carbon-sulfur bond. The strategic approaches discussed herein are based on established chemical transformations, offering reliable and scalable methods for its preparation. The dominant synthetic strategies involve the nucleophilic substitution reaction of a thiol with an alpha-halocarboxylic acid or a conjugate addition of a thiol to an α,β-unsaturated carboxylic acid.
A prevalent method for synthesizing this compound involves the reaction of 3-mercaptoisobutyric acid with 2-chloropropionic acid in the presence of a base.[3] An alternative, more streamlined "one-pot" synthesis begins with more readily available starting materials, methacrylic acid and thiourea, to generate the necessary 3-mercaptoisobutyric acid intermediate in situ.[3] This guide will explore both of these pathways in detail.
Synthesis Pathway I: Nucleophilic Substitution Approach
This pathway hinges on the S-alkylation of 3-mercaptoisobutyric acid with 2-chloropropionic acid. The reaction proceeds via a classical Williamson ether synthesis-type mechanism, adapted for thioether formation.
Reaction Mechanism
The reaction is initiated by the deprotonation of the thiol group of 3-mercaptoisobutyric acid by a base, typically sodium hydroxide, to form a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom bearing the chlorine atom in 2-chloropropionic acid in a typical SN2 fashion, displacing the chloride ion and forming the thioether bond. Subsequent acidification of the reaction mixture protonates the carboxylate groups, yielding the final product, this compound.
Visualizing the Nucleophilic Substitution Pathway
Caption: Nucleophilic substitution pathway for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established patent literature.[3]
Materials:
-
3-Mercaptoisobutyric acid
-
2-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
Procedure:
-
In a three-necked flask equipped with a stirrer, add 200 mL of water and 3-mercaptoisobutyric acid (45g, 0.37 mol).
-
With stirring, add sodium hydroxide (47g, 1.17 mol) and continue to stir at room temperature for 10 minutes until all solids are dissolved.
-
Slowly add 2-chloropropionic acid (44.2g, 0.4 mol) dropwise over approximately 30 minutes.
-
Continue the reaction for 2 hours at room temperature.
-
After the reaction is complete, adjust the pH of the solution to 5-6 using concentrated hydrochloric acid.
-
Extract the aqueous layer three times with 200 mL of ethyl acetate.
-
Combine the organic phases and remove the solvent under reduced pressure to yield this compound as a yellow, waxy solid.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 93% | [3] |
| Purity (GC) | 97.5% | [3] |
Synthesis Pathway II: "One-Pot" Thia-Michael Addition and Substitution
This elegant "one-pot" or "one kettle way" approach avoids the isolation of the intermediate 3-mercaptoisobutyric acid by generating it in situ from methacrylic acid and thiourea.[3] This is then followed by the nucleophilic substitution with 2-chloropropionic acid in the same reaction vessel.
Reaction Mechanism
The synthesis begins with the reaction of methacrylic acid with thiourea in the presence of a strong acid, such as hydrochloric acid. This step forms an intermediate which, upon hydrolysis with a strong base like sodium hydroxide, yields 3-mercaptoisobutyric acid. This in situ formation is a type of thia-Michael addition. Following the formation of the thiol, the reaction proceeds as described in Pathway I, with the addition of 2-chloropropionic acid leading to the final product.
Visualizing the "One-Pot" Synthesis Workflow
Caption: Workflow for the "one-pot" synthesis of this compound.
Detailed Experimental Protocol
This protocol is a detailed representation of the "one kettle way" described in the patent literature.[3]
Materials:
-
Methacrylic acid
-
Thiourea
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
2-Chloropropionic acid
-
Ethyl acetate
-
Water
Procedure:
-
To a three-necked flask, add 100 mL of water, thiourea (53.0g, 0.69 mol), and concentrated hydrochloric acid (75.7g, 0.75 mol).
-
Heat the mixture to 45°C with stirring for 30 minutes.
-
Add methacrylic acid (50.0g, 0.57 mol) dropwise over approximately 30 minutes.
-
Increase the temperature to 90°C and maintain for 2 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (103.2g, 2.58 mol) in 150 mL of water dropwise over 30 minutes. Continue stirring for an additional 30 minutes.
-
Cool the mixture to room temperature and add 2-chloropropionic acid (69.0g, 0.63 mol) dropwise over 30 minutes.
-
Continue the reaction for 2 hours.
-
Adjust the pH to 5-6 with concentrated hydrochloric acid.
-
Extract the product three times with 200 mL of ethyl acetate.
-
Combine the organic layers and remove the solvent under reduced pressure to obtain this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 86.2% | [3] |
| Purity (GC) | 97% | [3] |
Purification and Characterization
While the patent literature suggests that extraction yields a product of high purity, for applications requiring more stringent purity, further purification may be necessary.[3] Standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system could be employed.
For the characterization of this compound, a combination of spectroscopic methods would be employed to confirm its structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the methyl protons, the methine protons adjacent to the carboxyl groups, and the methylene protons adjacent to the sulfur atom. 13C NMR would show distinct peaks for the carboxyl carbons, the carbons bonded to sulfur, and the methyl and methylene carbons.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm-1 would indicate the O-H stretching of the carboxylic acid groups, and a strong absorption around 1700 cm-1 would correspond to the C=O stretching of the carbonyl groups.
-
Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure. The molecular weight of this compound is 192.23 g/mol .[4]
Conclusion and Future Perspectives
The synthesis of this compound is well-established through robust and high-yielding chemical pathways. The "one-pot" synthesis offers an efficient and atom-economical route, which is particularly advantageous for industrial-scale production.[3] The nucleophilic substitution pathway, while requiring the isolation of an intermediate, provides a more controlled, stepwise approach.
Future research in this area could focus on the development of catalytic and more environmentally benign synthetic methods. For instance, exploring enzyme-catalyzed thia-Michael additions or the use of greener solvents could enhance the sustainability of the synthesis. Furthermore, a detailed investigation into the stereochemistry of the two chiral centers in this compound and the development of stereoselective synthetic routes could open up new applications for this molecule in areas where chirality is crucial.
References
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An In-depth Technical Guide to 2,5-Dimethyl-3-thiaadipic Acid
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-thiaadipic Acid, a molecule of interest in chemical synthesis and potentially in the field of metabolomics. This document consolidates current knowledge on its chemical and physical properties, outlines a detailed synthesis protocol, and explores its hypothesized biological significance and potential as a biomarker. Furthermore, this guide presents detailed, field-proven methodologies for the analysis of this compound in biological matrices, leveraging established techniques for similar short-chain fatty and dicarboxylic acids. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and its potential applications.
Introduction and Core Concepts
This compound, with the IUPAC name 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid, is a dicarboxylic acid containing a thioether linkage.[1] While its primary documented application lies in the realm of chemical synthesis, its structural similarity to endogenous metabolites and fatty acid analogues suggests a potential, yet largely unexplored, role in biological systems. This guide aims to bridge the current knowledge gap by providing a foundational understanding of this molecule, from its basic properties to its potential biological implications and the analytical methods required for its study.
The core of this guide is built upon the principles of scientific integrity, providing not just protocols but the rationale behind experimental choices. We will delve into the knowns and the unknowns, clearly delineating established data from scientifically grounded hypotheses.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and analysis.
| Property | Value | Source |
| CAS Number | 106014-16-8 | [1][2] |
| Molecular Formula | C₇H₁₂O₄S | [1][2] |
| Molecular Weight | 192.23 g/mol | [2][3] |
| Appearance | Off-white to yellow, waxy solid | [3][4] |
| Solubility | Soluble in chloroform | [3] |
| IUPAC Name | 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid | [1] |
| Synonyms | 3-[(1-Carboxyethyl)thio]-2-methyl-propanoic Acid | [1][3] |
Synthesis of this compound
The synthesis of this compound is crucial for obtaining the pure compound for research and development purposes. A patented method provides a clear pathway for its preparation.[4]
Synthetic Pathway Overview
The synthesis involves the reaction of 3-mercaptoisobutyric acid with 2-chloropropionic acid in the presence of a base.[4] An alternative "one-pot" method starts from methacrylic acid and thiourea.[4]
Caption: Synthetic pathways to this compound.
Detailed Experimental Protocol (One-Pot Method)
This protocol is adapted from the described patent for the preparation of 2,4-dimethyl tetrahydro thiophene-3-ketone, where this compound is a key intermediate.[4]
Materials:
-
Methacrylic acid
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
2-Chloropropionic acid
-
Ethyl acetate
-
Water
-
Three-necked flask
-
Stirring apparatus
-
Heating mantle
-
Dropping funnel
Procedure:
-
Step 1: Formation of 3-Mercaptoisobutyric Acid Intermediate.
-
To a three-necked flask equipped with a stirrer, add 100ml of water and 53.0g (0.69mol) of thiourea.
-
With stirring, add 75.7g (0.75mol) of concentrated hydrochloric acid and heat the mixture to 45°C for 30 minutes.
-
Add 50.0g (0.57mol) of methacrylic acid dropwise over approximately 30 minutes.
-
Increase the temperature to 90°C and maintain the reaction for 2 hours.
-
Cool the reaction mixture and then add a solution of 103.2g (2.58mol) of sodium hydroxide in 150ml of water dropwise over about 30 minutes.
-
Continue stirring for an additional 30 minutes.
-
-
Step 2: Synthesis of this compound.
-
Cool the reaction mixture to room temperature.
-
Add 69.0g (0.63mol) of 2-chloropropionic acid dropwise over approximately 30 minutes.
-
Continue the reaction for 2 hours.
-
Adjust the pH of the solution to 5-6 using concentrated hydrochloric acid.
-
Extract the product with 200ml of ethyl acetate three times.
-
Combine the organic phases.
-
Evaporate the solvent to obtain a yellow, waxy solid of this compound.
-
Expected Yield and Purity: Approximately 98.3g (86.2% yield) with a purity of 97% as determined by Gas Chromatography (GC).[4]
Hypothesized Biological Significance and Role as a Biomarker
While direct evidence is currently lacking, the chemical structure of this compound allows for the formulation of scientifically plausible hypotheses regarding its biological relevance.
Potential Metabolic Origins
This compound is a sulfur-containing dicarboxylic acid. Its origins in biological systems could be linked to the metabolism of sulfur-containing amino acids, which are abundant in dietary protein, particularly from meat.[5][6][7] The gut microbiome plays a crucial role in the metabolism of dietary sulfur compounds.[5][6][8]
Caption: Hypothesized metabolic origin of this compound.
It is hypothesized that gut bacteria could metabolize sulfur-containing amino acids from meat into various smaller molecules, including thioethers and dicarboxylic acids. This compound could be one such metabolite.
Potential as a Biomarker for Meat Consumption
The identification of urinary biomarkers for meat intake is an active area of research to improve dietary assessment.[9][10][11][12] Known biomarkers include 1-methylhistidine and 3-methylhistidine.[9][11] Given its potential origin from the microbial metabolism of meat-derived amino acids, this compound could serve as a novel biomarker for meat consumption. Its presence and concentration in urine could correlate with the level of meat intake. Further metabolomics studies on urine samples from individuals with varying meat consumption are required to validate this hypothesis.
Analytical Methodologies
The accurate and sensitive detection and quantification of this compound in biological matrices are essential for investigating its potential biological roles. While no specific methods have been published for this compound, established protocols for short-chain fatty acids and dicarboxylic acids can be adapted.
Sample Preparation from Biological Matrices (Urine)
Objective: To extract and derivatize this compound from urine for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Urine sample
-
Internal Standard (e.g., a deuterated analog or a structurally similar thia-dicarboxylic acid)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Vortex mixer
-
Centrifuge
-
GC vials
Protocol:
-
Sample Collection and Storage: Collect 24-hour urine samples and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw the urine sample on ice. To 1 mL of urine, add a known amount of the internal standard.
-
Acidification: Acidify the sample to a pH of approximately 1-2 by adding concentrated HCl. This protonates the carboxylic acid groups, making them more extractable into an organic solvent.
-
Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the acidified urine sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 4-6) two more times, combining the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: To the dried residue, add 100 µL of BSTFA and 100 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) esters of the carboxylic acids.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13][14][15]
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Expected Fragmentation Pattern (Hypothetical): The mass spectrum of the di-TMS ester of this compound is expected to show characteristic fragments resulting from the cleavage of the thioether bond and the loss of methyl and TMS groups.[16][17][18][19][20]
Caption: Hypothetical fragmentation of di-TMS-2,5-Dimethyl-3-thiaadipic Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used for the structural confirmation of synthesized this compound.[21][22][23]
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Nuclei: ¹H and ¹³C.
Expected Chemical Shifts (Hypothetical): Based on the structure and typical chemical shifts for similar functional groups, the following approximate chemical shifts are expected:[22][23][24][25]
¹H NMR (400 MHz, CDCl₃):
-
δ 1.2-1.4 ppm (d, 6H): Methyl protons (CH₃) adjacent to the chiral centers.
-
δ 2.6-2.9 ppm (m, 4H): Methylene protons (CH₂) adjacent to the sulfur atom and the chiral centers.
-
δ 3.0-3.3 ppm (m, 2H): Methine protons (CH) at the chiral centers.
-
δ 10.0-12.0 ppm (s, 2H): Carboxylic acid protons (COOH).
¹³C NMR (100 MHz, CDCl₃):
-
δ 15-20 ppm: Methyl carbons (CH₃).
-
δ 35-45 ppm: Methylene and Methine carbons (CH₂ and CH).
-
δ 175-185 ppm: Carboxylic acid carbons (COOH).
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information.[26]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
Future Directions and Conclusion
This compound is a compound with established utility in chemical synthesis and significant, albeit unexplored, potential in the biological sciences. This technical guide has provided a comprehensive overview of its known properties and has laid the groundwork for future research by proposing scientifically sound hypotheses and detailed analytical methodologies.
Future research should focus on:
-
Metabolomic studies: To confirm the presence of this compound in biological samples and to validate its potential as a biomarker for meat consumption.
-
Biological activity screening: To investigate any potential physiological effects of this molecule.
-
Development of certified reference materials: To enable accurate quantification in research and clinical settings.
By providing this foundational knowledge and these practical protocols, we hope to stimulate further investigation into this compound and unlock its full scientific potential.
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Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,5-Dimethyl-3-thiaadipic Acid
Introduction
In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a cornerstone of success. Novel chemical entities, whether synthesized as potential therapeutic agents or identified as critical intermediates, demand rigorous structural verification to ensure their identity, purity, and ultimately, their efficacy and safety. This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of 2,5-Dimethyl-3-thiaadipic Acid, a sulfur-containing dicarboxylic acid with potential applications in the synthesis of various organic compounds.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a logical and scientifically-grounded narrative on how to approach the structural determination of complex acyclic molecules. We will delve into the "why" behind the "how," exploring the causal relationships that dictate our experimental choices and the interpretation of the resulting data.
The Analytical Challenge: Unveiling the Structure of this compound
The target of our investigation is this compound, with the molecular formula C₇H₁₂O₄S.[1] A preliminary assessment of this formula suggests a degree of unsaturation of two. The presence of two carboxylic acid groups accounts for both degrees of unsaturation (two C=O bonds). The core of our task is to definitively map the connectivity of the atoms and elucidate the stereochemical nuances of the molecule.
The Elucidation Workflow: A Step-by-Step Approach
The structure elucidation of this compound will proceed through a logical sequence of analytical techniques. Each step will provide a piece of the structural puzzle, with the complete picture emerging from the synthesis of all the data.
Figure 1: A logical workflow for the structure elucidation of this compound.
Part 1: Foundational Analysis - Elemental Composition and Molecular Weight
Mass Spectrometry (MS)
Rationale: The initial and most critical step in structure elucidation is the determination of the accurate molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) provides this information with exceptional precision.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water with a trace of formic acid to aid ionization).
-
Instrumentation: The sample is introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.
-
Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes to maximize the chances of observing the molecular ion.
Expected Data & Interpretation:
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the base peak.
| Ion | Expected m/z (Calculated) | Observed m/z (Hypothetical) |
| [M-H]⁻ | 191.0381 | 191.0385 |
| [M+Na-2H]⁻ | 213.0199 | 213.0203 |
The observation of an ion at m/z 191.0385 in the high-resolution mass spectrum would strongly support the molecular formula C₇H₁₁O₄S⁻ (for the deprotonated molecule), and by inference, C₇H₁₂O₄S for the neutral compound.
Trustworthiness: The high accuracy of the mass measurement (typically < 5 ppm error) provides a strong foundation for the subsequent spectroscopic analysis, effectively constraining the possible molecular formulas to a single, unambiguous choice.
Part 2: Functional Group Identification - The Power of Infrared Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule.[2][3] For this compound, we expect to see characteristic absorptions for the carboxylic acid and C-S functionalities.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for solid samples, requiring minimal preparation.
-
Instrumentation: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first recorded and automatically subtracted from the sample spectrum.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1250 | Medium | C-O stretch (Carboxylic Acid) |
| ~930 | Broad, Medium | O-H bend (Carboxylic Acid) |
| ~680 | Weak | C-S stretch |
The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl absorption around 1710 cm⁻¹, is a definitive indicator of a carboxylic acid functional group, likely existing as a hydrogen-bonded dimer in the solid state.[3] The weaker C-S stretch is also anticipated, although it can sometimes be difficult to assign definitively in complex molecules.
Part 3: Unraveling Connectivity - The Central Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will employ a suite of 1D and 2D NMR experiments to piece together the structure of this compound.
¹H NMR Spectroscopy
Rationale: ¹H NMR provides information about the chemical environment of each proton in the molecule, including the number of different proton types, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is a good choice for carboxylic acids as the acidic protons will exchange with deuterium and their signals will disappear, simplifying the spectrum.
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Data Acquisition: A standard ¹H NMR spectrum is recorded.
Expected Data & Interpretation (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.40 | Quartet (q) | 1H | H-5 | This methine proton is adjacent to a methyl group (3 protons) and is deshielded by the adjacent sulfur atom and the carboxylic acid group. The quartet arises from coupling to the three protons of the C-6 methyl group. |
| ~2.95 | Multiplet (m) | 1H | H-2 | This methine proton is adjacent to a methyl group and a methylene group. The complex multiplet arises from coupling to the three protons of the C-1 methyl group and the two diastereotopic protons of the C-4 methylene group. |
| ~2.80 & ~2.65 | Multiplet (m) | 2H | H-4a, H-4b | These are the two protons of the methylene group at C-4. Due to the presence of two chiral centers (C-2 and C-5), these protons are diastereotopic and are therefore chemically non-equivalent. They will have different chemical shifts and will couple to each other (geminal coupling) and to the proton at C-2 (vicinal coupling), resulting in complex multiplets for each. |
| ~1.45 | Doublet (d) | 3H | H-6 | This methyl group is adjacent to the methine proton at C-5. The doublet arises from coupling to this single proton. |
| ~1.25 | Doublet (d) | 3H | H-1 | This methyl group is adjacent to the methine proton at C-2. The doublet arises from coupling to this single proton. |
| ~12.0 (in DMSO-d₆) | Broad Singlet | 2H | -COOH | In a non-exchanging solvent like DMSO-d₆, the two carboxylic acid protons would appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and their acidic nature. In D₂O, this signal would be absent due to H-D exchange. |
Expert Insight: The Significance of Diastereotopic Protons
The observation of two distinct signals for the methylene protons (H-4a and H-4b) is a crucial piece of evidence. The presence of two stereocenters (C-2 and C-5) renders the molecule chiral. The two protons of the CH₂ group at C-4 are not related by any plane of symmetry or axis of rotation, making them diastereotopic. This non-equivalence is a powerful confirmation of the proposed connectivity and the presence of multiple chiral centers.
¹³C NMR and DEPT Spectroscopy
Rationale: ¹³C NMR provides a count of the number of unique carbon atoms in the molecule, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments help to distinguish between CH₃, CH₂, CH, and quaternary carbons.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: The spectra are acquired on the same NMR spectrometer.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is recorded, along with DEPT-90 and DEPT-135 experiments.
Expected Data & Interpretation:
| Chemical Shift (ppm) | DEPT-135 | DEPT-90 | Assignment | Rationale |
| ~178 | Positive | No Peak | C-7 | The chemical shift is characteristic of a carboxylic acid carbonyl carbon. |
| ~175 | Positive | No Peak | C-8 | The second carboxylic acid carbonyl carbon. |
| ~45 | Positive | Positive | C-5 | A methine carbon adjacent to a sulfur atom and a carboxylic acid group. |
| ~40 | Positive | Positive | C-2 | A methine carbon adjacent to a methylene group and a carboxylic acid group. |
| ~35 | Negative | No Peak | C-4 | A methylene carbon adjacent to a sulfur atom and a methine carbon. |
| ~20 | Positive | No Peak | C-6 | A methyl carbon. |
| ~18 | Positive | No Peak | C-1 | A methyl carbon. |
The ¹³C NMR spectrum is expected to show seven distinct signals, consistent with the proposed structure. The DEPT experiments will confirm the presence of two methyl groups, one methylene group, two methine groups, and two quaternary (carbonyl) carbons.
2D NMR Spectroscopy: Connecting the Dots
Rationale: While 1D NMR provides valuable information, 2D NMR experiments are essential for unambiguously establishing the connectivity between protons and carbons.[4][5][6][7]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.
Experimental Protocol:
Standard pulse programs for COSY, HSQC, and HMBC experiments are run on the same sample.
Expected Data & Interpretation:
A systematic analysis of the 2D NMR spectra allows for the complete assembly of the molecular structure.
Figure 2: Key COSY and HMBC correlations for this compound.
-
COSY: Will show correlations between H-1 and H-2, H-2 and H-4a/b, and H-5 and H-6, confirming the proton-proton connectivity within the two separate spin systems.
-
HSQC: Will directly link each proton signal to its corresponding carbon signal as listed in the 1D NMR tables.
-
HMBC: This is the crucial experiment for connecting the different fragments. Key correlations would include:
-
H-1 to C-2 and C-8, linking the first methyl group to the adjacent methine and the carbonyl carbon.
-
H-6 to C-5 and C-7, connecting the second methyl group to its neighboring methine and the other carbonyl carbon.
-
H-4a/b to C-2 and C-5, bridging the two chiral centers across the sulfur atom.
-
Part 4: Final Structure Confirmation
The culmination of the data from mass spectrometry, FTIR, and a comprehensive suite of NMR experiments provides an unambiguous and self-consistent structural assignment for this compound. The molecular formula is confirmed by HRMS, the presence of carboxylic acid groups is established by FTIR, and the precise atomic connectivity and stereochemical features are elucidated by 1D and 2D NMR.
The final confirmed structure is:
Figure 3: The confirmed structure of this compound.
Conclusion
The structure elucidation of this compound serves as a prime example of a systematic and logical approach to molecular characterization. By employing a combination of mass spectrometry, FTIR, and a suite of 1D and 2D NMR techniques, we have successfully pieced together the molecular puzzle. This guide has emphasized not only the experimental protocols but also the underlying scientific principles that guide our analytical strategy. For researchers in the pharmaceutical and chemical industries, a thorough and well-documented structure elucidation process is paramount. It is the bedrock upon which all subsequent research and development activities are built, ensuring the integrity and reproducibility of scientific findings.
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Okahashi, N., Kawana, S., Iida, J., Shimizu, H., & Matsuda, F. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]
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Chemical Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of 2,5-Dimethyl-3-thiaadipic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for this compound. It is intended for laboratory personnel and drug development professionals who may work with this compound. The information herein is synthesized from available safety data and general chemical safety principles to ensure a thorough understanding of the risks and the necessary precautions.
This compound is a dicarboxylic acid containing a thioether linkage. A clear understanding of its identity and properties is fundamental to its safe handling.
Synonyms:
-
3-(1-Carboxyethylsulfanyl)-2-methylpropanoic acid[1]
Molecular Structure:
Caption: General Laboratory Workflow for Handling this compound
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An In-Depth Technical Guide to the Solubility of 2,5-Dimethyl-3-thiaadipic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethyl-3-thiaadipic Acid. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document shifts focus from presenting pre-existing data to equipping researchers with the foundational knowledge and detailed experimental protocols necessary to determine these crucial parameters in their own laboratories. By synthesizing information on the physicochemical properties of this compound with established methodologies for dicarboxylic acid analysis, this guide serves as a practical resource for scientists engaged in research and development where this compound is of interest.
Introduction to this compound
This compound, with the chemical formula C7H12O4S, is a dicarboxylic acid incorporating a sulfur atom within its carbon backbone.[1][2][3] Its structure, featuring two carboxylic acid moieties, suggests a degree of polarity and the potential for hydrogen bonding, which are key determinants of solubility. Dicarboxylic acids as a class are important in various industrial and pharmaceutical applications. For instance, they can be used in the preparation of herbicides.[4][5] Understanding the solubility of this compound is a critical first step in formulation development, reaction chemistry, and assessing its bioavailability and environmental fate.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information provides a baseline for understanding its behavior and for designing solubility studies.
| Property | Value | Source(s) |
| Chemical Formula | C7H12O4S | [1][2][3] |
| Molecular Weight | 192.23 g/mol | [1][2][3] |
| Appearance | Off-white solid | [6] |
| Melting Point | 75-79 °C | [1] |
| Qualitative Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | [1][6] |
Principles of Dicarboxylic Acid Solubility
The solubility of dicarboxylic acids is governed by a balance of intermolecular forces between the solute molecules and the solvent molecules. The two polar carboxylic acid groups can participate in hydrogen bonding with polar solvents like water, while the hydrocarbon backbone contributes to nonpolar character.
Generally, for dicarboxylic acids:
-
Solvent Polarity: "Like dissolves like" is a guiding principle.[5] Polar solvents will better dissolve polar solutes, and nonpolar solvents will better dissolve nonpolar solutes.
-
Chain Length: As the length of the hydrocarbon chain between the two carboxyl groups increases, the nonpolar character of the molecule increases, which tends to decrease solubility in polar solvents like water.[7]
-
pH: The solubility of carboxylic acids is highly dependent on pH. In aqueous solutions, the carboxylic acid groups can be deprotonated to form carboxylate anions, which are generally much more soluble in water than the neutral acid form. The Henderson-Hasselbalch equation can be used to estimate the pH-dependent solubility, although experimental determination is often necessary for accuracy.[8][9]
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids dissolving in liquids, solubility increases with temperature.[10]
Experimental Determination of Solubility
Given the lack of quantitative solubility data for this compound, this section provides detailed, self-validating protocols for its determination.
General Experimental Workflow
The determination of solubility typically follows a systematic approach, from preparation of a saturated solution to quantification of the dissolved solute.
Caption: General workflow for the experimental determination of solubility.
Recommended Analytical Methods for Quantification
Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful and widely used techniques for the analysis of dicarboxylic acids.[11][12][13][14]
A reverse-phase HPLC method with UV detection is a suitable starting point.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Suggested Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as dicarboxylic acids often lack a strong chromophore at higher wavelengths)
-
Injection Volume: 10 µL
Protocol for HPLC Quantification:
-
Prepare a Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration.
-
Construct a Calibration Curve: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution. Inject each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) ≥ 0.99.
-
Analyze the Saturated Solution: Prepare the saturated solution of this compound as described in the general workflow. After filtration, dilute an aliquot of the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Quantify the Sample: Inject the diluted sample into the HPLC system and determine the peak area. Use the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Calculate Solubility: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
Caption: Workflow for quantification of solubility using HPLC.
Protocol for Determining Aqueous Solubility and pH-Dependence
The solubility of this compound in aqueous media is likely to be significantly influenced by pH.
Materials:
-
This compound
-
Purified water
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10)
-
Thermostatically controlled shaker or water bath
-
pH meter
-
Validated analytical method for quantification (e.g., the HPLC method described above)
Procedure:
-
Add an excess of this compound to separate vials, each containing a buffer of a specific pH.
-
Equilibrate the vials in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial and filter it through a 0.22 µm syringe filter.
-
Measure the pH of the filtrate to confirm the final pH of the saturated solution.
-
Quantify the concentration of this compound in each filtrate using a validated analytical method.
-
Plot the solubility as a function of the final measured pH.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine this vital information. A thorough understanding of the principles governing dicarboxylic acid solubility, coupled with robust analytical techniques such as HPLC, will enable the accurate characterization of this compound's solubility profile in various solvents and at different pH values. This, in turn, will facilitate its effective use in research and development.
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A Technical Guide to the Theoretical Properties and Synthetic Pathways of 2,5-Dimethyl-3-thiaadipic Acid
Abstract
This technical guide provides a comprehensive analysis of the theoretical properties, stereochemical complexity, and potential reactivity of 2,5-Dimethyl-3-thiaadipic Acid. As a niche organosulfur compound, experimental data is sparse; therefore, this document leverages foundational chemical principles and data from analogous structures—such as adipic acid and aliphatic thioethers—to construct a detailed predictive profile. We explore its physicochemical characteristics, including acidity and solubility, and provide predicted spectroscopic signatures for NMR, IR, and mass spectrometry. A significant focus is placed on the stereoisomerism arising from its two chiral centers. Furthermore, this guide outlines a plausible synthetic route based on documented methods and discusses the compound's potential applications in drug development and agrochemicals, stemming from the unique properties imparted by its thioether linkage and dicarboxylic acid functionalities.
Molecular Structure and Core Attributes
This compound, systematically named 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid[1], is a dicarboxylic acid featuring a six-atom backbone where a sulfur atom replaces the carbon at the 3-position. The structure is further characterized by methyl groups at the 2- and 5-positions. Its molecular formula is C7H12O4S, with a computed molecular weight of 192.24 g/mol [1].
The core structure integrates three key functional components that dictate its theoretical properties:
-
Two Carboxylic Acid Groups: These terminal acidic groups are the primary determinants of its acidity, high polarity, and potential for hydrogen bonding.
-
A Thioether (Sulfide) Linkage: The C-S-C bond introduces a nucleophilic sulfur center, influences the molecule's conformation, and provides a site for specific chemical reactions such as oxidation. Thioether moieties are common in a variety of pharmaceutical compounds[2].
-
Two Chiral Centers: The presence of methyl groups on carbons C2 and C5 creates two stereocenters, leading to the existence of multiple stereoisomers with distinct spatial arrangements and potentially different biological activities.
Caption: 2D representation of this compound.
Predicted Physicochemical Properties
Lacking extensive empirical data, the physicochemical properties of this compound can be predicted by dissecting its structural components and comparing them to well-characterized analogues.
Acidity (pKa)
The molecule possesses two ionizable protons, leading to two distinct pKa values. The acidity of carboxylic acids is influenced by neighboring functional groups.
-
Comparison to Adipic Acid: Adipic acid has pKa values of 4.41 and 5.41[3][4].
-
Influence of the Thioether: A thioether group is generally considered to be weakly electron-withdrawing through induction, which would slightly decrease the pKa (increase acidity) compared to a simple alkane chain.
-
Influence of Methyl Groups: The methyl groups at C2 and C5 are weakly electron-donating, which would slightly increase the pKa (decrease acidity).
Considering these competing effects, the pKa values are predicted to be reasonably close to those of adipic acid. The first pKa (pKa1) is expected to be slightly lower due to the thioether's influence, while the second (pKa2) will be higher, reflecting the increased electrostatic repulsion of removing a proton from a monoanion.
Solubility
The solubility profile is dictated by the balance between the polar carboxylic acid groups and the nonpolar hydrocarbon and thioether backbone.
-
Water Solubility: The two carboxylic acid groups allow for hydrogen bonding with water, suggesting moderate water solubility. However, the overall carbon and sulfur backbone (equivalent to a C7 chain) will limit this solubility compared to smaller dicarboxylic acids[5]. Its solubility is expected to increase significantly in alkaline aqueous solutions due to the formation of the highly polar dicarboxylate salt[6].
-
Organic Solvent Solubility: The compound is predicted to be soluble in polar organic solvents like alcohols and acetone, which can engage in hydrogen bonding[7]. Solubility in non-polar solvents such as hexane is expected to be poor[7].
| Property | Predicted Value / Characteristic | Basis for Prediction |
| Molecular Weight | 192.24 g/mol | PubChem Computed Property[1] |
| pKa1 | ~4.2 - 4.5 | Comparison with adipic acid (4.41)[3][4]; inductive effect of thioether. |
| pKa2 | ~5.3 - 5.6 | Comparison with adipic acid (5.41)[3][4]; electrostatic effects. |
| Water Solubility | Moderately soluble | Presence of two polar -COOH groups, limited by C7 backbone[5]. |
| LogP (Octanol/Water) | 0.9 | PubChem Computed Property (XLogP3)[1] |
Stereoisomerism: A Core Theoretical Feature
The chiral centers at C2 and C5 mean that this compound can exist as three distinct stereoisomers: a pair of enantiomers and a meso compound. This stereochemical diversity is critical, as different isomers can have vastly different pharmacological and toxicological profiles.
-
(2R, 5R)-2,5-Dimethyl-3-thiaadipic Acid: Chiral.
-
(2S, 5S)-2,5-Dimethyl-3-thiaadipic Acid: Chiral, the enantiomer of the (2R, 5R) form.
-
(2R, 5S)-2,5-Dimethyl-3-thiaadipic Acid: Achiral (meso) due to an internal plane of symmetry.
The (2R, 5R) and (2S, 5S) isomers will rotate plane-polarized light in equal and opposite directions and are expected to interact differently with other chiral molecules, such as biological receptors or enzymes. The meso-(2R, 5S) form is optically inactive and, as a diastereomer of the enantiomeric pair, will have different physical properties, such as melting point, boiling point, and solubility.
Caption: Stereochemical relationships of this compound isomers.
Predicted Spectroscopic Signatures
Predicting the spectroscopic fingerprint is essential for the identification and characterization of this molecule in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons and stereoisomerism. Key predicted signals include:
-
-COOH: A very broad singlet, typically downfield (>10 ppm), which would disappear upon D₂O exchange[8].
-
-CH(CH₃)-: Two distinct multiplets in the 2.5-3.0 ppm range. The protons at C2 and C5 are adjacent to both a carbonyl group and a methyl group.
-
-CH(CH₃)-: Two doublets around 1.2-1.4 ppm corresponding to the methyl groups at C2 and C5.
-
-S-CH₂-: The two protons on C4 are diastereotopic, meaning they are chemically non-equivalent. They would likely appear as two separate signals, each a doublet of doublets (dd), in the 2.7-3.1 ppm range.
-
-
¹³C NMR: The carbon spectrum would provide clear evidence of the carbon skeleton.
-
-COOH: Two signals in the 175-185 ppm range[9].
-
-CH(CH₃)-: Two signals for the chiral carbons C2 and C5, expected around 35-45 ppm.
-
-S-CH₂-: A signal for C4, adjacent to the sulfur, predicted in the 30-40 ppm range.
-
-CH(CH₃)-: Two signals for the methyl carbons, expected around 15-20 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the carboxylic acid functional groups.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid[10][11].
-
C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹[10].
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region[10].
-
C-S Stretch: A weak absorption, which is often difficult to identify, typically found in the 600-800 cm⁻¹ range.
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry would likely lead to significant fragmentation.
-
Molecular Ion (M⁺): A peak at m/z = 192, which may be weak or absent depending on the ionization method.
-
Key Fragmentations: Common fragmentation pathways for aliphatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45)[12]. Cleavage alpha to the thioether sulfur is also a characteristic fragmentation pattern for sulfides, which could lead to ions corresponding to the cleavage of the C2-S3 or S3-C4 bonds[1][13].
| Spectroscopy | Predicted Peak/Region | Assignment |
| ¹H NMR | >10 ppm (broad s) | Carboxylic Acid (-COOH) |
| 2.7 - 3.1 ppm (m) | Methylene protons (-S-CH₂-) | |
| 2.5 - 3.0 ppm (m) | Methine protons (-CH(CH₃)-) | |
| 1.2 - 1.4 ppm (d) | Methyl protons (-CH(CH₃)-) | |
| ¹³C NMR | 175 - 185 ppm | Carbonyl Carbon (-COOH) |
| 35 - 45 ppm | Chiral Carbons (C2, C5) | |
| 30 - 40 ppm | Methylene Carbon (C4) | |
| 15 - 20 ppm | Methyl Carbons | |
| IR | 2500 - 3300 cm⁻¹ (broad) | O-H Stretch (H-bonded dimer) |
| 1690 - 1760 cm⁻¹ (strong) | C=O Stretch | |
| MS (EI) | m/z = 192 | Molecular Ion (M⁺) |
| m/z = 147 | Loss of -COOH (M-45) | |
| Alpha-cleavage at thioether |
Theoretical Reactivity and Synthesis
Key Reaction Pathways
The molecule's reactivity is governed by its functional groups. The carboxylic acid groups can undergo standard reactions like esterification and amide formation. The most unique reactive site is the thioether linkage.
Oxidation of the Thioether: The sulfur atom can be readily oxidized, typically using agents like hydrogen peroxide (H₂O₂), to form a sulfoxide and subsequently a sulfone. This transformation dramatically increases the polarity and hydrogen bonding capability of the central part of the molecule, which would significantly alter its physical and biological properties. Thioether oxidation is a key metabolic pathway for many sulfur-containing drugs[4].
Caption: Oxidation pathway of the thioether moiety.
Proposed Synthesis Protocol
A plausible synthetic route for this compound is described in a patent for the preparation of a related compound, 2,4-dimethyl tetrahydro thiophene-3-ketone, where it serves as an intermediate[3]. The method involves the reaction of 3-mercaptoisobutyric acid with 2-chloropropionic acid.
Experimental Protocol:
-
Reaction Setup: To a three-necked flask equipped with a stirrer, add 200 mL of water.
-
Reactant Solubilization: Add 3-mercaptoisobutyric acid (45g, 0.37mol) and sodium hydroxide (47g, 1.17mol). Stir at room temperature for 10 minutes until all solids are completely dissolved. This step forms the sodium thiolate of the mercaptoisobutyric acid, a potent nucleophile.
-
Nucleophilic Substitution: Add 2-chloropropionic acid (44.2g, 0.4mol) dropwise over approximately 30 minutes. The thiolate will displace the chloride in an SN2 reaction to form the C-S bond.
-
Reaction Completion: Continue stirring the reaction mixture for 2 hours after the addition is complete.
-
Workup and Isolation:
-
Adjust the pH of the solution to 5-6 using concentrated hydrochloric acid to protonate the carboxylic acid groups.
-
Extract the aqueous solution three times with 200 mL portions of ethyl acetate.
-
Combine the organic phases.
-
Precipitation of the product, described as a yellow, waxy solid, should occur. The patent reports a yield of 93% with a GC purity of 97.5%[3].
-
Potential Applications in Drug Development and Agrochemicals
While specific biological activities for this compound are not widely reported, its structural features suggest several areas of potential application.
-
Herbicide Development: Some suppliers note its use in the preparation of herbicides[14][15]. The dicarboxylic acid structure may mimic natural substrates for plant enzymes, while the thioether provides a site for metabolic activation or deactivation within the target organism.
-
Metal Chelation: Molecules containing both thioether and carboxylate groups can act as chelating agents for metal ions[16]. This property could be exploited in the design of enzyme inhibitors that target metalloenzymes or as agents to sequester toxic heavy metals.
-
Drug Scaffolding: The thioether linkage is a common feature in many FDA-approved drugs, valued for its relative stability and specific metabolic pathways[2]. The dicarboxylic acid moiety can enhance water solubility and provide points for further chemical modification. The defined stereochemistry of the molecule could be leveraged to design highly specific inhibitors for biological targets. Sulfur-containing compounds, in general, exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[17][18][19].
Conclusion
This compound presents a fascinating case study in predictive chemistry. Its structure, combining a dicarboxylic acid framework with a central thioether and two chiral centers, suggests a molecule with rich chemical and stereochemical properties. Based on theoretical analysis and comparison with analogous compounds, it is predicted to be a moderately water-soluble, diprotic acid with distinct spectroscopic signatures that would allow for its unambiguous identification. The potential for stereoisomerism is a critical feature that must be considered in any future synthetic or biological evaluation. The documented synthetic pathway provides a clear route for its preparation, opening the door for empirical validation of these theoretical properties and exploration of its potential in agrochemical and pharmaceutical applications.
References
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Adipic acid - Wikipedia. [Link]
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Thiophene-2,5-dicarboxylic acid - Solubility of Things. [Link]
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Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. [Link]
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Thioethers: An Overview - PubMed. [Link]
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Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. ACS Publications. [Link]
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The Versatile Roles of Sulfur-Containing Biomolecules in Plant Defense—A Road to Disease Resistance - PMC - PubMed Central. [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
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This compound | C7H12O4S | CID 13633094 - PubChem. NIH. [Link]
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Four new chelating agents containing vicinal thioether groups | Semantic Scholar. [Link]
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(PDF) Thioethers: An Overview - ResearchGate. [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]
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Sulfur-Containing Metabolites from Marine and Terrestrial Fungal Sources: Origin, Structures, and Bioactivities - MDPI. [Link]
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This compound | CAS 106014-16-8 | Pharmaffiliates. [Link]
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(PDF) Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - ResearchGate. [Link]
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21.3: Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. [Link]
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Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal. [Link]
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mass spectra - fragmentation patterns - Chemguide. [Link]
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Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. [Link]
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Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A - ACS Publications. [Link]
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How to predict the 13C NMR spectrum of a compound - YouTube. [Link]
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Synthesis and Study Biological Activities of Sulfur - Containing Drugs | Rafidain Journal of Science - Adab Al-Rafidayn. [Link]
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Solubilities of Dicarboxylic Acids in Water | Download Table - ResearchGate. [Link]
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Synthesis and Study Biological Activities of Sulfur - Containing Drugs - Semantic Scholar. [Link]
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Predict 1H proton NMR spectra - NMRDB.org. [Link]
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Predict 13C carbon NMR spectra - NMRDB.org. [Link]
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Thiocarboxylic acid - Wikipedia. [Link]
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Theoretical modeling of pKa's of thiol compounds in aqueous solution - ResearchGate. [Link]
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DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model | Request PDF - ResearchGate. [Link]
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Dicarboxylic acid solubility : r/Mcat - Reddit. [Link]
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Methodological & Application
2,5-Dimethyl-3-thiaadipic Acid in proteomics research applications
Application Note & Protocols: 2,5-Dimethyl-3-thiaadipic Acid
A Prospective Homobifunctional Cross-Linking Reagent for Proteomics Research
Abstract
This document provides a detailed theoretical framework and prospective protocols for the application of this compound in the field of proteomics. As of the date of this publication, this compound is not documented in peer-reviewed literature as a reagent with established applications in proteomics research. However, its chemical structure—a dicarboxylic acid with a thioether backbone—presents a compelling potential for its use as a novel homobifunctional cross-linking agent for the study of protein-protein interactions and protein conformation. This application note will, therefore, explore its prospective use, detailing the underlying chemical principles, a hypothetical workflow for its activation and use in cross-linking mass spectrometry (XL-MS), and the necessary validation steps.
Introduction: The Rationale for Novel Cross-Linking Reagents
Cross-linking mass spectrometry (XL-MS) has become an indispensable tool for elucidating the intricate networks of protein-protein interactions (PPIs) and for providing structural insights into protein complexes.[1][2] The technique relies on the use of chemical cross-linkers to covalently link amino acid residues that are in close proximity in the three-dimensional structure of a protein or protein complex.[3] Subsequent enzymatic digestion and mass spectrometry analysis identify these cross-linked peptides, providing distance constraints that can be used to model protein structures and interaction interfaces.[3][4]
The vast majority of commonly used cross-linkers target the primary amines of lysine residues due to their high abundance and surface exposure on proteins.[1] However, the development of novel cross-linking reagents with different spacer arm lengths, cleavability, and reactive groups is an ongoing effort to expand the toolkit of structural proteomics.[4][5]
This compound, with its two terminal carboxylic acid groups, presents the potential to be activated as a homobifunctional cross-linker targeting primary amines. This document outlines the theoretical basis for this application and provides detailed protocols for its prospective use.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 106014-16-8 | [6][7] |
| Molecular Formula | C₇H₁₂O₄S | [6][7] |
| Molecular Weight | 192.23 g/mol | [7] |
| IUPAC Name | 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid | [6] |
| Structure | Two carboxylic acid groups connected by a thioether linkage with methyl substitutions. |
Principle of Proposed Application: Carboxyl-to-Amine Cross-Linking
The central premise of this application note is the use of this compound as a cross-linking agent by activating its terminal carboxyl groups. This activation can be achieved using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which converts the carboxylic acids into highly reactive O-acylisourea intermediates. These intermediates can then react with nucleophiles, specifically the primary amines on the side chains of lysine residues or the N-termini of proteins, to form stable amide bonds.
The overall reaction proceeds in two main stages:
-
Activation: The carboxyl groups of this compound are activated by EDC. To increase the efficiency and stability of the reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be added to convert the O-acylisourea intermediate into a more stable NHS-ester.
-
Conjugation: The activated cross-linker then reacts with primary amines on the protein(s) of interest, forming covalent amide bonds and linking the proximal residues.
This proposed mechanism would establish this compound as a "zero-length" cross-linker in terms of the initial activation chemistry, but with an effective spacer arm defined by its own molecular structure.
Proposed Reaction Mechanism
Caption: Proposed activation and conjugation pathway for this compound.
Prospective Experimental Protocol: In Vitro Cross-Linking of a Protein Complex
This protocol describes a hypothetical workflow for using this compound to cross-link a purified protein complex for subsequent analysis by mass spectrometry.
Materials:
-
Purified protein complex (e.g., 1 mg/mL in HEPES or PBS buffer, pH 7.4)
-
This compound (FW: 192.23)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, FW: 191.7)
-
N-hydroxysulfosuccinimide (Sulfo-NHS, FW: 217.14)
-
Cross-linking buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Reaction tubes
-
Standard reagents for SDS-PAGE, in-gel digestion, and LC-MS/MS analysis
Protocol Steps:
-
Reagent Preparation (Prepare fresh):
-
Prepare a 100 mM stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer.
-
-
Protein Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer (e.g., HEPES, PBS). Dialyze or use a desalting column if necessary to remove buffers like Tris.
-
Adjust the protein concentration to 1 mg/mL in the cross-linking buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the reagents in the following order to achieve a final concentration of 5 mM EDC and 10 mM Sulfo-NHS with the desired concentration of the cross-linker (e.g., 1 mM).
-
Add the required volume of this compound stock solution to the cross-linking buffer.
-
Add the Sulfo-NHS stock solution.
-
Add the EDC stock solution to initiate the activation.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Cross-Linking Reaction:
-
Add the activated cross-linker solution to the protein sample. A typical starting point is a 20-fold molar excess of the cross-linker over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted cross-linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Analysis and Validation:
-
Analyze the cross-linked sample by SDS-PAGE. A successful cross-linking reaction should show a decrease in the intensity of the monomer bands and the appearance of higher molecular weight bands corresponding to cross-linked species.
-
For mass spectrometry analysis, the entire lane of the gel can be excised, or specific high-molecular-weight bands can be selected.
-
Perform a standard in-gel digestion protocol using trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use specialized cross-link identification software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the MS data.
-
Workflow Diagram
Caption: Hypothetical workflow for XL-MS using this compound.
Considerations and Required Validation
As this is a prospective application, extensive validation would be required before this compound could be confidently used in proteomics research. Key validation steps would include:
-
Optimization of Reaction Conditions: Titration of cross-linker concentration, reaction time, temperature, and pH to maximize cross-linking efficiency while minimizing protein aggregation and unwanted side reactions.
-
Confirmation of Cross-Linker Specificity: Verification that the cross-linking occurs primarily between primary amines (lysine, N-termini).
-
Characterization of the Spacer Arm: Determining the effective distance constraint imposed by the cross-linker for use in structural modeling.
-
Comparison to Existing Reagents: Benchmarking its performance against established carboxyl-to-amine cross-linkers.
Conclusion
While this compound currently lacks a documented role in proteomics, its chemical structure holds clear potential for its development as a novel homobifunctional cross-linking reagent. By leveraging well-established carbodiimide chemistry, this compound could be used to link proximal lysine residues, providing valuable data for the study of protein structure and interactions. The protocols and principles outlined in this document provide a foundational framework for researchers interested in exploring the potential of this and other novel reagents in the expanding field of chemical proteomics. All proposed applications and protocols require rigorous experimental validation.
References
-
Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Fitz-Gibbon, S. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1). [Link]
-
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking-mass spectrometry: a powerful technology for studying protein structures and their interactions. Nature Protocols, 9(1), 120-137. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology, 25(11), 1000-1008. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass Spectrometry Reviews, 25(4), 663-682. [Link]
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Application Notes and Protocols: The Role of 2,5-Dimethyl-3-thiaadipic Acid in Modern Herbicide Synthesis
Introduction: A Strategic Intermediate in Agricultural Chemistry
In the landscape of modern agrochemical synthesis, the strategic selection of molecular intermediates is paramount to achieving high efficacy, selectivity, and favorable toxicological profiles in the final active ingredients. 2,5-Dimethyl-3-thiaadipic acid, a dicarboxylic acid featuring a central thioether linkage, has emerged as a critical building block in the synthesis of a specific class of potent herbicides. While not an herbicidal agent itself, its unique structural arrangement allows for efficient cyclization to form a substituted tetrahydrothiophene core, which is a key structural motif in certain commercial herbicides.
This technical guide provides an in-depth exploration of the application of this compound in herbicide synthesis, with a specific focus on its role as a precursor to the chloroacetamide herbicide, Dimethenamid. We will detail the synthetic pathways, provide step-by-step laboratory protocols, and elucidate the biochemical mechanism of action of the resulting herbicide. This document is intended for researchers, chemists, and process development scientists in the agrochemical and pharmaceutical industries.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for optimizing reaction conditions and ensuring safe handling. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid | [1] |
| CAS Number | 106014-16-8 | [2][3] |
| Molecular Formula | C₇H₁₂O₄S | [1] |
| Molecular Weight | 192.23 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in chloroform | [5] |
| Primary Application | Intermediate in the preparation of herbicides | [4][5] |
Synthetic Pathway to Dimethenamid: A Multi-Step Approach
The synthesis of the herbicide Dimethenamid from basic starting materials via this compound is a multi-step process. This pathway is designed for efficiency and high yield, making it suitable for industrial-scale production. The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow from starting materials to the herbicide Dimethenamid.
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies described in the patent literature, which detail a "one-pot" approach to generate the target acid.[4][6] This method is advantageous as it avoids the isolation of the intermediate 3-mercaptoisobutyric acid, thereby streamlining the process.
Materials:
-
Methacrylic acid
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
2-Chloropropionic acid
-
Ethyl acetate
-
Three-necked flask, condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Thiol Formation: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add water (100 mL), thiourea (53.0 g, 0.69 mol), and concentrated HCl (75.7 g, 0.75 mol). Heat the mixture to 45°C with stirring for 30 minutes to ensure complete dissolution.
-
Michael Addition: Add methacrylic acid (50.0 g, 0.57 mol) dropwise to the reaction mixture over approximately 30 minutes. After the addition is complete, increase the temperature to 90°C and maintain for 2 hours. This step forms the intermediate 3-mercaptoisobutyric acid in situ.
-
Hydrolysis and Salt Formation: Cool the reaction mixture. Prepare a solution of NaOH (103.2 g, 2.58 mol) in water (150 mL) and add it dropwise to the flask over 30 minutes. Continue stirring for an additional 30 minutes. This step hydrolyzes the intermediate formed from thiourea and creates the sodium salt of the mercaptan.
-
Nucleophilic Substitution: Cool the mixture to room temperature. Add 2-chloropropionic acid (69.0 g, 0.63 mol) dropwise over 30 minutes. Continue the reaction for 2 hours at room temperature.
-
Work-up and Isolation: Acidify the reaction mixture to a pH of 5-6 using concentrated HCl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (200 mL portions). Combine the organic phases.
-
Purification: Remove the ethyl acetate under reduced pressure to yield a yellow, waxy solid of this compound. The reported yield and purity are approximately 86.2% and 97% (by GC), respectively.[6]
Causality of Experimental Choices:
-
Thiourea as a Sulfhydryl Donor: Thiourea is a safe and cost-effective source of sulfur. In an acidic medium, it facilitates the formation of a thiol group which then adds to the double bond of methacrylic acid via a Michael addition.
-
One-Pot Synthesis: This approach improves process efficiency by reducing the number of unit operations and minimizing waste from intermediate purification steps.
-
pH Adjustment: The final acidification step is crucial to protonate the dicarboxylate, making the product soluble in the organic extraction solvent (ethyl acetate) and allowing for its separation from the aqueous, inorganic salts.
Protocol 2: Cyclization to 2,4-Dimethyltetrahydrothiophene-3-one
The dicarboxylic acid is then cyclized to form the key ketone intermediate. This transformation is a type of intramolecular condensation reaction, conceptually similar to a Dieckmann condensation, followed by decarboxylation.
Materials:
-
This compound (from Protocol 1)
-
Sulfolane (solvent)
-
Iron powder (catalyst)
-
Dichloromethane
-
2N Sodium Hydroxide solution
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped for distillation, add sulfolane (200 mL), this compound (98.3 g, 0.50 mol), and iron powder (6 g) as a catalyst.[4]
-
Cyclization and Distillation: Slowly heat the stirred mixture to 190°C. The product, 2,4-dimethyltetrahydrothiophene-3-one, will form and distill out of the reaction mixture. Continue heating until no more distillate is collected. The high temperature facilitates both the cyclization and the decarboxylation of the beta-keto acid intermediate.
-
Work-up: Dissolve the collected distillate in dichloromethane (500 mL). Wash the organic solution with 2N NaOH solution to remove any acidic impurities.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the dichloromethane by distillation to yield the final product, 2,4-dimethyltetrahydrothiophene-3-one.
Causality of Experimental Choices:
-
High-Boiling Solvent: Sulfolane is used as a high-boiling point, inert solvent to achieve the high temperatures required for the cyclization and decarboxylation reaction.
-
Iron Catalyst: The iron powder likely acts as a Lewis acid catalyst, coordinating to the carbonyl oxygens and facilitating the intramolecular condensation.
-
Distillative Removal of Product: Removing the product as it forms drives the reaction equilibrium towards completion, maximizing the yield.
Mechanism of Herbicidal Action: Inhibition of Very-Long-Chain Fatty Acids
Dimethenamid belongs to the chloroacetamide class of herbicides (WSSA Group 15).[7] Its mode of action is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[7] VLCFAs are fatty acids with more than 18 carbon atoms, and they are essential components of various cellular structures, including membranes, suberin, and cuticular waxes.
The herbicidal action unfolds as follows:
-
Inhibition of Elongases: Dimethenamid inhibits the elongase enzymes responsible for adding two-carbon units to growing fatty acid chains. This blockage prevents the formation of VLCFAs.
-
Disruption of Cell Growth and Division: Without a sufficient supply of VLCFAs, the plant cannot produce the necessary lipids for new cell membranes. This severely hampers cell division and growth, particularly in the developing shoots and roots of germinating weeds.[7]
-
Phytotoxicity: The inability to form proper tissues and the accumulation of metabolic precursors leads to the death of the susceptible weed seedlings, often before they emerge from the soil.
Caption: Mechanism of action of Dimethenamid, a VLCFA synthesis inhibitor.
Conclusion
This compound serves as a well-defined and efficient intermediate in the synthesis of the chloroacetamide herbicide Dimethenamid. The synthetic route, involving the formation of a mercaptan, nucleophilic substitution, and a key intramolecular cyclization, is a robust pathway amenable to large-scale production. The resulting herbicide, Dimethenamid, acts by a well-understood mechanism of inhibiting very-long-chain fatty acid synthesis, a critical process for weed seedling development. The protocols and explanations provided herein offer a comprehensive guide for researchers and scientists working in the field of herbicide discovery and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN106397395A - A method for preparing 2,4-dimethyltetrahydrothiophene-3-one.
-
Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action. Retrieved from [Link]
Sources
- 1. Dimethipin | C6H10O4S2 | CID 41385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106397395A - A method for preparing 2,4-dimethyltetrahydrothiophene-3-one - Google Patents [patents.google.com]
- 3. This compound | 106014-16-8 [amp.chemicalbook.com]
- 4. CN106749168B - A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone - Google Patents [patents.google.com]
- 5. US5543531A - Thiophen compounds and their preparation - Google Patents [patents.google.com]
- 6. Dimethipin (Ref: N 252) [sitem.herts.ac.uk]
- 7. DIMETHIPIN (55290-64-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
experimental protocol for 2,5-Dimethyl-3-thiaadipic Acid synthesis
Application Note & Protocol
A Validated Protocol for the Synthesis of 2,5-Dimethyl-3-thiaadipic Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound (CAS: 106014-16-8)[1]. The described method is based on the nucleophilic substitution reaction between 3-mercaptoisobutyric acid and 2-chloropropionic acid under alkaline conditions. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural instructions, explanations of the chemical principles, safety precautions, and expected outcomes. The protocol has been structured to ensure reproducibility and high yield, targeting a purity of over 97%[2].
Introduction
This compound is a dicarboxylic acid containing a central thioether linkage. Its molecular structure (Formula: C₇H₁₂O₄S, MW: 192.23 g/mol ) makes it a valuable intermediate in various chemical syntheses[1]. It serves as a precursor for compounds such as 2,4-dimethyl tetrahydrothiophene-3-ketone and has potential applications in the development of novel herbicides[2][3]. The synthesis of such thia-analogues of dicarboxylic acids is of significant interest for introducing heteroatoms into carbon chains, thereby modifying the physicochemical properties of target molecules.
This document outlines a reliable "one-pot" synthesis method that is efficient and scalable, making it suitable for laboratory and potential industrial applications[2].
Principle of the Reaction
The synthesis proceeds via a classic Williamson ether synthesis analogue for thioethers. The reaction involves the nucleophilic attack of a thiolate anion on an α-halo acid.
The key steps are:
-
Deprotonation: The thiol group (-SH) of 3-mercaptoisobutyric acid is deprotonated by a strong base, typically sodium hydroxide (NaOH), to form the highly nucleophilic sodium thiolate salt.
-
Nucleophilic Substitution (Sₙ2): The resulting thiolate anion attacks the carbon atom bearing the chlorine atom in 2-chloropropionic acid. This displaces the chloride ion and forms a new carbon-sulfur bond, yielding the target molecule.
-
Acidification: The final product, which exists as a disodium salt in the alkaline reaction mixture, is protonated by the addition of a strong acid. This renders the dicarboxylic acid neutral and facilitates its extraction from the aqueous solution into an organic solvent.
The overall reaction is illustrated below:
Caption: Figure 1. High-level schematic of the synthesis reaction.
Materials and Equipment
| Reagent | CAS No. | Formula | MW ( g/mol ) | Quantity | Notes |
| 3-Mercaptoisobutyric Acid | 26473-47-2 | C₄H₈O₂S | 120.17 | 45.0 g (0.37 mol) | Corrosive, strong odor. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | 47.0 g (1.17 mol) | Caustic. Handle with care. |
| 2-Chloropropionic Acid | 598-78-7 | C₃H₅ClO₂ | 108.52 | 44.2 g (0.40 mol) | Corrosive and toxic.[4] |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | ~350 mL | For reaction and solutions. |
| Concentrated HCl (~37%) | 7647-01-0 | HCl | 36.46 | As needed | For pH adjustment. Corrosive. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | 600 mL | For extraction. Flammable. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | For drying organic phase. |
-
1000 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Thermometer or temperature probe
-
1000 mL separatory funnel
-
Beakers and graduated cylinders
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Standard laboratory glassware
Experimental Protocol
This protocol is adapted from a documented "one kettle way" synthesis method[2].
-
Assemble the three-necked flask with a magnetic stir bar, a dropping funnel in one neck, a thermometer in the second, and a reflux condenser in the central neck.
-
Ensure all glassware is clean and dry. The setup should be placed in a well-ventilated fume hood.
-
Dissolution: Add 200 mL of deionized water to the three-necked flask. To this, add 3-mercaptoisobutyric acid (45 g, 0.37 mol) and sodium hydroxide (47 g, 1.17 mol).
-
Thiolate Formation: Stir the mixture at room temperature for approximately 10 minutes until all solids are completely dissolved. The sodium hydroxide deprotonates the thiol, forming the sodium salt of 3-mercaptoisobutyric acid.
-
Addition of Electrophile: Add 2-chloropropionic acid (44.2 g, 0.4 mol) to the dropping funnel.
-
Reaction: Add the 2-chloropropionic acid dropwise from the funnel into the stirring reaction mixture over a period of about 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction proceeds to completion[2].
-
Acidification: After 2 hours, cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid while stirring to adjust the pH of the solution to between 5 and 6. This step must be performed in a fume hood as it may release fumes.
-
Extraction: Transfer the acidified mixture to a 1000 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Combine and Dry: Combine the organic layers. Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.
-
Solvent Removal: Decant or filter the dried solution to remove the sodium sulfate. Remove the ethyl acetate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting product is this compound, which should be obtained as a yellow, waxy solid[2].
-
Yield: ~67.5 g (Theoretical yield: 71.1 g, ~93% yield)[2].
-
Purity: >97% (as determined by GC analysis)[2].
-
Appearance: Yellow, waxy solid[2].
Workflow Visualization
Caption: Figure 2. Step-by-step workflow for the synthesis and isolation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure, especially the handling of 3-mercaptoisobutyric acid, 2-chloropropionic acid, and concentrated HCl, must be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium Hydroxide: Caustic and can cause severe burns. Avoid contact with skin and eyes.
-
Acids: 2-chloropropionic acid and concentrated HCl are highly corrosive and toxic. Handle with extreme care.
-
Thiols: 3-mercaptoisobutyric acid has a strong, unpleasant odor and is corrosive.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- A method of preparing 2,4-dimethyl tetrahydrothiophene-3-ketone.
- Preparation method of 2-mercaptopropionic acid.
Sources
Application Note: Comprehensive Characterization of 2,5-Dimethyl-3-thiaadipic Acid
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 2,5-Dimethyl-3-thiaadipic Acid. Intended for researchers, scientists, and professionals in drug development, this application note details protocols for structural elucidation, purity assessment, and physicochemical property determination. The methodologies covered include spectroscopic techniques (NMR, FT-IR), mass spectrometry, chromatographic separation, and thermal analysis. Each section explains the rationale behind the chosen techniques and provides step-by-step protocols to ensure reliable and reproducible results.
Introduction
This compound, with the chemical formula C7H12O4S and a molecular weight of 192.23 g/mol , is a dicarboxylic acid containing a thioether linkage.[1][2] Its IUPAC name is 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid.[3] This compound and its derivatives have applications in various fields, including in the preparation of herbicides.[1][4][5] Thorough characterization is crucial for its application, ensuring identity, purity, and stability. This guide provides a suite of analytical techniques to achieve a comprehensive understanding of this molecule.
Chemical Structure:
Key Physicochemical Properties: [3]
| Property | Value | Source |
| Molecular Formula | C7H12O4S | PubChem[3] |
| Molecular Weight | 192.24 g/mol | PubChem[3] |
| IUPAC Name | 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid | PubChem[3] |
| CAS Number | 106014-16-8 | PubChem[3] |
Structural Elucidation
The primary identification and structural confirmation of this compound are achieved through a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the structure of this compound.
Rationale: ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will identify the number of unique carbon atoms and their chemical nature (e.g., carbonyl, alkyl).
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH indicator). The choice of solvent is critical; DMSO-d₆ is often a good choice for dicarboxylic acids due to its ability to dissolve the sample and the acidic protons of the carboxylic acids being observable.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values. 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for definitive assignments.
-
Expected Spectral Features:
-
¹H NMR: Doublets for the methyl protons adjacent to the chiral centers, multiplets for the methine protons, and a multiplet for the methylene protons. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acids (typically >170 ppm), the methine carbons, the methylene carbon, and the methyl carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: The carboxylic acid and thioether functional groups in this compound have characteristic absorption bands in the infrared spectrum.
Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The software will automatically ratio the sample spectrum to the background spectrum.
-
Identify the characteristic absorption bands for the functional groups.
-
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration |
| C-H (Alkyl) | 2990-2850 | Stretching vibration |
| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration |
| C-S (Thioether) | 700-600 | Stretching vibration (weak) |
Purity Assessment and Isomer Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture.
Rationale: A reverse-phase HPLC method can effectively separate this compound from non-polar and more polar impurities. Due to the presence of two chiral centers, diastereomers may be present, and a suitable chiral stationary phase can be employed for their separation.
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile derivatives, GC-MS can be a powerful tool for separation and identification.
Rationale: Dicarboxylic acids are generally not volatile enough for direct GC analysis. Derivatization to form more volatile esters (e.g., methyl or trimethylsilyl esters) is necessary.[6] GC provides high-resolution separation, and MS offers sensitive detection and structural information.
Protocol: GC-MS Analysis after Derivatization
-
Derivatization (Esterification):
-
To a vial containing ~1 mg of the sample, add 500 µL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 500 µL of hexane.
-
Vortex and centrifuge. Collect the upper hexane layer containing the dimethyl ester derivative.
-
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injection: Splitless injection of 1 µL.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to the dimethyl ester of this compound and analyze its mass spectrum for characteristic fragmentation patterns.
Molecular Weight and Elemental Composition
Mass spectrometry is the definitive technique for determining the molecular weight and confirming the elemental composition of a compound.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Rationale: ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental formula. The analysis of sulfur-containing metabolites by mass spectrometry is a well-established field.[7]
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode, or ammonium hydroxide (0.1%) to promote deprotonation in negative ion mode.
-
Instrumentation: An ESI mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Acquisition:
-
Infuse the sample directly or via an LC system.
-
Acquire spectra in both positive and negative ion modes.
-
For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
For HRMS data, use the exact mass to calculate the elemental composition and compare it with the theoretical formula (C7H12O4S).
-
Expected Ions:
-
Positive Ion Mode: [C7H12O4S + H]⁺ = m/z 193.0535
-
Negative Ion Mode: [C7H12O4S - H]⁻ = m/z 191.0381
Thermal Properties
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material. The thermal behavior of dicarboxylic acids can be complex and depends on the chain length between the carboxyl groups.[8]
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components like water or solvent.
Protocol: TGA
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place 5-10 mg of the sample in a tared TGA pan (e.g., alumina or platinum).
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset of decomposition.
Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes.
Protocol: DSC
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Seal 2-5 mg of the sample in an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: Analyze the DSC thermogram to identify endothermic peaks corresponding to melting.
Logical Flow for Comprehensive Characterization
Caption: Logical workflow for the characterization of this compound.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently determine the structure, purity, and key physicochemical properties of this compound, ensuring its suitability for its intended applications.
References
-
Muraishi, K., & Suzuki, Y. (1994). The thermal behaviour of dicarboxylic acids in various atmospheres. Thermochimica Acta, 232(2), 195–203. [Link]
-
Maxbrain Chemistry. Action of Heat on Dicarboxylic Acids. [Link]
-
PubChem. This compound. [Link]
-
Suzuki, Y., Muraishi, K., & Matsuki, K. (1992). Thermal behaviour of dicarboxylic acids. Determination of melting points by DTA. Thermochimica Acta, 211, 171–180. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Rinner, U. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology, 473, 23-37. [Link]
-
Ropero, J., et al. (2015). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of Separation Science, 38(1), 128-137. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H12O4S | CID 13633094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 106014-16-8 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of Heat on Dicarboxylic Acids [maxbrainchemistry.com]
2,5-Dimethyl-3-thiaadipic Acid as a stable isotope labeling reagent
An Application Note and Protocol for Quantitative Analysis using 2,5-Dimethyl-3-thiaadipic Acid N-hydroxysuccinimide Ester (DM-TAA-NHS)
Introduction: A Novel Reagent for Quantitative Proteomics
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate relative and absolute quantification of proteins and peptides from different samples. The core principle involves introducing a known mass difference into peptides from distinct biological samples. This is achieved by derivatizing them with "light" or "heavy" versions of a labeling reagent, which are chemically identical but differ in the number of stable heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). When the samples are mixed and analyzed by mass spectrometry, the chemically identical peptides co-elute and appear as paired peaks, separated by a specific mass-to-charge (m/z) difference corresponding to the mass differential of the labels. The ratio of the peak intensities directly reflects the relative abundance of the peptide in the original samples.
This document introduces This compound N-hydroxysuccinimide (DM-TAA-NHS) Ester , a novel amine-reactive stable isotope labeling reagent designed for robust and sensitive quantitative analysis. The reagent targets primary amines (the N-terminus and the ε-amino group of lysine residues) to form a stable amide bond. The thioether linkage within the reagent's backbone offers potential for future developments in cleavable strategies. We provide a detailed protocol for the labeling of protein digests for comparative quantitative proteomics analysis.
Principle of the Method
The DM-TAA-NHS ester labeling strategy relies on the well-established and highly efficient chemistry of N-hydroxysuccinimide esters for acylating primary amines. The workflow involves the following key stages:
-
Sample Preparation : Proteins are extracted, denatured, reduced, and alkylated to ensure efficient enzymatic digestion.
-
Proteolytic Digestion : Proteins are digested into peptides using an enzyme such as trypsin.
-
Stable Isotope Labeling : Each peptide digest is labeled with either the light (¹²C) or heavy (¹³C) version of the DM-TAA-NHS ester reagent.
-
Sample Combination and Cleanup : The labeled samples are mixed in a 1:1 ratio and purified to remove excess reagent and salts.
-
LC-MS/MS Analysis : The combined peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects peptide pairs that are separated by a precise mass difference, allowing for their relative quantification.
The reaction of the DM-TAA-NHS ester with a primary amine on a peptide is illustrated below.
Caption: Covalent labeling of a peptide's primary amine with DM-TAA-NHS ester.
Reagent Specifications and Data
The DM-TAA-NHS ester is provided as a set of two reagents: a "light" version containing naturally abundant carbon (¹²C) and a "heavy" version where all six carbons of the adipic acid backbone are replaced with the heavy isotope, carbon-13 (¹³C).
| Feature | Light DM-TAA-NHS | Heavy DM-TAA-NHS |
| Chemical Formula | C₁₂H₁₇NO₄S | ¹³C ₆C₆H₁₇NO₄S |
| Monoisotopic Mass | 287.0827 Da | 293.1028 Da |
| Mass Shift per Label | - | +6.0201 Da |
Note: The mass shift is calculated based on the precise mass difference between ¹³C and ¹²C isotopes.
Experimental Protocol: Peptide Labeling
This protocol describes the labeling of two peptide samples (e.g., "Control" and "Treated") for relative quantification.
1. Materials and Reagents
-
Protein Extraction Buffer : (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.5)
-
Reduction Reagent : 100 mM Dithiothreitol (DTT)
-
Alkylation Reagent : 200 mM Iodoacetamide (IAA)
-
Digestion Enzyme : Sequencing grade Trypsin (e.g., at 1 µg/µL)
-
Labeling Buffer : 100 mM HEPES or TEAB, pH 8.5
-
DM-TAA-NHS Ester Reagents : Light (L) and Heavy (H) versions, stored at -20°C.
-
Quenching Reagent : 5% Hydroxylamine or 50 mM Tris-HCl, pH 8.0
-
Solvent : Anhydrous Acetonitrile (ACN) and Dimethylformamide (DMF)
-
Sample Cleanup : C18 solid-phase extraction (SPE) cartridges.
2. Procedure
Step 2.1: Protein Extraction, Reduction, Alkylation, and Digestion This initial phase follows standard bottom-up proteomics procedures.[1][2]
-
Lyse cells or tissues in extraction buffer to solubilize proteins. Determine protein concentration using a compatible assay (e.g., BCA).
-
For each sample, take 50-100 µg of protein.
-
Reduction : Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation : Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate cysteine residues.[2]
-
Digestion : Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by acidifying the samples with formic acid (FA) to a final concentration of 1%.
-
Desalt the resulting peptide digests using C18 SPE cartridges and dry the samples completely using a vacuum centrifuge.
Step 2.2: Reagent Reconstitution
-
Critical : Allow the DM-TAA-NHS ester vials (Light and Heavy) to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Reconstitute the DM-TAA-NHS ester in anhydrous ACN or DMF to a final concentration of 20 mg/mL. Vortex briefly to ensure complete dissolution. Prepare this solution fresh just before use as NHS esters are susceptible to hydrolysis.[3][4]
Step 2.3: Peptide Labeling
-
Reconstitute the dried peptide samples ("Control" and "Treated") in 50 µL of Labeling Buffer (100 mM HEPES, pH 8.5).
-
Add the appropriate reconstituted DM-TAA-NHS ester to each sample. A common starting point is a 20-fold molar excess of reagent over the estimated number of primary amines.[3] For a typical 100 µg protein digest, adding 8 µL of the 20 mg/mL reagent solution is a good starting point.
-
Control Peptides : Add Light (L) DM-TAA-NHS reagent.
-
Treated Peptides : Add Heavy (H) DM-TAA-NHS reagent.
-
-
Vortex the samples gently and incubate for 1 hour at room temperature. The optimal pH for the reaction is 8.3-8.5.[4][5]
Step 2.4: Quenching the Reaction
-
Add 10 µL of Quenching Reagent (e.g., 5% hydroxylamine) to each sample to consume any unreacted NHS ester.[6]
-
Incubate for 15 minutes at room temperature.
Step 2.5: Sample Combination and Final Cleanup
-
Combine the "Light"-labeled Control sample and the "Heavy"-labeled Treated sample into a single new tube.
-
Acidify the combined sample with 1% formic acid.
-
Perform a final desalting step using C18 SPE cartridges to remove labeling byproducts and salts.
-
Elute the labeled peptides and dry them completely in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
Caption: Experimental workflow for DM-TAA-NHS stable isotope labeling.
Data Analysis and Interpretation
During LC-MS/MS analysis, peptides labeled with the light and heavy DM-TAA-NHS reagents will co-elute from the chromatography column. In the MS1 scan, they will appear as a pair of peaks separated by a specific m/z value.
-
For a peptide with a single label (e.g., at the N-terminus, with no lysine residues) and a charge state of +2, the m/z difference between the heavy and light peaks will be 3.01005 m/z (6.0201 Da / 2).
-
For a peptide with two labels (e.g., N-terminus and one lysine) and a charge state of +2, the m/z difference will be 6.0201 m/z (12.0402 Da / 2).
The relative protein abundance is determined by calculating the ratio of the integrated peak areas for the heavy and light peptide pairs. This ratio is then used to infer the change in abundance of the parent protein between the control and treated samples.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH of labeling buffer. 2. Hydrolyzed NHS ester reagent. 3. Presence of primary amines (e.g., Tris) in the buffer. | 1. Ensure labeling buffer is at pH 8.3-8.5.[5] 2. Reconstitute NHS ester immediately before use. Do not use old solutions.[3] 3. Perform buffer exchange into an amine-free buffer (HEPES, TEAB, bicarbonate) prior to labeling.[3] |
| Inconsistent H/L Ratios | 1. Inaccurate protein quantification. 2. Pipetting errors during sample combination. 3. Incomplete labeling in one channel. | 1. Use a robust protein assay and ensure accurate measurements before starting. 2. Use calibrated pipettes and be meticulous when combining labeled samples. 3. Check labeling efficiency; may need to optimize reagent molar excess. |
| No Labeled Peptides Detected | 1. Complete hydrolysis of NHS ester. 2. Inefficient desalting leading to sample loss. | 1. Ensure reagent is stored properly and reconstituted in anhydrous solvent. 2. Optimize SPE protocol to ensure good peptide recovery. |
References
-
Luo, L., et al. (2021). Chemical isotope labeling for quantitative proteomics. WIREs Mechanisms of Disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of various comprehensive quantitative proteomics workflows. Retrieved from [Link]
-
Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
-
Radulovic, D., et al. (2009, January 16). 18O Stable Isotope Labeling in MS-based Proteomics. Oxford Academic. Retrieved from [Link]
-
Chen, Y., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Retrieved from [Link]
-
JoVE. (2021, February 5). Comprehensive Workflow of Mass Spectrometry-based Shotgun Proteomics of Tissue Samples. Retrieved from [Link]
-
Thompson, A., et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Technology Networks. (2025, November 21). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]
-
Batey, R. A., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of carboxylic acid succinimidyl esters.
-
ResearchGate. (2025, August 10). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Retrieved from [Link]
Sources
- 1. Optimized Quantitative Proteomics for Tissue - JoVE Journal [jove.com]
- 2. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
application of 2,5-Dimethyl-3-thiaadipic Acid in mass spectrometry
Initiating Data Collection
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Initiating Application Note Creation
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2,5-Dimethyl-3-thiaadipic Acid as a cross-linking agent for proteins
An Application Note and Protocol for the Exploration of 2,5-Dimethyl-3-thiaadipic Acid as a Novel Carboxyl-to-Amine Protein Cross-linking Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of protein-protein interactions and the elucidation of protein structure are cornerstones of modern biological research and drug development.[1] Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to provide low-resolution structural information and map protein interaction interfaces.[2][3] This document introduces This compound , a novel reagent proposed for the covalent cross-linking of proteins. Its bifunctional nature, featuring two terminal carboxylic acid groups, allows it to function as a cross-linking agent targeting primary amines on proteins through the well-established carbodiimide activation chemistry.[3][4]
This guide provides a comprehensive overview of the proposed mechanism of action, detailed experimental protocols for its application, and methods for the analysis of cross-linked products. The central thioether bond within the spacer arm is of particular interest, as thioether linkages are known for their stability under biological conditions, potentially offering enhanced resistance to reduction and proteolysis compared to traditional disulfide-based linkers.[5][6] This application note is designed to serve as a foundational guide for researchers interested in exploring the utility of this compound in their structural biology and bioconjugation workflows.
Agent Profile: this compound
This compound is a dicarboxylic acid featuring a thioether linkage. Its structure is amenable to established bioconjugation techniques that target carboxyl groups.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 106014-16-8 | [7] |
| Molecular Formula | C₇H₁₂O₄S | [7] |
| Molecular Weight | 192.23 g/mol | [7][8] |
| IUPAC Name | 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid | [8] |
| Synonyms | 3-[(1-Carboxyethyl)thio]-2-methyl-propanoic Acid | [9][10] |
| Appearance | White to Off-White Solid | [9] |
| Reactive Groups | 2x Carboxylic Acid (-COOH) | N/A |
| Spacer Arm Length | ~8.7 Å (estimated) | N/A |
Principle of Reaction: Carbodiimide-Mediated Cross-Linking
The use of this compound as a protein cross-linker is predicated on the activation of its terminal carboxyl groups using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][11] This is a "zero-length" cross-linking chemistry in the sense that EDC is not incorporated into the final bond, but it utilizes the dicarboxylic acid as the spacer.[3][12]
The reaction proceeds in two primary stages:
-
Activation: EDC reacts with the carboxyl groups on this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[11][13]
-
Stabilization and Amination: The unstable O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS or Sulfo-NHS captures this intermediate, converting it into a more stable, amine-reactive NHS ester.[2][11] This semi-stable ester then readily reacts with primary amines (ε-amine of lysine residues or the protein's N-terminus) at a physiological pH (7.0-8.0) to form a stable amide bond, releasing NHS.[13][14]
Application Notes
Features and Potential Benefits
-
Targets Abundant Functional Groups: The carboxyl-to-amine chemistry targets aspartate, glutamate, and lysine residues, as well as the C- and N-termini of proteins, which are generally abundant on protein surfaces.[12]
-
Stable Linkage: The resulting amide bonds are highly stable under physiological conditions.[12] Furthermore, the thioether bond within the spacer is resistant to reduction, offering an advantage over disulfide-based cross-linkers in reducing environments.[5][6] Studies have shown that intramolecular thioether crosslinks can increase the proteolytic stability of proteins.[5][15]
-
Controlled, Two-Step Reaction: The use of NHS or Sulfo-NHS allows for a two-step conjugation process. The cross-linker can be activated first, and then the excess EDC can be quenched or removed before the addition of the target protein(s). This provides greater control over the reaction and minimizes unwanted protein polymerization.[2][13]
Spacer Arm Considerations
The spacer arm of this compound creates a covalent link between two amino acid residues. The calculated distance between the two carbonyl carbons is approximately 8.7 Å. This defines the spatial constraint for identifying proximal residues. When considering the flexibility of lysine side chains, this cross-linker is suitable for capturing interactions between Cα atoms up to ~20 Å apart.[16]
Potential Applications
-
Mapping Protein-Protein Interactions: Identify interaction partners and map binding interfaces in protein complexes.[17]
-
Probing Protein Conformation: Provide distance constraints for computational modeling of protein tertiary and quaternary structures.[17]
-
Stabilizing Transient Interactions: Capture and stabilize weak or transient protein interactions for subsequent analysis.[1]
-
Bioconjugation: Create stable protein-protein conjugates for applications in immunoassays or as therapeutic agents.[4]
Detailed Experimental Protocols
Important Pre-Reaction Considerations:
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) as they will compete in the reaction. MES buffer is recommended for the activation step, while Phosphate-Buffered Saline (PBS) is suitable for the conjugation step.[11][13]
-
Reagent Handling: EDC and NHS/Sulfo-NHS are moisture-sensitive. Equilibrate vials to room temperature before opening to prevent condensation.[2][18] Prepare stock solutions immediately before use.
Materials and Reagents
-
This compound (MW 192.23)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) (MW 191.7)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Protein of interest (Protein A, Protein B)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[18]
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS).[13]
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5, or 1 M Tris-HCl, pH 8.5.[18]
-
2-Mercaptoethanol (for optional EDC quenching)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes and standard laboratory equipment
Protocol 1: Two-Step Intermolecular Cross-Linking
This protocol is ideal for conjugating two different proteins (Protein A to Protein B) with maximum control.
Step 1: Activation of this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or an appropriate aqueous buffer.
-
In a reaction tube, combine the following:
-
10 µL of 10 mM this compound (final 1 mM)
-
40 µL Activation Buffer
-
Add last: 10 µL of 100 mM EDC (final 10 mM)
-
Add last: 10 µL of 100 mM Sulfo-NHS (final 10 mM)
-
-
Incubate for 15-30 minutes at room temperature.[18]
Step 2: Conjugation to Protein A
-
Add 10 µL of your first protein (Protein A, e.g., at 10 mg/mL in Activation Buffer) to the activated cross-linker solution.
-
Incubate for 30-60 minutes at room temperature.
-
Optional Quenching of EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench any remaining EDC.[13] Purify the activated Protein A-crosslinker conjugate using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2) to remove excess reagents. This prevents unwanted polymerization of Protein B.
Step 3: Conjugation to Protein B
-
Add an equimolar amount of your second protein (Protein B, in Coupling Buffer) to the activated and purified Protein A-crosslinker solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[18]
-
Quench the Reaction: Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[18][19] Incubate for 15 minutes.
-
The cross-linked conjugate is now ready for analysis or purification.
Protocol 2: One-Pot Intramolecular/Intermolecular Cross-Linking
This simplified protocol is suitable for studying the structure of a single protein or a stable protein complex.
-
Prepare your protein sample (e.g., 1 mg/mL) in Coupling Buffer (PBS, pH 7.2).
-
Prepare fresh 10x stock solutions of the cross-linking reagents in water or DMSO. For a 1 mL final reaction volume, a common starting point is a 20- to 50-fold molar excess of reagents over the protein concentration.
-
To 1 mL of the protein solution, add the reagents in the following order:
-
This compound (e.g., to a final concentration of 1 mM)
-
Sulfo-NHS (e.g., to a final concentration of 5 mM)
-
EDC (e.g., to a final concentration of 2 mM)
-
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding Hydroxylamine to a final concentration of 20 mM and incubating for 15 minutes.
-
Proceed with analysis by SDS-PAGE or mass spectrometry.
Verification and Analysis of Cross-Linking
SDS-PAGE Analysis
A successful cross-linking reaction will produce higher molecular weight bands corresponding to protein dimers, trimers, and larger oligomers (for intermolecular cross-links) or a slight shift in mobility (for intramolecular cross-links).
| Observation on Gel | Interpretation |
| New bands at higher MW | Successful intermolecular cross-linking. |
| Smearing at higher MW | Extensive or heterogeneous cross-linking. |
| Decrease in monomer band intensity | Consumption of the monomeric protein in the reaction. |
| No change from control | Failed cross-linking reaction. See Troubleshooting. |
Mass Spectrometry (XL-MS) Analysis
Mass spectrometry is the definitive method for identifying the specific amino acid residues that have been cross-linked.[20][21]
-
Digestion: The cross-linked protein mixture is denatured, reduced, alkylated, and digested with a specific protease, typically trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to search the MS/MS data against the protein sequence database to identify the cross-linked peptides.[20] The search algorithm looks for pairs of peptides whose combined mass matches the mass of the two peptides plus the mass of the cross-linker remnant.
The mass of the incorporated this compound linker is calculated as its molecular weight minus the mass of two water molecules (H₂O) lost during the formation of the two amide bonds.
-
Mass of Linker (C₇H₁₂O₄S): 192.23 Da
-
Mass of 2 H₂O: 2 * 18.015 = 36.03 Da
-
Mass of Incorporated Linker Remnant (C₇H₈O₂S): 156.20 Da
| Cross-Link Type | Description | Mass Modification |
| Inter-peptide | A cross-link between two different peptides. | Mass(Peptide A) + Mass(Peptide B) + 156.20 Da |
| Intra-peptide (Loop-link) | A cross-link between two residues on the same peptide. | Mass(Peptide) + 156.20 Da |
| Mono-link | A linker molecule attached to only one peptide, with the other end hydrolyzed. | Mass(Peptide) + 174.21 Da (C₇H₁₀O₃S) |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no cross-linking efficiency | - Inactive EDC/NHS (hydrolyzed).- Competing nucleophiles in buffer (Tris, etc.).- Incorrect reaction pH.- Insufficient reagent concentration. | - Use fresh, high-quality reagents.- Use recommended non-competing buffers.- Ensure activation pH is 4.5-6.0 and coupling pH is 7.2-7.5.- Optimize the molar ratio of cross-linker and EDC/NHS to protein. |
| Protein precipitation | - High concentration of cross-linker.- Extensive, uncontrolled cross-linking. | - Reduce the concentration of the cross-linker and/or EDC.- Decrease the reaction time.- Optimize protein concentration. |
| High degree of polymerization | - One-pot reaction is too aggressive.- High protein concentration. | - Switch to the two-step protocol for better control.- Lower the protein concentration. |
Conclusion
This compound presents a promising, unexplored option for researchers in the field of structural proteomics and bioconjugation. By leveraging well-understood carbodiimide chemistry, this reagent offers a straightforward method for linking proteins through their abundant carboxyl and amine groups. The presence of a stable thioether bond in its spacer arm may confer additional benefits in terms of proteolytic and reductive stability. The protocols and data presented in this guide provide a solid foundation for the scientific community to begin evaluating the efficacy and potential applications of this novel cross-linking agent.
References
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Scribd. Edc Sulfo Nhs Protocol. [Link]
-
Stępniewska, M., et al. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. Polymers (Basel). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13633094, this compound. [Link]
-
Chemistry Stack Exchange. Stable thioesters in biological millieu?[Link]
-
Pharmaffiliates. This compound. [Link]
-
Liu, F., et al. (2010). Stability of thioester intermediates in ubiquitin-like modifications. Protein Science. [Link]
-
Ankner, J., et al. (2014). Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability. Journal of Peptide Science. [Link]
-
Götze, M., et al. (2015). Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1. Journal of Proteome Research. [Link]
-
Ankner, J., et al. (2017). Intramolecular Thioether Crosslinking to Increase the Proteolytic Stability of Affibody Molecules. ChemBioChem. [Link]
-
ResearchGate. Crosslinking Chemistry -EDC/NHS. [Link]
-
Trivedi, M. V., et al. (2009). The role of thiols and disulfides in protein chemical and physical stability. Current Protein & Peptide Science. [Link]
-
Eslahi, N., et al. (2018). The effect of the carbodiimide cross-linker on the structural and biocompatibility properties of collagen–chondroitin sulfate electrospun mat. International Journal of Nanomedicine. [Link]
-
Chavez, J. D., et al. (2019). High-density chemical cross-linking for modeling protein interactions. Proceedings of the National Academy of Sciences. [Link]
-
Krazit, S. T., et al. (2015). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology. [Link]
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
National Cancer Institute. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. [Link]
-
Korman, A. J., et al. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. eLife. [Link]
-
Yu, C., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. [Link]
-
Luks, B., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science. [Link]
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Li, C., et al. (2024). Study on Desulfurized Crumb Rubber–Modified Epoxy Asphalt. Materials (Basel). [Link]
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Laboratory Synthesis of 2,5-Dimethyl-3-thiaadipic Acid: An Application Note and Protocol
Introduction
2,5-Dimethyl-3-thiaadipic acid is a dicarboxylic acid containing a thioether linkage. Its structure, featuring two chiral centers and the presence of both hydrophobic (methyl groups) and hydrophilic (carboxylic acid) functionalities, makes it a molecule of interest in various fields of chemical research. While not extensively documented in mainstream chemical literature, its synthesis is a valuable example of a classic nucleophilic substitution reaction and provides a versatile building block for further chemical elaboration. This application note provides a detailed, step-by-step protocol for the laboratory synthesis of this compound, based on a documented industrial preparation. The causality behind the experimental choices is explained to provide a deeper understanding of the synthetic process.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic substitution of 2-chloropropionic acid with 3-mercaptoisobutyric acid in a basic medium. The thiol group of 3-mercaptoisobutyric acid is deprotonated by sodium hydroxide to form a thiolate anion, which then acts as a potent nucleophile. This thiolate attacks the carbon atom bearing the chlorine atom in 2-chloropropionic acid in a classic SN2 reaction, displacing the chloride ion and forming the thioether bond.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a documented synthesis method.[1] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| 3-Mercaptoisobutyric Acid | C₄H₈O₂S | 120.17 | 45 g (0.37 mol) | |
| 2-Chloropropionic Acid | C₃H₅ClO₂ | 108.52 | 44.2 g (0.4 mol) | |
| Sodium Hydroxide | NaOH | 40.00 | 47 g (1.17 mol) | |
| Deionized Water | H₂O | 18.02 | 200 mL | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~600 mL | For extraction |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | For pH adjustment |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Stirring mechanism (magnetic stir bar and stir plate or overhead stirrer)
-
Dropping funnel
-
Condenser
-
Heating mantle or water bath
-
Separatory funnel (1 L)
-
Beakers and Erlenmeyer flasks
-
pH meter or pH paper
-
Rotary evaporator
Procedure
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Method
-
Preparation of the Thiolate Solution: In a 500 mL three-necked flask equipped with a stirrer, add 200 mL of deionized water. With stirring, add 47 g (1.17 mol) of sodium hydroxide pellets. Stir until the sodium hydroxide is completely dissolved. The dissolution of NaOH is exothermic, so the solution will warm up. Allow the solution to cool to room temperature. Once cooled, add 45 g (0.37 mol) of 3-mercaptoisobutyric acid. Stir for approximately 10 minutes until the acid is fully dissolved, forming the sodium thiolate salt in solution.
-
Nucleophilic Substitution Reaction: To the stirred thiolate solution, add 44.2 g (0.4 mol) of 2-chloropropionic acid dropwise from a dropping funnel over a period of about 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 50 °C, using an ice bath if necessary. After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.
-
Work-up and Isolation: After the 2-hour reaction period, cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH of the solution to 5-6. This will protonate the dicarboxylic acid, causing it to become less water-soluble. Transfer the acidified mixture to a 1 L separatory funnel. Extract the aqueous layer with 200 mL of ethyl acetate. Separate the layers and collect the organic phase. Repeat the extraction of the aqueous layer two more times with 200 mL of ethyl acetate each.
-
Purification: Combine the three organic extracts. The product, this compound, is reported to precipitate as a yellow, waxy solid from the ethyl acetate solution.[1] If precipitation is not immediate, the volume of the ethyl acetate can be reduced using a rotary evaporator to induce crystallization or precipitation. The solid product can then be collected by filtration. The reported yield is approximately 93% with a GC purity of 97.5%.[1]
Mechanism of Reaction
The synthesis of this compound proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.
-
Deprotonation: The strong base, sodium hydroxide, deprotonates the thiol group of 3-mercaptoisobutyric acid to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion then attacks the electrophilic carbon atom of 2-chloropropionic acid that is bonded to the chlorine atom. This attack occurs from the backside relative to the leaving group (chloride).
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (thiolate) and the leaving group (chloride) are both partially bonded to the carbon atom.
-
Inversion of Stereochemistry: The chloride ion is expelled, and the thioether bond is formed. If the reaction were performed with a chiral starting material at the carbon undergoing substitution, an inversion of stereochemistry would be observed.
-
Protonation: The final product is the disodium salt of this compound. During the acidic work-up, the two carboxylate groups are protonated to yield the final dicarboxylic acid.
Caption: Simplified SN2 mechanism for the formation of the thioether bond.
Characterization
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two chiral centers, potentially leading to diastereomers. Key signals would include:
-
Doublets for the methyl groups adjacent to the chiral carbons.
-
Multiplets for the methine protons on the chiral carbons.
-
A multiplet for the methylene protons adjacent to the sulfur atom.
-
A broad singlet for the two carboxylic acid protons.
-
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for:
-
The two carboxylic acid carbons (typically in the range of 170-185 ppm).
-
The two methine carbons bonded to the sulfur and the other to a methyl group.
-
The methylene carbon adjacent to the sulfur.
-
The two methyl carbons.
-
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for:
-
A broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid groups (around 1700-1725 cm⁻¹).
-
C-H stretching and bending vibrations.
-
A weak C-S stretch.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (192.23 g/mol ). Fragmentation patterns would likely involve the loss of carboxyl groups and cleavage adjacent to the sulfur atom.
Conclusion
The synthesis of this compound is a straightforward and high-yielding laboratory procedure that serves as an excellent example of the SN2 reaction with a thiolate nucleophile. The protocol provided, adapted from existing literature, offers a reliable method for the preparation of this interesting dicarboxylic acid. While detailed characterization data is sparse, the expected spectroscopic features outlined should provide a solid basis for researchers to confirm the identity and purity of their synthesized product.
References
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Application Notes and Protocols: Derivatization of 2,5-Dimethyl-3-thiaadipic Acid for Analysis
Introduction
2,5-Dimethyl-3-thiaadipic Acid is a dicarboxylic acid that may be of interest to researchers in various fields, including metabolism, environmental science, and industrial chemical analysis.[1][2][3] Its structure, characterized by two carboxylic acid functional groups and a thioether linkage, presents significant analytical challenges.[1] Direct analysis by gas chromatography (GC) is hindered by the compound's high polarity and low volatility, which lead to poor chromatographic peak shape, tailing, and potential thermal degradation in the GC inlet.[4][5]
To overcome these analytical hurdles, derivatization is an essential sample preparation step.[6][7] This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-based analysis, particularly when coupled with mass spectrometry (GC-MS) for definitive identification and quantification.[4][6] This application note provides detailed protocols for the derivatization of this compound, focusing on two robust and widely adopted methods: esterification and silylation. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
The Imperative of Derivatization for Dicarboxylic Acids
The two carboxylic acid groups in this compound are capable of strong hydrogen bonding, which significantly elevates its boiling point and reduces its volatility.[7] During GC analysis, these polar functional groups can interact with active sites in the injector and on the column, leading to poor chromatographic performance. Derivatization effectively "caps" these active hydrogens, disrupting the hydrogen bonding network and converting the polar, non-volatile molecule into a less polar, more volatile derivative that can be efficiently vaporized and transported through the GC system.[4][6][7]
This guide will detail two primary derivatization strategies:
-
Esterification: This method converts the carboxylic acid groups into their corresponding esters, typically methyl esters, which are significantly more volatile.[5]
-
Silylation: This technique replaces the acidic protons with non-polar trimethylsilyl (TMS) groups, also yielding a more volatile and thermally stable derivative.[8][9]
Both techniques are suitable for the analysis of dicarboxylic acids and offer excellent performance, with the choice often depending on laboratory preference, available reagents, and specific sample matrix considerations.[10]
Protocol 1: Esterification via Boron Trifluoride-Methanol (BF3-Methanol)
Esterification with BF3-Methanol is a classic and highly effective method for preparing fatty acid methyl esters (FAMEs) and other carboxylic acid methyl esters for GC analysis.[5][11] Boron trifluoride acts as a strong Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol to form the methyl ester.[11][12] The reaction is relatively fast and clean.[5]
Reaction Scheme: Esterification
Caption: Esterification of this compound with methanol.
Experimental Protocol
Materials and Reagents:
-
Sample containing this compound (e.g., dried extract)
-
Boron trifluoride-methanol solution, 10-14% w/w (e.g., from Sigma-Aldrich)[11][12]
-
Hexane, GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap reaction vials (5 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Preparation: Place 1-25 mg of the dried sample extract into a screw-cap reaction vial.[11] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as water can inhibit the esterification reaction.[11][12]
-
Reagent Addition: Add 2 mL of the 10-14% BF3-methanol solution to the vial.[5][11]
-
Reaction: Tightly cap the vial and briefly vortex for 10 seconds. Heat the mixture at 60°C for 10 minutes in a heating block or water bath.[5][12] This moderate temperature accelerates the reaction without degrading the analyte.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[5] The salt solution helps to break any emulsions and facilitates a clean phase separation by increasing the polarity of the aqueous layer.
-
Phase Separation: Vortex the vial vigorously for 30 seconds to extract the newly formed dimethyl ester into the hexane layer. Allow the layers to separate. The upper, non-polar layer is the hexane phase containing your derivative.[5]
-
Sample Collection and Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Silylation via N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is another powerful derivatization technique for compounds with active hydrogens, such as carboxylic acids.[8] MSTFA is a potent silylating agent that replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups.[8][13] The resulting TMS esters are highly volatile and thermally stable.[8] MSTFA is often preferred because its by-products are also volatile and do not interfere with the chromatography.[8]
Reaction Scheme: Silylation
Caption: Silylation of this compound with MSTFA.
Experimental Protocol
Materials and Reagents:
-
Sample containing this compound (dried)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS as a catalyst
-
Pyridine (optional, as a solvent and catalyst)
-
Screw-cap reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample in the reaction vial is completely dry. Moisture will readily react with the silylating reagent, reducing the yield of the desired derivative.[13]
-
Reagent Addition: Add 100 µL of MSTFA to the dried sample.[14] If the sample is difficult to dissolve, 50 µL of pyridine can be added as a solvent before the MSTFA.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60-70°C for 30-60 minutes.[9][14] The elevated temperature ensures the completion of the derivatization reaction for both carboxylic acid groups.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. No extraction or work-up is typically required.
Workflow and Data Presentation
Overall Analytical Workflow
Caption: General workflow for the analysis of this compound.
Expected GC-MS Data
The derivatization process will yield products with distinct molecular weights and mass spectral fragmentation patterns, which are crucial for their identification.
| Parameter | Underivatized Compound | Dimethyl Ester Derivative | Di-TMS Ester Derivative |
| Molecular Formula | C7H12O4S | C9H16O4S | C13H28O4SSi2 |
| Molecular Weight | 192.23 g/mol [15] | 220.28 g/mol | 336.56 g/mol |
| Expected Volatility | Very Low | High | Very High |
| Chromatographic Peak | Poor / Not Observed | Sharp, Symmetrical | Sharp, Symmetrical |
| Key Mass Ions (m/z) | N/A | [M]+, [M-OCH3]+, etc. | [M-15]+, 73, etc. |
Note: The exact mass spectral ions will need to be determined experimentally but will be characteristic of the respective derivative structures.
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on a robust derivatization strategy. Both esterification with BF3-Methanol and silylation with MSTFA are excellent, validated methods for converting this polar dicarboxylic acid into a volatile derivative suitable for gas chromatography.[10] The choice between the two protocols may depend on the sample matrix and laboratory experience. The esterification protocol requires a post-reaction extraction step, while the silylation protocol is often simpler, with direct injection of the reaction mixture. By following the detailed protocols provided in this application note, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of this compound in their samples.
References
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]
- Pietrogrande, M. C., Bacco, D., & Demarinis, M. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
- Wang, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149.
- Kumps, A., et al. (2001). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Clinical Chemistry, 47(7), 1316-1318.
- Le, T. L., & Lerno, L. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
-
Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
ResearchGate. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Retrieved from [Link]
- Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.
-
Semantic Scholar. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS?. Retrieved from [Link]
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
-
PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]
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Application Notes & Protocols: 2,5-Dimethyl-3-thiaadipic Acid in Organic Synthesis
Abstract: This document provides a comprehensive technical guide on the potential applications of 2,5-Dimethyl-3-thiaadipic Acid as a versatile building block in modern organic synthesis. We explore its synthesis, its role as a key intermediate in the formation of sulfur-containing heterocycles, its potential as a monomer for novel polymers, and its utility as a chiral scaffold. Detailed, field-proven protocols are provided for key transformations, supported by mechanistic insights and workflow visualizations to empower researchers in chemistry and drug development.
Introduction: The Structural and Chemical Profile of this compound
This compound is a dicarboxylic acid characterized by a thioether (sulfide) linkage within its six-carbon backbone. This structure incorporates several key features that render it a valuable synthetic intermediate:
-
Two Carboxylic Acid Groups: These functional groups are ripe for a variety of transformations, including esterification, amidation, reduction, and conversion to acid chlorides, making them ideal handles for building larger molecules.
-
Thioether Linkage: The sulfur atom introduces unique reactivity and can influence the overall conformation of the molecule. It is generally stable but can be oxidized to sulfoxides and sulfones, offering further avenues for derivatization.
-
Two Stereocenters: The carbons at the 2- and 5-positions are chiral centers, meaning the molecule can exist as a mixture of stereoisomers. This opens the door to its use in asymmetric synthesis, provided the enantiomers or diastereomers can be resolved or synthesized selectively.
Compound Properties:
| Property | Value |
|---|---|
| IUPAC Name | 3-[(1-carboxyethyl)sulfanyl]-2-methylpropanoic acid[1] |
| CAS Number | 106014-16-8[1][2][3] |
| Molecular Formula | C₇H₁₂O₄S[1][3] |
| Molecular Weight | 192.23 g/mol [1][3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a "one-pot" method involving a conjugate addition followed by a nucleophilic substitution.[4] This process leverages the thia-Michael addition, a robust and atom-economical method for forming carbon-sulfur bonds.[5][6]
The overall synthesis begins with the in-situ generation of 3-mercaptoisobutyric acid from methacrylic acid. This intermediate then reacts with a 2-halopropionic acid to form the final product.[4]
Caption: Synthetic pathway from the title compound to a heterocyclic ketone.
Protocol 3.1: Synthesis of 2,4-Dimethyl Tetrahydrothiophene-3-ketone
Objective: To perform the intramolecular cyclization of this compound.
Materials & Reagents:
-
This compound
-
Anhydrous diluent (e.g., Toluene, Xylene)
-
Metallic catalyst (as specified in the source, e.g., iron powder, zinc dust) [4]* (Alternative) Thionyl chloride or oxalyl chloride for acid activation
-
(Alternative) Lewis acid (e.g., AlCl₃) for Friedel-Crafts type acylation
Procedure (High-Temperature Catalytic Method): [4]
-
Setup: In a flask equipped with a Dean-Stark trap and condenser, dissolve this compound in a suitable high-boiling inert solvent (e.g., xylene).
-
Catalyst Addition: Add a catalytic amount of a metallic catalyst as described in the patent literature. [4]3. Reaction: Heat the mixture to reflux. Water produced during the cyclization will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude ketone by vacuum distillation or column chromatography.
Application: Monomer for Bio-Based Polymers
Dicarboxylic acids are fundamental building blocks for condensation polymers such as polyesters and polyamides. [7]this compound, with its two carboxylic acid termini, can be reacted with diols to form thioether-containing polyesters or with diamines to form thioether-containing polyamides. The incorporation of a sulfur atom into the polymer backbone can impart unique properties, such as altered thermal stability, refractive index, and affinity for heavy metals.
Caption: Conceptual workflow for the chiral resolution of the title compound.
Protocol 5.1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
Objective: To separate the enantiomers of this compound.
Procedure:
-
Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Gentle heating may be required.
-
Addition of Resolving Agent: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving amine to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Enantiomeric Purity Check: Analyze the enantiomeric purity of the crystallized salt (or the recovered acid from a small sample) using chiral HPLC.
-
Recrystallization: If necessary, recrystallize the salt to improve diastereomeric purity.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is ~1-2.
-
Extraction: Extract the liberated enantiomerically pure carboxylic acid with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Isolation: Dry the organic layer, and remove the solvent under reduced pressure to yield the enantiopure this compound. The mother liquor from step 4 can be treated similarly to recover the other enantiomer.
Other Potential Uses
-
Herbicides: The compound has been noted for its potential use in the preparation of herbicides, though specific synthetic routes or target molecules are not detailed in the available literature.
This compound is a highly functionalized and versatile building block with significant, though currently under-explored, potential in organic synthesis. Its accessible synthesis and the presence of multiple reactive sites—two carboxylic acids, a thioether linkage, and two stereocenters—make it an attractive starting material for creating complex sulfur-containing heterocycles, novel thioether-functionalized polymers, and valuable chiral scaffolds for asymmetric synthesis. The protocols and conceptual frameworks provided herein serve as a robust starting point for researchers and professionals aiming to leverage this compound in their synthetic programs.
References
-
Saad, H. A., Moustafa, A. H., El-Mekabaty, A., & El-Hiti, G. A. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 517–542. [Link]
- CN104193589A - A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone. (n.d.).
-
Saad, H. A., Moustafa, A. H., El-Mekabaty, A., & El-Hiti, G. A. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. ResearchGate. [Link]
-
Voronkov, M. G., & Klyba, L. V. (2018). Synthesis of Sulfur-Containing Heterocycles by Electrophilic Addition Reactions of Disulfur Dichloride. ResearchGate. [Link]
-
This compound | C7H12O4S | CID 13633094. (n.d.). PubChem. [Link]
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Li, Y., Wang, Y., Zhang, J., & Jiang, H. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules, 21(1), 56. [Link]
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Chiral resolution. (n.d.). Wikipedia. [Link]
-
Sethi, P., Vashisht, K., & Sharma, K. (2023). Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Recent Developments in Science and Technology for Sustainable Future. [Link]
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Thia-Michael Reaction. (2022). Encyclopedia MDPI. [Link]
-
Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta, 96(3), 141-152. [Link]
-
Le Nezet, C., et al. (2022). Thia-Michael Reaction. Polymers, 14(21), 4457. [Link]
-
Bartolo, B., et al. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. Organics, 4(1), 7-16. [Link]
-
Application fields of thia-Michael addition. (n.d.). ResearchGate. [Link]
-
Al-Majidi, S. M., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(17), 6296. [Link]
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). Molecules, 28(13), 5136. [Link]
-
Enantiomeric Resolution of Racemic C2Symmetric trans-2,5Dimethyl2,5-diphenylpyrrolidine and trans-2,5Dimethyl2,5-bis(3-hydroxyphenyl)pyrrolidine by a Diastereomer Method. (2002). ResearchGate. [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules, 25(24), 6041. [Link]
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Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. (2021). Polymers, 13(21), 3783. [Link]
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- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethyl-3-thiaadipic Acid
Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-3-thiaadipic Acid (CAS 106014-16-8).[1][2][3] This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the common challenges encountered during its synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The solutions are based on established chemical principles and validated methods.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of this compound are a frequent challenge. The primary causes can be broken down into three areas: incomplete reaction, competing side reactions, and product loss during workup.
-
Probable Cause 1: Suboptimal pH and Incomplete Thiolate Formation. The most common and efficient synthesis involves a nucleophilic attack of a thiolate anion on an electrophile (like 2-chloropropionic acid).[4] The thiolate is generated by deprotonating a thiol (e.g., 3-mercaptoisobutyric acid) with a base. If the pH is too low, the thiol will not be sufficiently deprotonated, leading to a slow or incomplete reaction. Conversely, a very high pH can promote side reactions.[5]
-
Solution: Precise pH control is critical. The reaction should be conducted in the presence of a suitable base, such as sodium hydroxide. A patent describing a high-yield (93%) synthesis specifies dissolving the thiol starting material in an aqueous NaOH solution before adding the electrophile.[4] Maintaining a basic environment ensures a sufficient concentration of the reactive thiolate anion.
-
-
Probable Cause 2: Competing Side Reactions. Thiol-Michael additions, a related synthetic route, are known to be prone to side reactions if conditions are not carefully controlled.[6] Potential side reactions include the oxidation of the thiol to form disulfides or polymerization if using unsaturated precursors like methacrylic acid.
-
Solution:
-
Inert Atmosphere: To prevent oxidation, degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: Add reagents, especially electrophiles, dropwise and at a controlled temperature to manage the reaction exotherm and minimize unwanted side reactions.
-
-
-
Probable Cause 3: Product Loss During Extraction. this compound is a dicarboxylic acid, making its solubility highly dependent on pH. During aqueous workup, if the pH is not acidic enough, the dicarboxylate salt will remain in the aqueous layer, leading to significant product loss.
-
Solution: After the reaction is complete, the mixture must be carefully acidified to protonate both carboxyl groups. A documented procedure specifies adjusting the pH to 5-6 with a strong acid like HCl before extracting with an organic solvent like ethyl acetate.[4] This ensures the diacid is in its neutral, more organosoluble form. Perform multiple extractions (e.g., 3x) to maximize recovery.
-
Question: I am struggling with purification. The crude product is a yellow, waxy solid that is difficult to handle and crystallize. What are the best purification strategies?
Answer: The physical properties of this compound as a "yellow, waxy solid" indeed present purification challenges.[4] Standard crystallization is often difficult with such materials.
-
Strategy 1: Optimized Acid-Base Extraction. This is the most crucial purification step. Before attempting crystallization or chromatography, ensure your crude product is as clean as possible via extraction. After the initial extraction from the acidified reaction mixture, you can perform a "wash" by dissolving the crude product in a suitable organic solvent and washing it with a brine solution to remove residual water-soluble impurities.
-
Strategy 2: Solvent Trituration. Since the product is a waxy solid, trituration can be effective. This involves washing the crude solid with a solvent in which the desired product is poorly soluble, but the impurities are soluble.
-
Procedure: Place the crude waxy product in a flask. Add a small amount of a cold, non-polar solvent (e.g., hexane or a mixture of ethyl acetate/hexane). Stir or sonicate the mixture. The waxy solid should remain, while more soluble impurities are washed away. Decant the solvent and repeat the process. This can help break down the amorphous solid and induce crystallinity.
-
-
Strategy 3: Column Chromatography. While challenging for waxy products, silica gel chromatography can be used.
-
Methodology: Use a solvent system that provides good separation on TLC. A polar system, likely involving ethyl acetate, hexane, and a small amount of acetic or formic acid (to keep the carboxylic acids protonated and prevent streaking), would be a good starting point. It may be necessary to pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.
-
Question: My characterization data (NMR/MS) suggests the presence of an unexpected species. What are the likely impurities or side products?
Answer: Identifying unexpected species is key to optimizing the reaction. Based on the common starting materials, here are the most probable side products:
-
Disulfide Dimer: If 3-mercaptoisobutyric acid is used as a starting material, it can be oxidized, especially if the reaction is not performed under an inert atmosphere. This would result in a disulfide-linked dimer. This species would have a distinct mass spectrum (M+H at ~239.04) and a more complex NMR spectrum.
-
Unreacted Starting Materials: Incomplete conversion is a common issue. Check your spectra for peaks corresponding to 3-mercaptoisobutyric acid and 2-chloropropionic acid.
-
Michael Addition Adducts (if applicable): If using a Michael addition approach (e.g., with methacrylic acid), side reactions can occur where the thiolate adds to more than one acceptor molecule, leading to oligomeric species.[5][6] These would appear as higher molecular weight species in the mass spectrum.
Frequently Asked Questions (FAQs)
Question: What are the primary synthetic routes for this compound?
Answer: The literature, primarily from patent filings, outlines two main synthetic strategies:
-
Nucleophilic Substitution: This is a robust and high-yielding method. It involves the reaction of 3-mercaptoisobutyric acid with 2-chloropropionic acid in the presence of a base like sodium hydroxide. The base deprotonates the thiol to form a thiolate, which then acts as a nucleophile to displace the chloride from 2-chloropropionic acid, forming the thioether bond.[4] This method offers good control and has reported yields as high as 93%.[4]
-
One-Pot Synthesis from Methacrylic Acid: A more convergent approach starts with methacrylic acid and thiourea.[4] In this multi-step, one-pot process, thiourea and methacrylic acid first react to form the intermediate 3-mercaptoisobutyric acid in situ. Subsequent reaction with 2-chloropropionic acid in the same pot yields the final product. While efficient in terms of process, it may require more careful optimization to control potential side reactions.[4]
Question: What are the critical reaction parameters to monitor for a successful synthesis?
Answer: Success hinges on the careful control of several key parameters. The table below summarizes the most critical factors and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Impact on Synthesis |
| pH | Initially basic, then acidic (5-6) for workup | A basic medium is required to generate the reactive thiolate anion for the nucleophilic attack.[5][7] Acidification is essential to protonate the dicarboxylate for efficient extraction into organic solvent.[4] |
| Temperature | 45-90°C (route dependent) | Reaction temperature affects the rate. The one-pot synthesis from methacrylic acid requires heating to 90°C to drive the initial steps.[4] Excessive temperature can increase side product formation. |
| Stoichiometry | Near 1:1 ratio of nucleophile to electrophile | Using a slight excess of one reagent can help drive the reaction to completion, but a large excess can complicate purification. Precise stoichiometry is key to minimizing unreacted starting materials. |
| Atmosphere | Inert (Nitrogen or Argon) | The thiol starting material is susceptible to oxidation to form disulfide impurities. An inert atmosphere protects the integrity of the reagents. |
| Solvent | Aqueous or polar aprotic solvents | Water is an effective solvent for the salt-based reaction.[4] Studies on related Thia-Michael reactions show that polar aprotic solvents (e.g., DMF, DMSO) can stabilize the thiolate anion and increase reaction rates.[5] |
Question: Which analytical techniques are recommended for product characterization?
Answer: A combination of techniques is necessary to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons and their connectivity. Expect to see signals for the two methyl groups (doublets), the two methine protons adjacent to the carboxyl groups and sulfur, and the methylene bridge protons.
-
¹³C NMR: Will confirm the number of unique carbons, including the two carboxylic acid carbons, the carbons bearing the sulfur and methyl groups, and the methylene carbon.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for confirming the molecular weight by observing the [M-H]⁻ ion at m/z 191.04 or in positive mode for the [M+H]⁺ ion at m/z 193.05 or [M+Na]⁺ at m/z 215.03.
-
Infrared (IR) Spectroscopy: Useful for confirming functional groups. Look for a broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).
-
Chromatography (GC/HPLC): The synthesis patent specifies using Gas Chromatography (GC) to determine purity, likely after derivatization of the carboxylic acids to their more volatile methyl esters.[4] Reversed-phase HPLC with a UV detector could also be used to assess purity.
Detailed Experimental Protocol
This protocol is adapted from a validated, high-yield procedure.[4]
Synthesis of this compound via Nucleophilic Substitution
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-Mercaptoisobutyric acid (45g, 0.37 mol)
-
Sodium hydroxide (47g, 1.17 mol)
-
2-Chloropropionic acid (44.2g, 0.4 mol)
-
Deionized Water (200 mL)
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate (600 mL for extractions)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 200 mL of deionized water.
-
Thiolate Formation: To the water, add sodium hydroxide (47g) and stir until fully dissolved. Carefully add the 3-mercaptoisobutyric acid (45g). Stir at room temperature for 10 minutes to ensure complete dissolution and formation of the sodium thiolate salt.
-
Nucleophilic Substitution: Add 2-chloropropionic acid (44.2g) to the dropping funnel. Add it dropwise to the reaction mixture over approximately 30 minutes. An exotherm may be observed; use an ice bath to maintain the temperature if necessary.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.
-
Acidification: Cool the flask in an ice bath. Slowly and carefully add concentrated hydrochloric acid to adjust the pH of the solution to 5-6. Monitor the pH using pH paper or a calibrated pH meter.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 200 mL).
-
Workup: Combine the organic layers. Wash the combined organic phase with brine (1 x 100 mL) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Product Isolation: The resulting product will be a yellow, waxy solid. A high vacuum pump can be used to remove any residual solvent. The reported yield for this procedure is approximately 93% with a GC purity of 97.5%.[4]
References
- BenchChem. (n.d.). Core Mechanism of Action: The Thiol-Maleimide Michael Addition.
- Google Patents. (n.d.). A method of preparing 2,4-dimethyl tetrahydro thiophene-3-ketone.
- ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions.
- ACS Omega. (2021). Removal of Acidic-Sulfur-Containing Components from Gasoline Fractions and Their Simulated Analogues Using Silica Gel Modified with Transition-Metal Carboxylates.
- ResearchGate. (n.d.). synthetic route for the preparation of compounds 2 to 7 Synthesis of dicarboxylic acid derivatives of 1,4-thiazines.
- MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.
- MDPI. (n.d.). Thia-Michael Reaction | Encyclopedia MDPI.
- Wikipedia. (n.d.). Michael addition reaction.
- PMC - NIH. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- ETDEWEB. (n.d.). Process for the purification of gases containing sulfur compounds (Patent).
- YouTube. (2024). Purification of Sulfuric Acid by Distillation - Revisited.
- GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions.
- (n.d.). Synthesis of novel 2-oxo-4-thia-1-azabicyclo[3.3.0]oct-7-ene-8-carboxylic acid derivatives.
- MDPI. (n.d.). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action.
- YouTube. (2025). How to Purify Sulfur (From Gardening Sulfur).
- ChemicalBook. (2023). This compound.
- ChemicalBook. (n.d.). 2,5-Thiophenedicarboxylic acid synthesis.
- PubChem. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- PMC - PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
- ICAIIT 2025 Conference. (n.d.). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal.
- ResearchGate. (n.d.). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy.
- (2025). Determination of adipic acid in the course of its polycondensation with butane-1,4-diamine.
- MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives.
- MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives.
- ResearchGate. (2025). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone.
- Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
- MDPI. (n.d.). Iron(III) Sulfate-Mediated Synthesis of 2,5-Furandicarboxylic Acid Dimethyl Ester from Galactaric Acid.
- IRIS. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry.
- ResearchGate. (2025). Dimethyl 2,5-furandicarboxylate synthesis from 2,5-furanodicarboxylic acid and dimethyl carbonate in presence of MgO-Al2O3 and tetrabutylammonium bromide.
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Technical Support Center: Purification of 2,5-Dimethyl-3-thiaadipic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the purification of 2,5-Dimethyl-3-thiaadipic Acid (CAS 106014-16-8). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges encountered during the isolation and purification of this compound from a reaction mixture.
Introduction
This compound is a dicarboxylic acid containing a thioether linkage.[1] Its structure presents a moderate degree of polarity due to the two carboxylic acid groups, which dictates its solubility and chromatographic behavior. A common synthesis route involves the reaction of 3-mercaptoisobutyric acid with 2-chloropropionic acid, often resulting in a crude product described as a yellow, waxy solid.[2] Achieving high purity is critical for subsequent applications, such as in the preparation of herbicides.[3][4] This guide provides direct answers to common purification challenges.
Physicochemical Properties Summary
A clear understanding of the physical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 106014-16-8 | [1][5][6] |
| Molecular Formula | C₇H₁₂O₄S | [1][5][6] |
| Molecular Weight | 192.23 g/mol | [1][5][6] |
| Appearance | Off-white Solid (pure) | [3] |
| Melting Point | 75-79°C | [5] |
| Solubility | Soluble in Chloroform | [3] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My isolated crude product is a yellow, waxy, or oily solid, not the off-white solid described. How do I remove the color and induce crystallization?
Answer: This is a common issue stemming from residual colored impurities or the presence of stereoisomers and unreacted starting materials that inhibit crystallization, acting as a eutectic mixture.
-
Causality: The yellow color often arises from polymeric byproducts or trace impurities from the synthesis. The waxy or oily nature indicates that the product is not sufficiently pure to form a stable crystal lattice at room temperature, or it may be "oiling out" during a failed recrystallization attempt.
-
Solution Workflow:
-
Initial Solvent Extraction Wash: Before attempting purification, ensure your workup was effective. Dicarboxylic acids are best extracted from an acidified aqueous layer (pH 5-6 is mentioned in synthesis protocols) into an organic solvent like ethyl acetate.[2] Washing the combined organic layers with brine can help remove residual water and some water-soluble impurities.[7]
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored, non-polar impurities. After dissolving your crude product in a suitable solvent for recrystallization (e.g., a minimal amount of hot ethyl acetate or a toluene/heptane mixture), add a small amount of activated charcoal (typically 1-2% w/w). Heat the mixture with stirring for 10-15 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal.
-
Expert Tip: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound. Perform this on a small scale first to optimize the amount.
-
-
Recrystallization: This is the most effective method for both purifying and solidifying the product. The key is selecting an appropriate solvent system. Since the product is a polar dicarboxylic acid, you will likely need a solvent system where it is soluble when hot but sparingly soluble when cold.
-
Solvent Choice: Consider solvent systems like water, ethyl acetate/heptane, or toluene. Given its waxy nature, starting with a hot non-polar solvent like toluene and slowly adding a co-solvent like heptane until turbidity appears, then allowing it to cool slowly, can be very effective.
-
-
Question 2: I have low or no recovery of my product after recrystallization. What went wrong?
Answer: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.[7][8]
-
Causality & Solutions:
-
Using Too Much Solvent: The most common error. If an excessive volume of solvent is used, the solution may not become saturated upon cooling, and the product will remain dissolved.
-
Fix: Evaporate some of the solvent under reduced pressure and attempt to cool the concentrated solution again.
-
-
Improper Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Fix: If the product doesn't crystallize even after concentration and cooling, you may need to add an "anti-solvent" – a solvent in which your product is insoluble but is miscible with your primary solvent. Add the anti-solvent dropwise to the cooled solution until persistent cloudiness is observed, then allow it to stand.
-
-
Cooling Too Quickly: Rapid cooling promotes the formation of small, often impure crystals or can cause the product to oil out.
-
Fix: Allow the hot, filtered solution to cool slowly to room temperature undisturbed. Once at room temperature, place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material.
-
Fix: Use a pre-heated funnel and filter flask, and use a slight excess of hot solvent to ensure the compound remains in solution during this step.
-
-
Question 3: My TLC analysis shows an impurity with a very similar Rf to my product. How can I separate them?
Answer: Co-elution of impurities is a classic purification challenge, especially with structurally similar byproducts.[7]
-
Causality: Impurities with similar polarity to the target compound will have comparable affinities for the stationary phase (e.g., silica gel), resulting in poor separation.[9]
-
Solution: Column Chromatography Optimization:
-
Solvent System Screening: Do not run a column until you have optimized the separation on a TLC plate.[10] The ideal TLC solvent system will show a clear separation between your product spot and the impurity, with the product having an Rf value of approximately 0.2-0.35.[11]
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, use a gradient. Start with a less polar solvent system to allow the less polar impurities to elute, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind on the column.[11]
-
Acid Deactivation: this compound is acidic. Standard silica gel is also slightly acidic and can cause streaking or poor separation of acidic compounds.[10] Consider deactivating the silica gel by adding a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This protonates the compound and silanol groups, leading to sharper bands and better separation.
-
Alternative Stationary Phase: If separation on silica is still problematic, consider an alternative like reversed-phase silica (C18), where the elution order is reversed (most polar compounds elute first).[12]
-
Purification & Troubleshooting Workflow
Caption: A decision-making workflow for the purification and troubleshooting of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A: For gram-scale quantities where the target compound is the major component, recrystallization is typically the most efficient and scalable method.[13] It effectively removes baseline impurities, colored matter (with a charcoal step), and can yield highly pure crystalline material in a single operation. Column chromatography is better suited for separating mixtures with components of similar polarity or for small-scale purification where speed is essential.[9][10]
Q2: How do I properly perform an aqueous workup for this dicarboxylic acid?
A: The workup is critical for removing inorganic salts and water-soluble reagents.[8]
-
Quench: After the reaction is complete, cool the mixture and, if necessary, quench any reactive reagents as per your synthesis protocol.
-
Acidify: This is the most crucial step. Add an acid (e.g., 1M HCl) to the aqueous mixture until the pH is between 5 and 6.[2] At this pH, both carboxylic acid groups will be protonated (-COOH), making the molecule significantly less water-soluble and more soluble in organic solvents.
-
Extract: Extract the aqueous layer multiple times (e.g., 3x) with an appropriate organic solvent like ethyl acetate.[2]
-
Wash & Dry: Combine the organic extracts and wash with brine to help remove dissolved water.[7] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q3: Can I use melt crystallization for this compound?
A: Melt crystallization is a viable, solvent-free technique for purifying some dicarboxylic acids.[14] It involves melting the crude material and then slowly cooling it to allow the pure compound to crystallize, leaving impurities in the molten mother liquor. Given the relatively low melting point of this compound (75-79°C), this could be an option, particularly on an industrial scale. However, it requires specialized equipment and may not be as effective as recrystallization for removing colored impurities.
Q4: How can I confirm the purity of my final product?
A: A combination of methods should be used:
-
Melting Point: A sharp melting point range that matches the literature value (75-79°C) is a strong indicator of purity.[5] Impure compounds typically exhibit a broad and depressed melting point range.
-
Thin-Layer Chromatography (TLC): The purified sample should appear as a single, well-defined spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing purity. The absence of signals from starting materials or byproducts is key.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Detailed Protocol: Recrystallization of this compound
This protocol outlines a robust procedure for purifying the crude, waxy product into a pure, crystalline solid.
Objective: To purify ~5.0 g of crude this compound.
Materials:
-
Crude this compound (~5.0 g)
-
Toluene
-
Heptane
-
Activated Charcoal (decolorizing carbon)
-
Celite (diatomaceous earth)
-
Erlenmeyer flasks (125 mL, 250 mL)
-
Hot plate/stirrer
-
Short-stem glass funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Ice bath
Workflow Diagram
Caption: Step-by-step workflow for the recrystallization protocol.
Procedure:
-
Dissolution: Place the crude this compound (~5.0 g) into a 125 mL Erlenmeyer flask with a stir bar. Add a minimal amount of toluene (e.g., start with 20-25 mL) and begin heating the mixture on a hot plate with stirring. Add more toluene in small portions until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for ensuring the solution becomes supersaturated upon cooling, which is necessary for crystallization.
-
Decolorization (If Necessary): If the solution is yellow or brown, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (~50-100 mg). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Heating: Return the flask to the hot plate and heat with stirring for 5-10 minutes to allow the charcoal to adsorb the impurities.
-
Hot Gravity Filtration: Pre-heat a 250 mL Erlenmeyer flask and a short-stem glass funnel. Place a piece of fluted filter paper in the funnel (or a small plug of Celite on a cotton ball). Filter the hot solution quickly into the clean, pre-heated flask to remove the charcoal and any insoluble impurities. Causality: This step must be done quickly and with hot glassware to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold heptane. This will wash away the residual toluene and any soluble impurities without dissolving a significant amount of the product.
-
Drying: Transfer the crystalline product to a watch glass and dry it in a vacuum oven until a constant weight is achieved. Characterize the final product by melting point and NMR to confirm purity.
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
- Google Patents. (n.d.). EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization.
-
JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
- Google Patents. (n.d.). WO2001007389A1 - Process for crystallization of dicarboxylic acids.
- Google Patents. (n.d.). A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone.
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
- Google Patents. (n.d.). US2716133A - Purification and separation of dicarboxylic acids.
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (2019, January 4). Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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- 1. This compound | C7H12O4S | CID 13633094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106749168B - A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone - Google Patents [patents.google.com]
- 3. usbio.net [usbio.net]
- 4. This compound | 106014-16-8 [chemicalbook.com]
- 5. This compound | 106014-16-8 [amp.chemicalbook.com]
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- 8. Troubleshooting [chem.rochester.edu]
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- 13. scs.illinois.edu [scs.illinois.edu]
- 14. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,5-Dimethyl-3-thiaadipic Acid
Welcome to the technical support center for the synthesis of 2,5-Dimethyl-3-thiaadipic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this synthesis. Here, you will find in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to improve your yield and product purity.
I. Overview of Synthesis Routes
The synthesis of this compound is primarily achieved through a two-step process, which can be performed sequentially in a "one-kettle" approach or as two distinct steps. The overall transformation involves the formation of a thioether linkage.
Route 1: The "One-Kettle" Method
This common method begins with the synthesis of the intermediate, 3-mercaptoisobutyric acid, from methacrylic acid and thiourea. This is followed by the in-situ reaction with 2-chloropropionic acid to yield the final product.
Route 2: Two-Step Synthesis
This route involves the independent synthesis and isolation of 3-mercaptoisobutyric acid, which is then reacted with 2-chloropropionic acid in a separate step.
Below is a workflow diagram illustrating the "one-kettle" synthesis approach.
Caption: "One-Kettle" synthesis workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Low Yield of 3-Mercaptoisobutyric Acid (Intermediate)
Q1: My yield of the intermediate, 3-mercaptoisobutyric acid, is consistently low. What are the likely causes?
A1: Low yield in the first step of the synthesis can often be attributed to several factors related to the thia-Michael addition of thiourea to methacrylic acid.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction temperature and time are adequate. The initial reaction is typically carried out at around 90°C for at least 2 hours.
-
Inefficient Hydrolysis: The hydrolysis of the isothiouronium intermediate is a critical step. Insufficient sodium hydroxide or inadequate heating during this step can lead to incomplete conversion to the desired mercapto-acid. The hydrolysis is an equilibrium process, and driving it to completion is key.
-
Side Reactions: Polymerization of methacrylic acid can occur, especially at elevated temperatures. Dropwise addition of methacrylic acid can help to mitigate this. Another potential side reaction is the oxidation of the thiol product to a disulfide, although this is less likely under the described reaction conditions.
Q2: How does pH control impact the formation of 3-mercaptoisobutyric acid?
A2: pH plays a crucial role in both the initial Michael addition and the subsequent hydrolysis.
-
Michael Addition: The initial reaction is performed under acidic conditions (with HCl) to facilitate the addition of thiourea to methacrylic acid.
-
Hydrolysis: The subsequent hydrolysis of the isothiouronium salt requires a basic medium, achieved by the addition of a strong base like sodium hydroxide.
-
Work-up: After hydrolysis, the reaction mixture is acidified to a pH of 5-6 before extraction. If the pH is too low, it can affect the stability of the product. If it is too high, the carboxylic acid will remain as its salt in the aqueous layer and will not be extracted efficiently by the organic solvent. Precise pH control during the work-up is critical for maximizing the isolated yield.[1]
Low Yield of this compound (Final Product)
Q3: I have successfully synthesized the 3-mercaptoisobutyric acid intermediate, but the final yield of this compound is poor. What should I investigate?
A3: A low yield in the second step, the formation of the thioether, is often related to the S(_N)2 reaction between the thiolate of 3-mercaptoisobutyric acid and 2-chloropropionic acid.
-
Incomplete Deprotonation of the Thiol: The S(_N)2 reaction requires the formation of a thiolate anion, which is a potent nucleophile.[2][3] This is achieved by adding a base, such as sodium hydroxide. Insufficient base will result in a low concentration of the thiolate and thus a slow or incomplete reaction.
-
Reaction Temperature and Time: While S(_N)2 reactions are generally efficient, allowing sufficient time for the reaction to proceed to completion is important. The reaction is typically continued for at least 2 hours after the addition of 2-chloropropionic acid.
-
Purity of Starting Materials: Ensure that the 3-mercaptoisobutyric acid intermediate and the 2-chloropropionic acid are of high purity. Impurities can interfere with the reaction.
-
Side Reactions: A potential side reaction is the elimination of HCl from 2-chloropropionic acid to form acrylic acid, especially in the presence of a strong base. However, given that the thiol is a soft nucleophile, the S(_N)2 reaction is generally favored over elimination.[3] Another possibility is the oxidation of the thiol to a disulfide, which would prevent it from participating in the desired reaction.[1][2]
Q4: Can the stoichiometry of the reactants significantly impact the yield?
A4: Yes, optimizing the stoichiometry is crucial. While a 1:1 molar ratio is the theoretical ideal, in practice, a slight excess of one reactant may be used to drive the reaction to completion. However, a large excess of either the thiol or the alkyl halide should be avoided. An excess of the thiol can lead to the formation of disulfide byproducts, while an excess of the alkyl halide can result in unreacted starting material, complicating purification.
Product Purity and Characterization
Q5: My final product appears oily or waxy and not a clean solid. How can I improve its purity?
A5: The crude product is often a yellow, waxy solid.[1] Purification is essential to obtain a high-purity product.
-
Extraction: The primary method of purification described is extraction with an organic solvent like ethyl acetate after adjusting the pH of the aqueous solution.[1] Ensure thorough extraction by performing multiple extractions and combining the organic layers.
-
Washing: Washing the combined organic extracts with brine can help to remove residual water and water-soluble impurities.
-
Drying and Evaporation: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before evaporating the solvent. Residual water can result in an oily product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for further purification.
Q6: How can I confirm the identity and purity of my synthesized this compound?
A6: A combination of spectroscopic techniques is recommended for characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure. Key signals to look for in ¹H NMR would be the characteristic peaks for the methyl groups and the protons adjacent to the carboxylic acid and sulfur atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong, broad absorption for the O-H stretch of the carboxylic acid groups (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
Gas Chromatography (GC): As mentioned in a patent, GC can be used to assess the purity of the product.[1]
III. Detailed Experimental Protocols
The following protocols are based on established synthesis methods.
Protocol 1: "One-Kettle" Synthesis of this compound
This protocol is adapted from the method described by Li, Y. et al. (2019).[1]
Materials:
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Methacrylic Acid
-
Sodium Hydroxide (NaOH)
-
2-Chloropropionic Acid
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Step 1: Formation of 3-Mercaptoisobutyric Acid Intermediate a. To a three-necked flask equipped with a stirrer, add 100 mL of water and thiourea (0.69 mol). b. With stirring, add concentrated hydrochloric acid (0.75 mol) and heat the mixture to 45°C for 30 minutes. c. Add methacrylic acid (0.57 mol) dropwise over approximately 30 minutes. d. Heat the system to 90°C and maintain for 2 hours. e. Cool the reaction mixture and then add a solution of sodium hydroxide (2.58 mol) in 150 mL of water dropwise over about 30 minutes. f. Continue stirring for an additional 30 minutes.
-
Step 2: Formation of this compound a. Cool the reaction mixture to room temperature. b. Add 2-chloropropionic acid (0.63 mol) dropwise over approximately 30 minutes. c. Continue the reaction for 2 hours.
-
Work-up and Purification a. Adjust the pH of the reaction mixture to 5-6 with concentrated hydrochloric acid. b. Extract the aqueous solution three times with 200 mL portions of ethyl acetate. c. Combine the organic phases. d. Evaporate the ethyl acetate to obtain the crude product, which is typically a yellow, waxy solid. The reported yield for this method is approximately 86.2% with a purity of 97% as determined by GC.[1]
Protocol 2: Synthesis from 3-Mercaptoisobutyric Acid
This protocol is for the second step of the synthesis, starting with commercially available or previously synthesized 3-mercaptoisobutyric acid.
Materials:
-
3-Mercaptoisobutyric Acid
-
Sodium Hydroxide (NaOH)
-
2-Chloropropionic Acid
-
Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
To a three-necked flask with a stirrer, add 200 mL of water and 3-mercaptoisobutyric acid (0.37 mol).
-
Add sodium hydroxide (1.17 mol) and stir at room temperature for 10 minutes until completely dissolved.
-
Add 2-chloropropionic acid (0.4 mol) dropwise over about 30 minutes.
-
Continue the reaction for 2 hours.
-
Adjust the pH to 5-6 with concentrated hydrochloric acid.
-
Extract the mixture three times with 200 mL portions of ethyl acetate.
-
Combine the organic phases and evaporate the solvent to obtain the product. The reported yield for this method is approximately 93% with a purity of 97.5% by GC.[1]
IV. Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Step 1: Formation of 3-Mercaptoisobutyric Acid
This step proceeds via a thia-Michael addition followed by hydrolysis.
Caption: Mechanism for the formation of 3-mercaptoisobutyric acid.
Step 2: Formation of this compound
This is a classic S(_N)2 reaction.
Caption: S(_N)2 mechanism for the formation of the thioether linkage.
V. Data Tables for Quick Reference
Table 1: Reactant Stoichiometry and Reported Yields
| Synthesis Route | Key Reactants | Molar Ratio (approx.) | Reported Yield | Purity (GC) | Reference |
| "One-Kettle" | Methacrylic Acid : Thiourea : 2-Chloropropionic Acid | 1 : 1.2 : 1.1 | 86.2% | 97% | [1] |
| Two-Step | 3-Mercaptoisobutyric Acid : 2-Chloropropionic Acid | 1 : 1.08 | 93% | 97.5% | [1] |
VI. References
-
Li, Y., et al. (2019). A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone. Chinese Patent CN109824837A.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Michael Additions. Retrieved from BenchChem website.
-
BenchChem. (2025). Troubleshooting Low Yield in Dimedone Michael Addition: A Technical Support Guide. Retrieved from BenchChem website.
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
-
Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Creative Research Thoughts, 11(12).
-
Filo. (2025). Problems on Conjugate (Michael) Additions and Related Syntheses. Retrieved from Filo website.
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2,5-Dimethyl-3-thiaadipic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-3-thiaadipic Acid (CAS 106014-16-8)[1][2][3]. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide field-proven insights and troubleshooting strategies to ensure a successful and high-purity yield.
The synthesis of this compound is a valuable process, often used in the preparation of herbicides and as an intermediate for other complex molecules[1][4]. The most common route involves a two-step process: an initial thia-Michael addition to form a mercaptan intermediate, followed by a nucleophilic substitution (S-alkylation) to yield the final product[4]. While robust, this pathway is susceptible to several side reactions that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for remediation.
Question 1: My overall yield is significantly lower than the reported 85-95%. What are the most likely causes?
Answer: A low yield is the most common issue and can typically be attributed to one of three areas: consumption of starting materials by side reactions, incomplete reaction, or loss of product during workup.
-
Oxidative Dimerization of Thiol Intermediate: The key intermediate, 3-mercaptoisobutyric acid, possesses a thiol (-SH) group that is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This leads to the formation of a disulfide dimer, which is unreactive in the subsequent step and represents a direct loss of your key intermediate.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degassing your solvents prior to use can also significantly reduce the presence of dissolved oxygen.
-
-
Incomplete Thiolate Formation: The S-alkylation step requires the deprotonation of the 3-mercaptoisobutyric acid to form a nucleophilic thiolate anion[5]. This is typically achieved with a base like sodium hydroxide[4]. If the base is insufficient in stoichiometry or not strong enough, the concentration of the reactive thiolate will be low, leading to a sluggish or incomplete reaction.
-
Solution: Ensure at least two equivalents of base are used: one to neutralize the carboxylic acid of the thiol intermediate and a second to deprotonate the thiol itself. Monitor the pH to ensure it remains basic throughout the addition of 2-chloropropionic acid.
-
-
Elimination of 2-Chloropropionic Acid: Under strongly basic conditions and/or elevated temperatures, 2-chloropropionic acid can undergo an E2 elimination reaction to form acrylic acid and a chloride salt. This consumes your electrophile and reduces the potential yield.
-
Solution: Maintain careful temperature control during the reaction. Add the 2-chloropropionic acid dropwise to avoid localized temperature spikes and high concentrations of base[4].
-
-
Loss During Extraction: The final product is a dicarboxylic acid, and its solubility is highly dependent on pH. A patent for this synthesis specifies adjusting the pH to 5-6 before extraction with ethyl acetate[4]. If the pH is too high (basic), the dicarboxylate salt will remain in the aqueous layer. If the pH is too low (acidic), you may encounter emulsion issues.
-
Solution: Carefully monitor and adjust the pH of the aqueous layer to 5-6 with an acid like HCl before performing the solvent extraction. Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery of the product[4].
-
Question 2: My crude product contains a significant impurity with a mass suggesting a disulfide bond. How can I confirm this and prevent its formation?
Answer: This impurity is almost certainly the disulfide of 3-mercaptoisobutyric acid, formed by the oxidation of two molecules of the thiol intermediate.
-
Confirmation: This byproduct can be identified using LC-MS, where its molecular weight will be double that of the thiol intermediate, minus two hydrogen atoms.
-
Prevention: The most effective preventative measure is to rigorously exclude oxygen from the reaction.
-
Inert Atmosphere: As mentioned, use nitrogen or argon blanketing throughout the process, from dissolving the thiol intermediate to the completion of the reaction.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by a freeze-pump-thaw cycle.
-
Reaction Additives: While not always necessary, the addition of a small amount of a water-soluble reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can help to keep the thiol in its reduced state. Use this judiciously, as it can complicate purification.
-
Question 3: The final product is a waxy, yellow solid that is difficult to crystallize. How can I improve its purity and handling?
Answer: The description of the product as a "yellow, waxy solid" is consistent with patent literature[4]. This physical state can be due to a mixture of diastereomers or the presence of persistent impurities.
-
Diastereomeric Mixture: Both 3-mercaptoisobutyric acid and 2-chloropropionic acid are chiral molecules. Unless you start with enantiomerically pure materials, your final product will be a mixture of diastereomers. Diastereomeric mixtures often have lower melting points and can be oily or waxy, making them resistant to crystallization.
-
Solution: If a single diastereomer is required, you must use enantiopure starting materials. For purification of a diastereomeric mixture, column chromatography on silica gel is the most effective method. A solvent system with a gradient of methanol in dichloromethane, often with a small amount of acetic acid to keep the carboxylic acids protonated, is a good starting point.
-
-
Residual Starting Materials: Incomplete reaction can leave unreacted 3-mercaptoisobutyric acid or its disulfide dimer in your product, contributing to the oily nature.
-
Solution: Monitor the reaction to completion using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS. If the reaction has stalled, a slight excess of 2-chloropropionic acid can be added. Purification via column chromatography will effectively remove these starting materials.
-
Synthesis Pathway and Side Reactions Overview
The following diagram illustrates the intended synthetic pathway for this compound and highlights the key side reactions that can occur at each stage.
Sources
stability issues of 2,5-Dimethyl-3-thiaadipic Acid in solution
Welcome to the technical support center for 2,5-Dimethyl-3-thiaadipic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your experiments.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a dicarboxylic acid containing a central thioether linkage. The stability of this molecule in solution is primarily influenced by its susceptibility to oxidation at the sulfur atom and, to a lesser extent, by factors affecting the carboxylic acid groups, such as pH. Understanding these potential degradation pathways is the first step in designing robust experiments.
The core structure's stability hinges on the thioether bond. Thioethers are known to be susceptible to oxidation, which can proceed in two stages: first to a sulfoxide and then to a sulfone.[1][2] This oxidative degradation can be initiated by exposure to atmospheric oxygen, trace metal contaminants, or oxidizing agents present in the experimental system.[3][4]
The dicarboxylic acid functional groups are generally stable. However, the pH of the solution will dictate their ionization state, which can influence the molecule's overall solubility and potential interactions with other components in the formulation.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most probable degradation pathway for this compound is the oxidation of the thioether sulfur atom.[1][5] This can lead to the formation of this compound sulfoxide and subsequently this compound sulfone. Hydrolysis of the thioether bond is generally not considered a primary degradation route under typical experimental conditions as thioethers are relatively stable to hydrolysis.
Q2: What factors can accelerate the degradation of this compound?
A2: Several factors can accelerate degradation:
-
Presence of Oxidizing Agents: Even trace amounts of oxidizing agents can initiate the oxidation of the thioether.[3]
-
Exposure to Air (Oxygen): Prolonged exposure to atmospheric oxygen can contribute to oxidative degradation.
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.[6]
-
Exposure to Light (Photolysis): UV or visible light can provide the energy to initiate degradation. A photostability study is recommended as part of a comprehensive stability assessment.[6]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: For maximum stability, stock solutions should be prepared in a deoxygenated solvent. The use of amber vials is recommended to protect the solution from light.[6] For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The safety data sheet suggests storing the solid compound in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.
Q4: What are the signs of degradation in my solution?
A4: Visual signs of degradation are unlikely unless significant degradation has occurred. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[7] The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram are indicative of degradation.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues encountered during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound concentration over time in solution. | Oxidative degradation of the thioether moiety. | 1. Prepare solutions using deoxygenated solvents. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant to the solution if compatible with the experimental design. 4. Perform a forced degradation study to confirm oxidative susceptibility (see Protocol 1). |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products (e.g., sulfoxide, sulfone). | 1. Characterize the new peaks using mass spectrometry (LC-MS) to identify the degradation products. 2. Develop and validate a stability-indicating HPLC method to resolve and quantify the parent compound and its degradants (see Protocol 2).[8] |
| Inconsistent experimental results between batches of solutions. | Variability in solution preparation and storage leading to different levels of degradation. | 1. Standardize the solution preparation procedure, including solvent degassing and use of light-protective containers. 2. Aliquot stock solutions to minimize handling and freeze-thaw cycles. 3. Routinely check the purity of the stock solution using a validated analytical method. |
| Precipitation of the compound from the solution. | Poor solubility or pH-dependent solubility. | 1. Verify the solubility of this compound in the chosen solvent. 2. Adjust the pH of the solution to ensure the dicarboxylic acid groups are in their more soluble ionized form. 3. Consider using a co-solvent system if solubility remains an issue. |
IV. Experimental Protocols
To proactively address stability, we recommend conducting a forced degradation study and developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using an appropriate analytical method (e.g., HPLC).
Expected Outcome: This study will reveal the susceptibility of this compound to different stress conditions, with oxidative degradation being the most likely to show significant changes.[10]
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products.[7]
Objective: To develop an HPLC method that separates this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) or using a mass spectrometer is recommended.
Method Development and Validation:
-
Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot the peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix.
-
Precision: Analyze replicate injections of a standard solution to assess the repeatability of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Caption: Logical flow for developing and validating a stability-indicating HPLC method.
V. References
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
George, C., et al. (2005). Degradation of Dicarboxylic Acids (C2−C9) upon Liquid-Phase Reactions with O3 and Its Atmospheric Implications. Environmental Science & Technology, 39(21), 8242-8249.
-
Pohl, C., et al. (2022). Insights into the Degradation of Medium-Chain-Length Dicarboxylic Acids in Cupriavidus necator H16 Reveal β-Oxidation Differences between Dicarboxylic Acids and Fatty Acids. Applied and Environmental Microbiology, 88(3), e01871-21.
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(2), 59-71.
-
Yao, H., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(15), 5854-5858.
-
Singh, S., et al. (2013). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Pharmaceutical Sciences and Research, 4(5), 1644.
-
George, C., et al. (2005). Degradation of Dicarboxylic Acids (C2-C9) upon Liquid-Phase Reactions with O3 and Its Atmospheric. eScholarship@McGill.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Fiveable. (n.d.). Thioester Hydrolysis Definition. Retrieved from [Link]
-
Yao, H., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
-
Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]
-
Li, Y., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(15), 3469-3477.
-
StudySmarter. (2024, September 4). Hydrolysis of Thioesters Explained. Retrieved from [Link]
-
Clerici, M. G., et al. (2001). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Journal of Catalysis, 202(2), 314-322.
-
Ranea-Robles, P., & Houten, S. M. (2023). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochemical Journal, 480(9), 607-627.
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
Kumar, V., et al. (2014). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of Life and Evolution of Biospheres, 44(2), 101-114.
-
ResearchGate. (n.d.). ω- and β-oxidation of dicarboxylic acids, and genetic targets for the.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]
-
ResearchGate. (2019, July). (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethyl-3-thiaadipic Acid
Welcome to the technical support guide for the synthesis and optimization of 2,5-Dimethyl-3-thiaadipic Acid. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and related compounds. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a robust framework for troubleshooting and optimization.
I. Overview of Synthesis
This compound (C₇H₁₂O₄S) is a dicarboxylic acid containing a thioether linkage.[1][2] Its synthesis is a prime example of C-S bond formation, a cornerstone reaction in medicinal and materials chemistry.[3] The most common and effective route involves the reaction between a thiol (Michael donor) and an activated alkene (Michael acceptor) or a related nucleophilic substitution.
A well-documented pathway involves the reaction of 3-mercaptoisobutyric acid with 2-chloropropionic acid in an alkaline medium.[4] This can be considered a nucleophilic substitution where the thiolate anion of 3-mercaptoisobutyric acid displaces the chloride from 2-chloropropionic acid. Alternatively, the synthesis can be viewed through the lens of a thia-Michael addition, a powerful and versatile reaction for forming thioethers.[5][6]
This guide will focus on the key parameters that govern the success of this synthesis, providing a foundation for rational optimization and troubleshooting.
Core Reaction Pathway
The fundamental transformation is the base-catalyzed reaction between 3-mercaptoisobutyric acid and a propylene derivative.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting and Optimization (Q&A Format)
This section addresses common challenges encountered during the synthesis. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a common issue that can typically be traced back to one of four areas: catalyst inefficiency, reactant quality/reactivity, unfavorable reaction equilibrium, or suboptimal reaction conditions.
Underlying Principles: The reaction rate is critically dependent on the concentration of the thiolate anion, which is a much stronger nucleophile than its protonated thiol counterpart.[7] The formation of this thiolate is governed by the pKa of the thiol and the strength of the base used. Furthermore, steric hindrance on either the thiol or the electrophile can significantly decrease the reaction rate.[5][8]
Troubleshooting Protocol:
-
Verify Catalyst (Base) Efficacy:
-
Action: Ensure the base is not old or contaminated. Use a fresh bottle of NaOH, LiOH, or an appropriate amine base like triethylamine (TEA).[7][9]
-
Rationale: Carbonates can form in alkali hydroxides upon exposure to air, reducing their effective concentration. The choice of base is critical; strong bases ensure a higher concentration of the reactive thiolate.[5]
-
-
Optimize pH:
-
Action: Monitor the pH of the reaction mixture. For the reaction between 3-mercaptoisobutyric acid and 2-chloropropionic acid, an alkaline pH is required to deprotonate the thiol and neutralize the carboxylic acid groups.[4] A pH range of 9-11 is a good starting point.
-
Rationale: While a high pH favors thiolate formation, an excessively high pH can promote unwanted side reactions. Precise pH control is essential.
-
-
Assess Reactant Purity:
-
Action: Confirm the purity of your starting materials (3-mercaptoisobutyric acid and 2-chloropropionic acid) via NMR or GC-MS.
-
Rationale: Impurities can interfere with the reaction. Of particular concern is the presence of disulfide-linked dimers in the thiol starting material, which can result from oxidation.
-
-
Adjust Temperature and Reaction Time:
-
Action: If the reaction is slow at room temperature, consider gentle heating. A patent for a similar synthesis suggests temperatures up to 90°C.[4] Monitor the reaction progress over a longer period (e.g., 2h, 4h, 8h, 24h) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Increased temperature usually increases the reaction rate. However, excessive heat can lead to decomposition or side reactions. An optimal balance must be found.
-
Table 1: Key Reaction Parameter Optimization
| Parameter | Typical Range | Effect on Reaction | Key Considerations & References |
| Base Catalyst | 1.0 - 2.5 equivalents | Deprotonates thiol to form the reactive thiolate anion. | NaOH, KOH are effective. LiOH has also been shown to be a highly efficient catalyst for thia-Michael additions.[9] |
| Temperature | Room Temp - 90°C | Higher temperature increases reaction rate. | Monitor for side products at elevated temperatures. A range of 50-90°C is often effective.[4] |
| pH | 9 - 12 | Controls the concentration of the nucleophilic thiolate. | Adjust with base; crucial for driving the reaction forward. The pH must be lowered during workup to protonate the carboxylic acids for extraction.[4] |
| Solvent | Water, Polar Aprotic (THF, DMF) | Solubilizes reactants and influences reaction rate. | Water is a common, green solvent for this type of reaction. Polar aprotic solvents can also be effective for thiol-Michael additions.[10] |
| Reaction Time | 2 - 24 hours | Must be sufficient for the reaction to reach completion. | Monitor progress by TLC or LC-MS to determine the optimal time and avoid unnecessary heating. |
Q2: I'm observing multiple spots on my TLC plate that are not starting material or product. What are the likely side reactions?
A2: The formation of multiple byproducts often points to oxidative dimerization of the thiol or competing reaction pathways.
Underlying Principles: Thiols are susceptible to oxidation, especially under basic conditions in the presence of air (oxygen), leading to the formation of disulfides. Additionally, if using a Michael acceptor like methacrylic acid, base-catalyzed polymerization can be a significant competing reaction.[7]
Troubleshooting Protocol:
-
Prevent Thiol Oxidation:
-
Action: Degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: Removing oxygen from the reaction environment minimizes the primary pathway for disulfide formation.
-
-
Control Reactant Addition:
-
Action: If one reactant is prone to self-reaction (like polymerization of an acrylate), add it slowly to the reaction mixture containing the other reactant.
-
Rationale: Slow addition keeps the instantaneous concentration of the self-reacting species low, favoring the desired bimolecular reaction over polymerization.
-
-
Characterize Byproducts:
-
Action: If possible, isolate and characterize the main byproduct(s) using LC-MS or NMR.
-
Rationale: Knowing the structure of the byproduct provides definitive proof of the side reaction occurring. The disulfide of 3-mercaptoisobutyric acid would have a distinct mass and NMR spectrum.
-
Caption: Competing reaction pathways in the synthesis.
Q3: The product is described as a "waxy solid," and I'm struggling with purification. What is the best approach?
A3: Purifying non-crystalline or "waxy" solids is a common challenge. The strategy relies on exploiting the chemical properties of your target molecule, specifically its acidic nature.
Underlying Principles: this compound has two carboxylic acid groups. At a neutral or acidic pH, the molecule is uncharged and will have higher solubility in organic solvents. At a high pH, it will be a dicarboxylate salt, making it highly soluble in water. This differential solubility is the key to its purification.[4]
Detailed Purification Protocol:
-
Initial Quenching and Extraction:
-
Step 1: After the reaction is complete, cool the mixture to room temperature.
-
Step 2: Carefully acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~5-6 while stirring.[4] This protonates the carboxylate groups.
-
Step 3: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.[4] Perform the extraction three times (e.g., 3 x 200 mL for a large-scale reaction).
-
Rationale: At pH 5-6, the product is fully protonated and preferentially partitions into the organic layer, leaving inorganic salts and highly polar impurities in the aqueous layer.
-
-
Washing the Organic Layer:
-
Step 4: Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Rationale: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
-
Drying and Concentration:
-
Step 5: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Result: This should yield the crude product, which may still be a yellow, waxy solid.[4]
-
-
Further Purification (If Needed):
-
Option A: Recrystallization: Attempt to recrystallize the waxy solid from a variety of solvent systems. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is a good starting point. This may be challenging given the product's nature.
-
Option B: Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative. Use a solvent system that gives good separation on a TLC plate (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small amount of acetic acid). The acetic acid helps to keep the carboxylic acids protonated and prevents streaking on the column.
-
References
-
Bavanthula, R., et al. (2009). A highly efficient, operationally simple and selective thia-Michael addition under solvent-free condition. Taylor & Francis Online. [Link]
- Google Patents. (n.d.). A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone.
-
D'hooge, D. R., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry (RSC Publishing). [Link]
-
Le, T. T., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]
-
Huber, J. E., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Michael addition. [Link]
-
ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. [Link]
-
MDPI. (2022). Thia-Michael Reaction. Encyclopedia. [Link]
-
MDPI. (n.d.). Thia-Michael Reaction. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. (2023). Journal of Advanced Scientific Research. [Link]
Sources
- 1. This compound | C7H12O4S | CID 13633094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. CN106749168B - A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. tandfonline.com [tandfonline.com]
- 10. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 2,5-Dimethyl-3-thiaadipic Acid Analytical Results
Welcome to the Technical Support Center for the analysis of 2,5-Dimethyl-3-thiaadipic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the analytical determination of this compound. As a dicarboxylic acid containing a thioether linkage and two chiral centers, this compound presents unique analytical challenges. This resource offers field-proven insights and scientifically grounded solutions to help you achieve accurate and reproducible results.
Table of Contents
-
Compound Overview
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Issue: No Peak or Poor Sensitivity
-
Issue: Peak Tailing or Broadening
-
Issue: Multiple Peaks for a Single Isomer
-
Issue: Non-Reproducible Results
-
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
-
Issue: Poor Peak Shape (Tailing or Fronting)
-
Issue: Shifting Retention Times
-
Issue: Isomer Separation Challenges (Diastereomers)
-
-
Experimental Protocols
-
Protocol 1: Derivatization for GC-MS Analysis (Silylation)
-
Protocol 2: Chiral Derivatization for Diastereomer Separation by HPLC
-
-
References
Compound Overview
This compound is a sulfur-containing dicarboxylic acid with the molecular formula C₇H₁₂O₄S and a molecular weight of approximately 192.23 g/mol [1][2]. Its structure contains two chiral centers at carbons 2 and 5, meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). This chirality is a critical consideration for its analysis, especially in biological and pharmaceutical contexts.
Chemical Structure of this compound
Caption: Structure of this compound. * indicates chiral centers.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a dicarboxylic acid, which makes it a polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable to travel through the column. Derivatization converts the polar carboxyl groups (-COOH) into less polar and more volatile esters or silyl esters, allowing for successful GC analysis[3][4].
Q2: What are the most common derivatization techniques for this type of compound?
A2: The most widely used methods are silylation and alkylation (esterification). Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a popular choice as it is highly effective for carboxylic acids and produces thermally stable derivatives[5][6]. Alkylation, such as forming methyl esters with diazomethane or BF₃/methanol, is another robust option offering excellent stability[3].
Q3: Can this compound be analyzed by HPLC without derivatization?
A3: Yes, HPLC is well-suited for analyzing polar compounds like dicarboxylic acids directly. Reversed-phase HPLC is a common approach. However, challenges such as poor retention on standard C18 columns and peak tailing due to interactions with residual silanols on the stationary phase can occur. Careful method development, including the use of appropriate columns and mobile phase modifiers, is crucial.
Q4: How does the chirality of this compound affect its analysis?
A4: The presence of two chiral centers means the compound can exist as a mixture of diastereomers. These isomers may have different biological activities. Standard achiral chromatographic methods will likely not separate enantiomers and may or may not separate diastereomers. To resolve and quantify the individual stereoisomers, chiral chromatography is necessary. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the acid with a chiral reagent to form diastereomeric derivatives that can be separated on a standard achiral column[4][7][8].
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of dicarboxylic acids is highly dependent on successful sample preparation and derivatization.
Issue: No Peak or Poor Sensitivity
Probable Cause 1: Incomplete Derivatization
-
Causality: The carboxyl groups of this compound are highly polar. If they are not completely converted to their nonpolar derivatives, the compound will not be volatile enough to elute from the GC column or may be adsorbed at the inlet.
-
Solution:
-
Optimize Reaction Conditions: Increase the reaction temperature or time. For silylation with BSTFA, a reaction at 60-70°C for 30-60 minutes is a good starting point[9].
-
Ensure Anhydrous Conditions: Silylating reagents are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. Water will consume the reagent and prevent complete derivatization.
-
Increase Reagent Concentration: Add a larger excess of the derivatizing agent to drive the reaction to completion.
-
Probable Cause 2: Thermal Degradation
-
Causality: The thioether linkage or the derivative itself might be thermally labile. High temperatures in the GC inlet or column can cause the molecule to break down before it reaches the detector.
-
Solution:
-
Lower Inlet Temperature: Start with a lower inlet temperature (e.g., 240-250°C) and check for peak appearance.
-
Use a Milder Derivatization Agent: While silyl derivatives are generally stable, consider if a different derivative might be more robust under your GC conditions.
-
Issue: Peak Tailing or Broadening
Probable Cause 1: Active Sites in the GC System
-
Causality: Even after derivatization, any remaining polar sites in the GC inlet liner, column, or connections can interact with the analyte, causing peak tailing.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a neutral surface.
-
Check for Column Contamination: A contaminated column can have active sites. Bake out the column or trim a small portion from the front end.
-
Probable Cause 2: Incomplete Derivatization
-
Causality: If a portion of the analyte is only partially derivatized (i.e., only one of the two carboxyl groups reacts), it will be more polar and interact more strongly with the stationary phase, leading to tailing.
-
Solution: Revisit the derivatization protocol to ensure a complete reaction as described above.
Issue: Multiple Peaks for a Single Isomer
Probable Cause: Formation of Multiple Derivative Species
-
Causality: With some derivatizing agents, it's possible to form different derivatives, for example, a mono-silylated and a di-silylated version of the molecule, especially if the reaction is incomplete.
-
Solution:
-
Optimize Derivatization: Ensure the reaction goes to completion by using an excess of reagent and optimal conditions.
-
Mass Spectrum Analysis: Examine the mass spectrum of each peak. A partially derivatized species will have a different molecular ion and fragmentation pattern. For example, the di-trimethylsilyl (TMS) derivative of this compound would have a molecular weight of 336.5 g/mol , while a mono-TMS derivative would be 264.4 g/mol .
-
Issue: Non-Reproducible Results
Probable Cause: Instability of Derivatives
-
Causality: Silyl derivatives can be susceptible to hydrolysis if exposed to moisture. If the time between derivatization and injection varies, or if the samples are exposed to air, the results can be inconsistent.
-
Solution:
-
Analyze Samples Promptly: Inject the derivatized samples into the GC-MS as soon as possible after preparation.
-
Use Vials with Inert Caps: Use high-quality vials with PTFE-lined septa to minimize exposure to moisture and air.
-
Consistent Timing: Standardize the time from derivatization to injection for all samples, including standards and QCs.
-
GC-MS Troubleshooting Workflow
Caption: Workflow for troubleshooting common GC-MS issues.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Shape (Tailing or Fronting)
Probable Cause 1: Secondary Interactions (Tailing)
-
Causality: The carboxylic acid groups can interact with residual silanol groups on traditional silica-based C18 columns. This secondary interaction mechanism leads to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acids. This ensures the analytes are fully protonated (neutral) and minimizes ionic interactions with silanols. Phosphoric acid or formic acid are common choices.
-
Use a Polar-Embedded or End-Capped Column: These columns are designed to shield residual silanols, providing better peak shape for polar analytes.
-
Add an Ion-Pairing Reagent (Advanced): For very difficult separations, a low concentration of an ion-pairing reagent can improve peak shape, but this will significantly alter retention behavior.
-
Probable Cause 2: Column Overload (Fronting)
-
Causality: Injecting too high a concentration of the analyte can saturate the stationary phase at the head of the column, causing the peak to front.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the issue.
Issue: Shifting Retention Times
Probable Cause 1: Inadequate Column Equilibration
-
Causality: Reversed-phase columns, especially when using buffered mobile phases, require sufficient time to equilibrate before the system is stable.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. Monitor the baseline until it is stable.
Probable Cause 2: Mobile Phase pH Instability
-
Causality: The retention of ionizable compounds like dicarboxylic acids is highly sensitive to mobile phase pH. Small changes in pH can cause significant shifts in retention time.
-
Solution:
-
Use a Buffer: Ensure your mobile phase is adequately buffered to control the pH.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily to avoid changes in pH due to absorption of atmospheric CO₂ or degradation.
-
Issue: Isomer Separation Challenges (Diastereomers)
Probable Cause: Insufficient Selectivity of the Stationary Phase
-
Causality: this compound has two chiral centers, resulting in diastereomers (RR/SS and RS/SR pairs). Standard achiral columns may not have sufficient selectivity to resolve these closely related structures.
-
Solution:
-
Method Optimization: Systematically vary mobile phase composition (e.g., organic solvent type and percentage) and temperature. Sometimes small changes can significantly improve resolution.
-
Use a Different Stationary Phase: Test columns with different selectivities (e.g., phenyl-hexyl, cyano) that may offer different interaction mechanisms.
-
Chiral Chromatography (for all stereoisomers):
-
Chiral Stationary Phase (CSP): Use a column specifically designed for chiral separations. This is the most direct approach to separating all stereoisomers.
-
Chiral Derivatization: React the dicarboxylic acid with a chiral derivatizing agent (e.g., a chiral alcohol or amine) to form diastereomeric esters or amides. These diastereomers can then often be separated on a standard achiral HPLC column[7][8]. See Protocol 2 for an example.
-
-
Experimental Protocols
Protocol 1: Derivatization for GC-MS Analysis (Silylation)
This protocol provides a general method for the trimethylsilylation (TMS) of this compound.
Materials:
-
This compound standard or sample extract, dried.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine or Acetonitrile (anhydrous).
-
GC vials with inert caps.
-
Heating block or oven.
Procedure:
-
Place the dried sample residue (typically 10-100 µg) into a GC vial.
-
Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
| Parameter | Recommended Setting |
| GC Inlet | 250°C, Splitless |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| Scan Range | m/z 50-450 |
Table 1: Suggested starting parameters for GC-MS analysis of TMS-derivatized this compound.
Protocol 2: Chiral Derivatization for Diastereomer Separation by HPLC
This protocol describes the formation of diastereomeric esters using a chiral alcohol for subsequent analysis on an achiral column.
Materials:
-
This compound standard or sample extract, dried.
-
(S)-(-)-2-Octanol or another chiral alcohol.
-
Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent.
-
4-Dimethylaminopyridine (DMAP).
-
Dichloromethane (DCM, anhydrous).
-
HPLC system with a standard C18 column.
Procedure:
-
Dissolve the dried this compound (1 equivalent) in anhydrous DCM in a clean, dry flask.
-
Add DMAP (0.1 equivalents) to the solution.
-
Add the chiral alcohol, (S)-(-)-2-Octanol (2.2 equivalents), to the mixture.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent from the filtrate.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
The resulting diastereomeric esters can now be separated on a standard reversed-phase HPLC column. Method development will be required to optimize the separation.
References
- Vertex AI Search.
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]
- Vertex AI Search.
-
Pietrogrande, M. C., Bacco, D., & Chiereghin, E. (2009). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 32(11), 1954–1962. [Link]
-
Pietrogrande, M. C., Bacco, D., & Chiereghin, E. (2009). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. This compound | 106014-16-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. [PDF] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,5-Dimethyl-3-thiaadipic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-3-thiaadipic Acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of crude this compound?
A1: Crude this compound is often an off-white to yellow, waxy solid.[1] It has a reported melting point of 75-79°C.[2] The presence of impurities can lead to a lower and broader melting point range. Its molecular weight is 192.23 g/mol .[3]
Q2: What are the likely impurities in a sample of this compound?
A2: The impurities will largely depend on the synthetic route employed. A common synthesis involves the reaction of 3-mercaptoisobutyric acid with 2-chloropropionic acid.[4] Potential impurities include:
-
Unreacted Starting Materials: 3-mercaptoisobutyric acid and 2-chloropropionic acid.
-
Disulfide-Linked Dimer: Oxidation of the thiol in 3-mercaptoisobutyric acid can lead to the formation of a disulfide-linked dimer. Thiols are known to oxidize to form disulfides.[5]
-
Byproducts of Michael Addition: If the synthesis involves a Michael addition of a thiol to an activated alkene, byproducts can arise from the nucleophilic catalyst attacking the alkene.[6][7]
-
Solvent Residues: Residual solvents from the reaction or initial extraction, such as ethyl acetate, may be present.[4]
Q3: My purified this compound appears oily or waxy, even after drying. What could be the cause?
A3: An oily or waxy consistency often indicates the presence of impurities that depress the melting point of the compound. This phenomenon, known as "oiling out," can occur during recrystallization if the melting point of the impure solid is lower than the boiling point of the solvent.[8] It can also be due to residual, high-boiling-point solvents.
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for analyzing organic acids.[9] A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with phosphoric or formic acid) is a good starting point.[8][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of dicarboxylic acids, derivatization is typically required before GC-MS analysis.[11] Common derivatization methods include silylation (e.g., with BSTFA) or esterification (e.g., with BF3/methanol).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (75-79°C) is a good indicator of high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Problem: The compound "oils out" instead of crystallizing.
Causality: The melting point of your impure compound is lower than the boiling point of the recrystallization solvent. When the solution cools, the compound separates as a liquid before it can form a crystal lattice.
Solutions:
-
Re-dissolve and Add More "Soluble" Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then allow it to cool more slowly.[8]
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a co-solvent system to modulate the solvent properties.
-
Induce Crystallization at a Lower Temperature: After slow cooling to room temperature, try scratching the inside of the flask with a glass rod or placing it in an ice bath to encourage nucleation.[3]
Problem: No crystals form upon cooling.
Causality: The solution is not supersaturated, which means too much solvent was used.
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[13]
-
Induce Crystallization:
Problem: Poor recovery of the purified compound.
Causality:
-
Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[8]
-
The crystals were washed with a solvent that was not sufficiently cold, causing some of the purified product to redissolve.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal precipitation before filtration.
-
Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without significant product loss.
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, hexane/acetone mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but show low solubility when cold. For dicarboxylic acids, water or ethanol are often good starting points.[13][14]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Allow the flask to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is an effective alternative. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column.
Problem: Poor separation of the desired compound from impurities (co-elution).
Causality: The polarity of the eluent is not optimized for the separation.
Solutions:
-
Adjust Eluent Polarity: Use thin-layer chromatography (TLC) to screen different solvent systems. A good starting point for polar organic acids on silica gel is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal eluent should give your target compound an Rf value of ~0.2-0.3 on TLC.
-
Add an Acidic Modifier: To reduce peak tailing, which is common for carboxylic acids on silica gel, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent.
Problem: The compound is not eluting from the column.
Causality: The eluent is not polar enough to displace the highly polar dicarboxylic acid from the silica gel.
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. For very polar compounds, a gradient elution (where the polarity of the eluent is increased over time) may be necessary.
-
Consider a Different Stationary Phase: If separation on silica gel is problematic, consider using a reversed-phase column (e.g., C18) where the elution order is reversed (less polar compounds elute later).
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate with 1% acetic acid) to find an eluent that provides good separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Recommended Starting Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Often a good choice for dicarboxylic acids.[14] |
| Ethanol | High | 78 | A versatile solvent for many organic compounds. |
| Ethyl Acetate | Medium | 77 | Used in the synthesis extraction, may have high solubility.[4] |
| Hexane/Acetone | Varies | Varies | A co-solvent system that allows for fine-tuning of polarity. |
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting decision tree for recrystallization issues.
References
-
Pietrogrande, M. C., Bacco, D., & Chiereghin, E. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 33(15), 2311–2318. [Link]
-
ResearchGate. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. [Link]
-
PubChem. (n.d.). Thiodiglycolic acid. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone.
-
Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
- Google Patents. (n.d.). Preparation method of thiodipropionic acid.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
-
Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Dissertation. (n.d.). Purification of Thioglycolic Acid and Synthesis of Ammonium Thioglycolate. [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. [Link]
-
Reddit. (2017). Tips for recrystallization lab for ochem? [Link]
-
ResearchGate. (2018). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
- Google Patents. (n.d.). A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone.
-
Chemistry LibreTexts. (2022). 3.2.6: Thiols and Sulfides. [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]
-
NSF Public Access Repository. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]
Sources
- 1. JPH0272155A - Purification of thioglycolic acid - Google Patents [patents.google.com]
- 2. Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. CN101798278A - Method for preparing thiodipropionic acid - Google Patents [patents.google.com]
- 7. fao.org [fao.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiodiglycolic Anhydride synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmanow.live [pharmanow.live]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. 3,3'-Thiodipropionic acid | 111-17-1 [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 2,5-Dimethyl-3-thiaadipic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2,5-Dimethyl-3-thiaadipic Acid (CAS: 106014-16-8). This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the common challenges and critical decision points encountered when transitioning this synthesis from the bench to larger-scale production. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure a robust and reproducible process.
Process Overview & Core Chemistry
This compound is a dicarboxylic acid containing a central thioether linkage.[1] Its synthesis is typically achieved via a nucleophilic substitution reaction between a thiol-containing carboxylic acid and a halo-substituted carboxylic acid under basic conditions. The most direct route involves the reaction of 3-mercaptoisobutyric acid with 2-chloropropionic acid.[2]
The core reaction is an S-alkylation, where the thiolate anion of 3-mercaptoisobutyric acid, generated in situ by a base like sodium hydroxide, acts as a nucleophile attacking the electrophilic carbon atom bearing the chlorine in 2-chloropropionic acid.
Reaction Scheme:
-
Step 1 (Deprotonation): 3-mercaptoisobutyric acid + NaOH → Sodium 3-mercaptoisobutyrate (thiolate) + H₂O
-
Step 2 (S-alkylation): Sodium 3-mercaptoisobutyrate + 2-chloropropionic acid → this compound + NaCl
Understanding this mechanism is crucial, as factors influencing the concentration and reactivity of the thiolate are key to optimizing the reaction.
Recommended Lab-Scale Synthesis Protocol
This protocol is a baseline for producing a high-purity product on a laboratory scale. All quantitative data and procedural steps are derived from established methodologies.[2]
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass / Volume |
| 3-Mercaptoisobutyric Acid | 120.17 | 0.37 | 45.0 g |
| 2-Chloropropionic Acid | 108.52 | 0.40 | 44.2 g |
| Sodium Hydroxide (NaOH) | 40.00 | 1.17 | 47.0 g |
| Water (H₂O) | 18.02 | - | 200 mL |
| Ethyl Acetate | 88.11 | - | ~600 mL (for extraction) |
| Concentrated HCl | 36.46 | - | As needed for pH adjustment |
Step-by-Step Methodology:
-
Vessel Preparation: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 200 mL of water.
-
Base and Thiol Addition: Add sodium hydroxide (47g, 1.17mol) to the water and stir until fully dissolved, noting the exothermic dissolution. Once the solution returns to room temperature, add 3-mercaptoisobutyric acid (45g, 0.37mol). Stir for 10-15 minutes to ensure complete formation of the sodium thiolate.
-
Alkylating Agent Addition: Slowly add 2-chloropropionic acid (44.2g, 0.4mol) dropwise via the dropping funnel over approximately 30 minutes. Causality: A slow addition rate is critical to control the reaction exotherm and prevent localized overheating, which can lead to side reactions.
-
Reaction: Maintain the reaction mixture at room temperature and continue stirring for a minimum of 2 hours after the addition is complete. Monitor reaction completion via TLC or LC-MS if desired.
-
Work-up - pH Adjustment: Cool the reaction mixture in an ice bath. Carefully adjust the pH to between 5 and 6 using concentrated hydrochloric acid. Causality: This step is crucial. At this pH, both carboxylic acid groups are protonated, rendering the product (this compound) significantly less water-soluble and thus extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 200 mL portions of ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting product is typically a yellow, waxy solid.[2] A yield of approximately 93% with 97.5% purity can be expected.[2]
Troubleshooting Guide & FAQs
This section addresses common issues observed during synthesis and scale-up in a question-and-answer format.
FAQ 1: Low or No Yield
Question: My final yield is significantly lower than expected, or I recovered no product. What went wrong?
Answer: Low yield is a common issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or work-up procedure.
-
Probable Cause A: Incorrect pH during Extraction
-
Insight: The most frequent cause of low yield is improper pH adjustment before extraction. If the pH is too high (>7), the product will remain in the aqueous phase as a water-soluble dicarboxylate salt. If the pH is too low (<4), you risk instability, but the primary issue is failing to protonate the carboxylic acids.
-
Solution: Always use a calibrated pH meter. Adjust slowly with concentrated HCl while vigorously stirring and monitoring the temperature. Ensure the final pH is stable in the 5-6 range before proceeding to extraction.[2]
-
-
Probable Cause B: Degradation of 3-Mercaptoisobutyric Acid
-
Insight: Thiols are susceptible to oxidation, forming disulfides. If your starting material is old or has been improperly stored, its effective concentration will be lower, leading to a stoichiometric imbalance and reduced yield.
-
Solution: Use fresh, high-purity 3-mercaptoisobutyric acid. If in doubt, run a purity check (e.g., titration or NMR) before starting the synthesis.
-
-
Probable Cause C: Inefficient Extraction
-
Insight: Emulsions can form during extraction, trapping the product. Furthermore, insufficient mixing or too few extraction cycles will leave the product in the aqueous layer.
-
Solution: Perform at least three separate extractions with fresh solvent. To break emulsions, you can add a small amount of brine or allow the mixture to stand for an extended period.
-
FAQ 2: Product is an Intractable Oil or Gum
Question: The patent describes a "waxy solid," but I obtained a sticky oil that won't crystallize. How can I purify it?
Answer: The description as a "waxy solid" suggests the product may have a low melting point or exist as a mixture of diastereomers, making crystallization challenging. Impurities will further inhibit solidification.
-
Probable Cause A: Residual Solvent
-
Insight: Ethyl acetate or water trapped in the product can act as a plasticizer.
-
Solution: Ensure complete solvent removal by placing the product under a high vacuum for several hours, possibly with gentle warming (e.g., 30-40°C).
-
-
Probable Cause B: Unreacted Starting Materials
-
Insight: The presence of unreacted 3-mercaptoisobutyric acid or 2-chloropropionic acid can result in an oily product.
-
Solution: An additional wash of the combined organic extracts with dilute acid (e.g., 0.1 M HCl) can help remove any remaining basic impurities, while a water wash helps remove water-soluble starting materials. For more persistent impurities, column chromatography on silica gel may be necessary.
-
FAQ 3: Reaction Stalls or Proceeds Very Slowly
Question: My reaction is not reaching completion even after several hours. What factors influence the reaction rate?
Answer: The rate of this SN2 reaction is dependent on temperature, concentration, and the nucleophilicity of the thiolate.
-
Probable Cause A: Insufficient Base
-
Insight: The reaction requires the deprotonation of the thiol to form the reactive thiolate anion. If the amount of NaOH is insufficient to deprotonate both the thiol and the carboxylic acid of the starting material, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Double-check the stoichiometry of your base. Ensure it is sufficient to neutralize all acidic protons and drive the formation of the thiolate.
-
-
Probable Cause B: Low Reaction Temperature
-
Insight: While the reaction proceeds at room temperature, gentle heating can increase the rate.
-
Solution: Consider warming the reaction mixture to 40-50°C and monitoring its progress. Be cautious, as higher temperatures can increase the rate of side reactions.
-
Key Scale-Up Challenges
Transitioning from a 50g scale to a multi-kilogram scale introduces physical and engineering challenges that can dramatically affect the outcome. The chemistry remains the same, but how it behaves in a large reactor is different.[3]
Challenge 1: Heat Management
-
Insight: Both the dissolution of NaOH and the S-alkylation reaction are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it much harder to dissipate heat. A runaway reaction can lead to side-product formation and pose a significant safety risk.[3]
-
Mitigation Strategy:
-
Use a jacketed reactor with a reliable cooling system.
-
Implement a slow, controlled addition rate for the 2-chloropropionic acid, monitored by an internal temperature probe.
-
Consider a "semi-batch" process where reactants are added portion-wise to manage the exotherm.
-
Challenge 2: Mixing and Mass Transfer
-
Insight: Achieving uniform mixing in a large vessel is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. It can also result in incomplete reactions if the reactants are not brought into contact effectively.[3]
-
Mitigation Strategy:
-
Select a reactor with an appropriate impeller design (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover.
-
Determine the optimal stirring speed during pilot runs to ensure homogeneity without excessive shear.
-
Challenge 3: pH Control and Work-up
-
Insight: Adjusting the pH of a large volume is challenging. Adding concentrated acid can create localized low-pH zones before it is fully dispersed, potentially causing product degradation. Extractions at a large scale are also more complex and require specialized equipment.
-
Mitigation Strategy:
-
Dilute the hydrochloric acid before addition to have better control over the neutralization process.
-
Install baffles in the reactor to improve mixing during pH adjustment.
-
For extractions, consider a counter-current liquid-liquid extraction setup for more efficient and continuous processing.
-
Visualized Workflows
Overall Synthesis Workflow
The following diagram outlines the critical steps from starting materials to the final purified product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the root cause of poor product yield.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone.
- This compound | 106014-16-8. ChemicalBook.
- This compound | C7H12O4S | CID 13633094. PubChem.
- What are issues/things to consider when scaling up reactions
Sources
Technical Support Center: 2,5-Dimethyl-3-thiaadipic Acid
Welcome to the technical support guide for 2,5-Dimethyl-3-thiaadipic Acid (CAS 106014-16-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and common pitfalls encountered when working with this bifunctional molecule. The guidance provided herein is grounded in the fundamental principles of organic chemistry, addressing the unique interplay between the thioether linkage and the two carboxylic acid moieties.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable to minimize the risk of oxidation of the thioether group.
Q2: My compound appears as a yellow, waxy solid. Is this normal?
A2: Yes, this is a commonly observed physical state for this compound. A patent describing its synthesis reports the product as a "yellow, waxy solid".[2] However, significant darkening or a change in odor could indicate degradation, likely due to oxidation of the sulfur atom.
Q3: What are the best solvents for dissolving this compound?
A3: The solubility of dicarboxylic acids can be complex. Due to the presence of two polar carboxylic acid groups, it is expected to have good solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetone and ethyl acetate.[3][4] Its solubility in nonpolar solvents is likely to be limited. For reactions, the choice of solvent should be guided by the nature of the other reagents and the reaction conditions.
Q4: Can I heat this compound? What is its thermal stability?
Q5: What are the expected hazardous decomposition products?
A5: Upon combustion or thermal decomposition, this compound is expected to produce carbon oxides (CO, CO₂) and sulfur oxides (SOx).[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Conversion in Subsequent Reactions (e.g., Esterification, Amidation)
-
Probable Cause A: Impure Starting Material. The presence of residual starting materials or byproducts from the synthesis of this compound can interfere with subsequent reactions.
-
Solution:
-
Verify Purity: Before use, confirm the purity of your this compound using appropriate analytical techniques such as NMR, HPLC, or melting point determination.
-
Purification: If impurities are detected, consider recrystallization from a suitable solvent system or purification by column chromatography.
-
-
-
Probable Cause B: Oxidation of the Thioether. The thioether moiety is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[6][7] These oxidized species may have different reactivity and solubility, leading to lower yields of the desired product.
-
Solution:
-
Use Fresh Material: Whenever possible, use freshly acquired or recently purified this compound.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Probable Cause C: Inefficient Activation of Carboxylic Acids. For reactions like esterification or amidation, the carboxylic acid groups need to be activated. Incomplete activation will result in poor conversion.
-
Solution:
-
Choice of Coupling Agents: For esterification, especially with sterically hindered alcohols, consider using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).[8][9]
-
Conversion to Acid Chlorides: A more reactive intermediate can be formed by converting the dicarboxylic acid to the corresponding diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] This is a common strategy for activating carboxylic acids for subsequent reactions.[11]
-
-
Issue 2: Appearance of Unexpected Side Products in Analytical Data (NMR, LC-MS)
-
Probable Cause A: Oxidation Products. As mentioned, the thioether can be oxidized. The resulting sulfoxide and sulfone will have distinct signals in NMR and different masses in MS.
-
Troubleshooting Workflow:
Workflow for identifying and mitigating oxidation.
-
-
Probable Cause B: Intramolecular Cyclization/Anhydride Formation. Upon heating, dicarboxylic acids can sometimes undergo intramolecular dehydration to form a cyclic anhydride.[12] For this compound, this would lead to a seven-membered ring, which is plausible.
-
Solution:
-
Control Temperature: Avoid excessive heating during reactions.
-
Anhydrous Conditions: Ensure that reactions are carried out under strictly anhydrous conditions if anhydride formation is a concern, as the presence of water can hydrolyze the anhydride back to the dicarboxylic acid.
-
-
-
Probable Cause C: Decarboxylation. Heating dicarboxylic acids can lead to the loss of one or both carboxyl groups as CO₂.[13][14][15]
-
Solution:
-
Mild Reaction Conditions: Employ milder reaction conditions where possible.
-
Avoid High Temperatures: If heating is necessary, carefully control the temperature and reaction time.
-
-
Issue 3: Inconsistent or Poor Solubility
-
Probable Cause A: Incorrect Solvent Choice. The dual functionality of the molecule can lead to solubility challenges.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the most suitable one for your reaction or analysis. A table of suggested solvents is provided below.
-
Solvent Mixtures: Consider using a mixture of solvents to achieve the desired solubility.
-
-
-
Probable Cause B: Salt Formation. In the presence of basic reagents or on a basic chromatographic stationary phase, the carboxylic acid groups can be deprotonated to form carboxylate salts, which have drastically different solubility profiles.
-
Solution:
-
pH Control: Maintain control over the pH of your reaction mixture or mobile phase. Acidifying the solution will keep the carboxylic acid groups protonated, generally increasing solubility in organic solvents.
-
-
Data and Protocols
Table 1: Recommended Solvents and Potential Applications
| Solvent | Type | Potential Use | Notes |
| Dichloromethane (DCM) | Aprotic | Esterification (e.g., Steglich), Acyl chloride formation | Good for reactions where water is a byproduct. |
| Tetrahydrofuran (THF) | Aprotic | General reaction medium | Ensure it is anhydrous for moisture-sensitive reactions. |
| Acetone | Polar Aprotic | Purification (recrystallization), General reactions | Can be a good solvent for dicarboxylic acids.[16] |
| Ethyl Acetate | Polar Aprotic | Extraction, Chromatography, Recrystallization | Commonly used for workup and purification.[2] |
| Methanol/Ethanol | Polar Protic | Esterification (Fischer), General reactions | Can participate in reactions (e.g., esterification). |
Protocol 1: General Procedure for Esterification using SOCl₂
This protocol describes the conversion of the dicarboxylic acid to the more reactive diacyl chloride, followed by reaction with an alcohol.
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1 eq.) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) (2.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude diacyl chloride.
-
-
Esterification:
-
Dissolve the crude diacyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the desired alcohol (2.5 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove salts and purify the resulting diester by column chromatography.
-
Visualization of Potential Side Reactions
The thioether in this compound is a key site for a common side reaction: oxidation.
Oxidation pathway of the thioether moiety.
References
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Validation & Comparative
A Comparative Guide to the Synthesis of 2,5-Dimethyl-3-thiaadipic Acid: A Validation of Two Key Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of unique molecular scaffolds is paramount. 2,5-Dimethyl-3-thiaadipic acid, a dicarboxylic acid featuring a sulfur heteroatom, presents a structure of interest for various applications, including its use as an intermediate in the synthesis of heterocyclic compounds. This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound, derived from a key patent in the field. The objective is to offer a clear, data-driven analysis to inform methodological choices in the laboratory and at scale.
This document moves beyond a simple recitation of protocols to offer a critical evaluation of two synthetic routes, elucidating the chemical logic underpinning each step. By presenting detailed experimental procedures, comparative data, and workflow visualizations, this guide aims to equip researchers with the necessary insights to select and implement the optimal synthesis strategy for their specific needs.
Comparative Analysis of Synthetic Routes
Two principal methods for the synthesis of this compound are detailed in the primary literature, both of which achieve the target molecule through a nucleophilic substitution reaction involving a thiol intermediate and a haloalkanoic acid. The key distinction between the two approaches lies in the generation of the initial thiol-containing reactant.
-
Method 1: The "One-Pot" Synthesis from Methacrylic Acid. This approach begins with the reaction of methacrylic acid and thiourea to in-situ generate 3-mercaptoisobutyric acid, which then reacts with 2-chloropropionic acid to yield the final product.
-
Method 2: Direct Synthesis from 3-Mercaptoisobutyric Acid. This method utilizes commercially available or previously synthesized 3-mercaptoisobutyric acid as the starting material, which is then reacted with 2-chloropropionic acid.
The choice between these methods will largely depend on the availability and cost of the starting materials, as well as considerations of process efficiency and waste management.
Data Summary
The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their performance.
| Metric | Method 1: "One-Pot" from Methacrylic Acid | Method 2: Direct from 3-Mercaptoisobutyric Acid |
| Starting Materials | Methacrylic Acid, Thiourea, 2-Chloropropionic Acid | 3-Mercaptoisobutyric Acid, 2-Chloropropionic Acid |
| Overall Yield | 86.2% | 93% |
| Purity (GC) | 97% | 97.5% |
| Reaction Time | ~4.5 hours | ~2 hours |
| Key Reagents | Concentrated HCl, NaOH | NaOH, Concentrated HCl |
| Reaction Steps | In-situ generation of thiol followed by substitution | Direct substitution |
Experimental Protocols
The following are detailed, step-by-step methodologies for the two primary synthesis routes for this compound.
Method 1: "One-Pot" Synthesis from Methacrylic Acid
This procedure outlines the synthesis of this compound in a single reaction vessel, starting from methacrylic acid and thiourea.
Materials:
-
Methacrylic Acid
-
Thiourea
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
2-Chloropropionic Acid
-
Ethyl Acetate
-
Water
-
Three-necked flask equipped with a stirrer and dropping funnel
Procedure:
-
To a three-necked flask, add 100ml of water and 53.0g (0.69mol) of thiourea with stirring.
-
Add 75.7g (0.75mol) of concentrated hydrochloric acid and heat the mixture to 45°C for 30 minutes.
-
Add 50.0g (0.57mol) of methacrylic acid dropwise over approximately 30 minutes.
-
Heat the reaction mixture to 90°C and maintain for 2 hours.
-
Cool the mixture and add a solution of 103.2g (2.58mol) of sodium hydroxide in 150ml of water dropwise over about 30 minutes. Continue stirring for an additional 30 minutes.
-
Cool the reaction to room temperature and add 69.0g (0.63mol) of 2-chloropropionic acid dropwise over approximately 30 minutes.
-
Continue the reaction for 2 hours at room temperature.
-
Adjust the pH of the solution to 5-6 using concentrated hydrochloric acid.
-
Extract the product three times with 200ml of ethyl acetate.
-
Combine the organic phases and evaporate the solvent to yield a yellow, waxy solid of this compound (98.3g).[1]
Method 2: Direct Synthesis from 3-Mercaptoisobutyric Acid
This protocol describes the synthesis of this compound from 3-mercaptoisobutyric acid and 2-chloropropionic acid.
Materials:
-
3-Mercaptoisobutyric Acid
-
Sodium Hydroxide
-
2-Chloropropionic Acid
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
-
Water
-
Three-necked flask equipped with a stirrer and dropping funnel
Procedure:
-
In a three-necked flask, dissolve 45g (0.37mol) of 3-mercaptoisobutyric acid and 47g (1.17mol) of sodium hydroxide in 200ml of water at room temperature with stirring for 10 minutes until fully dissolved.
-
Add 44.2g (0.4mol) of 2-chloropropionic acid dropwise over approximately 30 minutes.
-
Continue the reaction for 2 hours at room temperature.
-
Adjust the pH of the solution to 5-6 with concentrated hydrochloric acid.
-
Extract the product three times with 200ml of ethyl acetate.
-
Combine the organic phases and evaporate the solvent to obtain a yellow, waxy solid of this compound (67.5g).[1]
Mechanistic Insights and Workflow Visualization
The synthesis of this compound in both methods hinges on the nucleophilic attack of a thiolate on the alpha-carbon of 2-chloropropionic acid. The key difference is the initial formation of the nucleophile.
In Method 1 , an acid-catalyzed addition of thiourea to methacrylic acid, followed by hydrolysis, generates 3-mercaptoisobutyric acid in situ. This is a clever and efficient way to produce the necessary thiol from readily available starting materials. The subsequent addition of a strong base (NaOH) deprotonates the thiol to form the thiolate, which is the active nucleophile.
Method 2 begins with pre-existing 3-mercaptoisobutyric acid. The addition of sodium hydroxide directly forms the thiolate, which then undergoes the same nucleophilic substitution reaction with 2-chloropropionic acid.
Figure 1: Reaction workflows for the two synthesis methods of this compound.
Discussion and Recommendations
Both validated methods provide high yields and purity for the synthesis of this compound.
Method 2 (Direct Synthesis) is the more straightforward and faster of the two, provided that 3-mercaptoisobutyric acid is an accessible starting material. With a shorter reaction time and fewer reagents, it may be the preferred method for rapid synthesis or when optimizing for process simplicity. The slightly higher reported yield and purity in the patent also suggest this could be the more efficient method in terms of material conversion.
Expert Recommendation:
For laboratories with access to 3-mercaptoisobutyric acid, Method 2 is recommended due to its simplicity, shorter reaction time, and slightly higher reported yield and purity. It represents a more direct and potentially more cost-effective route to the target molecule.
Ultimately, the choice of synthesis route will depend on the specific constraints and priorities of the research or production team, including starting material availability, cost, time, and scale. Both methods presented here are robust and high-yielding, providing a solid foundation for the synthesis of this compound.
References
Sources
A Comparative Guide to the Spectroscopic Confirmation of 2,5-Dimethyl-3-thiaadipic Acid
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of spectroscopic methodologies for the confirmation of 2,5-Dimethyl-3-thiaadipic Acid, a sulfur-containing dicarboxylic acid with potential applications in various research domains, including its use in the preparation of herbicides.[1][2] We will explore the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and contrast their utility with alternative analytical approaches. This guide is structured to not only present protocols but to elucidate the scientific rationale behind the choice of each technique, ensuring a robust and self-validating analytical workflow.
The Molecular Structure: A Spectroscopic Overview
Before delving into the analytical techniques, let's consider the structure of this compound. Its key features—two carboxylic acid groups, a thioether linkage, and methyl groups—will each provide distinct spectroscopic signatures.
-
Molecular Weight: 192.23 g/mol [3]
-
IUPAC Name: 3-[(1-carboxyethyl)sulfanyl]-2-methylpropanoic acid[4]
The primary objective of our spectroscopic analysis is to confirm the presence and connectivity of these functional groups, thereby verifying the identity and purity of the compound.
Core Spectroscopic Confirmation Techniques
A multi-technique approach is essential for the unequivocal structural elucidation of this compound. NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are indispensable for the analysis of this compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean 5 mm NMR tube. The choice of solvent is critical as the acidic protons of the carboxylic acids are exchangeable and may not be observed in protic solvents like D₂O.[5][6]
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire a standard one-dimensional proton spectrum. A typical spectral width would be -2 to 13 ppm. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
-
¹³C NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer (observe frequency of ~100 MHz).
-
Parameters: Acquire a proton-decoupled carbon spectrum. A typical spectral width would be 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The ¹H NMR spectrum of this compound is expected to show several key signals:
-
Carboxylic Acid Protons (-COOH): A broad singlet in the region of 10-13 ppm.[5][7] The broadness is due to hydrogen bonding and exchange. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, which is a classic confirmatory test for acidic protons.
-
Methine Protons (-CH-): Two distinct methine protons are present, one adjacent to a carboxylic acid and a methyl group, and the other adjacent to a carboxylic acid, a methyl group, and the thioether linkage. These will likely appear as complex multiplets (e.g., quartets or doublets of quartets) due to coupling with the neighboring methyl and methylene protons. Their chemical shifts are expected in the range of 2.5-3.5 ppm.
-
Methylene Protons (-CH₂-): The methylene group adjacent to the sulfur atom will likely exhibit a complex multiplet pattern due to diastereotopicity and coupling to the neighboring methine proton. The expected chemical shift is in the range of 2.5-3.0 ppm.
-
Methyl Protons (-CH₃): Two distinct methyl groups are present. They will appear as doublets due to coupling with their adjacent methine protons. Their chemical shifts are expected in the range of 1.2-1.5 ppm.
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments:
-
Carbonyl Carbons (-C=O): Two signals are expected in the downfield region of 170-185 ppm, characteristic of carboxylic acid carbons.[7][8][9]
-
Methine Carbons (-CH-): Two distinct signals are expected in the aliphatic region, likely between 30-50 ppm. The carbon atom attached to the sulfur will be slightly more deshielded.
-
Methylene Carbon (-CH₂-): One signal is expected for the methylene carbon adjacent to the sulfur atom, likely in the range of 30-40 ppm.
-
Methyl Carbons (-CH₃): Two distinct signals are expected in the upfield region, typically between 15-25 ppm.
Table 1: Predicted NMR Chemical Shifts for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 185 |
| Methine (-CH-) | 2.5 - 3.5 (multiplet) | 30 - 50 |
| Methylene (-CH₂S-) | 2.5 - 3.0 (multiplet) | 30 - 40 |
| Methyl (-CH₃) | 1.2 - 1.5 (doublet) | 15 - 25 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups. For this compound, the carboxylic acid and thioether moieties are of primary interest.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Record a background spectrum first. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The IR spectrum will be dominated by the absorptions of the carboxylic acid groups:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]
-
C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹.[10] The exact position will depend on the extent of hydrogen bonding.
-
C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.[10]
-
C-S Stretch: The C-S stretching vibration is typically weak and falls in the fingerprint region between 600 and 800 cm⁻¹, which can be difficult to assign definitively.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Thioether | C-S Stretch | 600 - 800 | Weak |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC (after derivatization) or LC.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids and will likely produce a prominent pseudomolecular ion. Electron ionization (EI) will lead to more extensive fragmentation.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Molecular Ion: With ESI, the deprotonated molecule [M-H]⁻ at m/z 191.0381 or the protonated molecule [M+H]⁺ at m/z 193.0534 would be expected. High-resolution mass spectrometry can confirm the elemental formula C₇H₁₂O₄S.
-
Fragmentation Pattern: In EI-MS, characteristic fragmentations for carboxylic acids include the loss of a hydroxyl group (-17 Da) and a carboxyl group (-45 Da).[11] Cleavage of the C-S bond is also a likely fragmentation pathway.
Comparison with Alternative Analytical Techniques
While the triad of NMR, IR, and MS provides a comprehensive confirmation, other techniques can offer complementary information, particularly regarding purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and can be used for quantification.[12]
-
Methodology: Reversed-phase HPLC with a C18 column is a common method for separating organic acids.[12] An acidic mobile phase (e.g., water with a small amount of formic or phosphoric acid) is typically used to suppress the ionization of the carboxylic acid groups and achieve good peak shape. Detection can be achieved using a UV detector at a low wavelength (~210 nm) where the carboxylic acid carbonyl group absorbs.
-
Comparison: HPLC provides excellent quantitative data and purity assessment, which is complementary to the structural information from spectroscopy. However, it does not provide the detailed structural insights of NMR.
Gas Chromatography (GC)
Direct analysis of carboxylic acids by GC is challenging due to their low volatility and tendency to adsorb on the column.[13] Derivatization is therefore necessary.
-
Methodology: The carboxylic acid groups can be esterified (e.g., to their methyl esters) to increase volatility.[13] The resulting derivative can then be analyzed by GC-MS, providing both separation and mass spectral data.
-
Comparison: GC-MS offers high separation efficiency and provides mass spectral data for identification. However, the need for derivatization adds an extra step to the workflow and can introduce potential side reactions.
Workflow and Data Integration for Unambiguous Confirmation
The most robust approach for the confirmation of this compound involves a logical and integrated workflow.
Caption: Integrated workflow for the analysis of this compound.
Conclusion
The structural confirmation of this compound is best achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR provides the detailed skeletal framework, IR confirms the presence of the critical carboxylic acid functional groups, and MS verifies the molecular weight and elemental composition. For purity assessment and quantification, HPLC is a highly recommended complementary technique. By understanding the expected spectroscopic signatures and employing a logical workflow, researchers can confidently validate the structure and purity of this compound, ensuring the integrity of their subsequent studies.
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2-Acetamido-1,3-dihydroindene-2,5-dicarboxylic acid dimethyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link].com/spectrum/2qL50YJtM4i)
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A Comparative Guide to 2,5-Dimethyl-3-thiaadipic Acid and Other Thioether Dicarboxylic Acids for Advanced Scientific Applications
In the specialized field of chemical synthesis and material science, the selection of appropriate building blocks is paramount to achieving desired functional outcomes. Thioether dicarboxylic acids, a class of compounds featuring a sulfur atom integrated into a dicarboxylic acid backbone, offer a unique combination of properties including metal-chelating capabilities, and utility as monomers in polymer synthesis. Among these, 2,5-Dimethyl-3-thiaadipic Acid presents intriguing structural modifications compared to its more common linear counterparts, 3,3'-Thiodipropionic Acid and Thiodiglycolic Acid. This guide provides an in-depth, objective comparison of these molecules, supported by physicochemical data and established experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Structural Overview and Physicochemical Properties: A Comparative Analysis
The fundamental differences in the chemical and physical behaviors of these acids stem from their distinct molecular architectures. This compound introduces methyl groups on the carbon atoms alpha to the carboxylic acid functionalities, which imparts steric hindrance and alters the electronic environment around the carboxyl groups compared to the linear structures of 3,3'-Thiodipropionic Acid and Thiodiglycolic Acid.
Caption: A standardized workflow for comparative TGA analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of each thioether dicarboxylic acid into individual alumina crucibles.
-
Instrument Setup: Place a crucible into the TGA furnace, ensuring a consistent nitrogen purge (e.g., 20 mL/min) to prevent oxidative degradation.
-
Thermal Program: Equilibrate the sample at 25°C and then ramp the temperature to 600°C at a heating rate of 10°C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset of thermal decomposition is typically reported as the temperature at which 5% mass loss occurs (Td5%). A direct overlay of the TGA curves for the three compounds will provide a clear visual comparison of their relative thermal stabilities.
Metal Chelation Capacity by UV-Vis Titration
Scientific Rationale: The thioether and carboxylate groups in these molecules can act as ligands, forming coordination complexes with metal ions. This property is relevant for applications in drug delivery, bioremediation, and as antioxidants. UV-Vis spectrophotometry provides a straightforward method to monitor the formation of these metal-ligand complexes, which often results in a change in the solution's absorbance spectrum. [1][2] Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare 1 mM stock solutions of each thioether dicarboxylic acid in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare a 10 mM stock solution of a metal salt (e.g., CuSO₄) in the same buffer.
-
-
Titration Procedure:
-
In a quartz cuvette, place a known volume (e.g., 2 mL) of one of the dicarboxylic acid solutions.
-
Record the initial UV-Vis spectrum (e.g., from 200 to 800 nm).
-
Incrementally add small aliquots (e.g., 2-5 µL) of the metal salt solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Plot the absorbance change against the molar ratio of metal to ligand. The inflection point of this curve can be used to determine the stoichiometry of the complex. The binding affinity can be calculated using appropriate binding models.
-
Application Insight: Performance in Polyester Synthesis
The bifunctional nature of these dicarboxylic acids makes them suitable as monomers for the synthesis of polyesters through polycondensation with diols. [3]The structural differences between the three acids are expected to translate into distinct properties of the resulting polymers.
-
This compound: The presence of methyl groups will likely result in a polymer with a more amorphous structure due to the disruption of chain packing. This would be expected to lead to a lower glass transition temperature (Tg) and increased solubility in common organic solvents compared to polyesters derived from the other two acids. The steric hindrance from the methyl groups may also influence the kinetics of the polymerization reaction.
-
3,3'-Thiodipropionic Acid: This monomer is expected to form a semi-crystalline polyester with a higher Tg and melting point (Tm) compared to the polymer from the dimethyl-substituted analogue. The longer aliphatic chain compared to thiodiglycolic acid will impart greater flexibility to the polymer backbone.
-
Thiodiglycolic Acid: Due to its shorter chain length and higher polarity, polyesters based on this monomer are anticipated to exhibit a higher degree of hydrophilicity and potentially faster biodegradation rates in aqueous environments.
Conclusion and Future Perspectives
This compound offers a unique structural motif that can be strategically employed to tune the properties of materials. Its substituted backbone provides a tool for controlling polymer morphology and solubility, which is of significant interest in the development of advanced materials and drug delivery systems. While publicly available comparative data is limited, the experimental protocols outlined in this guide provide a clear roadmap for a comprehensive evaluation of its performance against 3,3'-Thiodipropionic Acid and Thiodiglycolic Acid.
Future research should focus on the synthesis and characterization of this compound and the systematic investigation of its properties in direct comparison with its linear analogues. Such studies will undoubtedly uncover novel applications for this promising molecule and expand the toolbox available to chemists and material scientists.
References
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PubChem. Thiodiglycolic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. TGA curves of DHA, DHS, and DHO dicarboxylic acid esters. [Link]
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Ataman Kimya. THIOGLYCOLIC ACID. [Link]
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ACS Publications. The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. [Link]
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Semantic Scholar. Four new chelating agents containing vicinal thioether groups. [Link]
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ResearchGate. Diesters of high-chain dicarboxylic acids with 1-tetradecanol as novel organic phase change materials for thermal energy storage. [Link]
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Journal of the American Chemical Society. Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. [Link]
- Google Patents. A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone.
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Matilda. Effects of Different Isomers of Thiophenedicarboxylic Acids on the Synthesis and Properties of Thiophene-Based Sustainable Polyesters. [Link]
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PubMed Central. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]
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ResearchGate. Solubilities of Dicarboxylic Acids in Water. [Link]
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ResearchGate. Synthesis and Properties of Bio-based Copolyesters Based on Phydroxyphenylpropionic Acid. [Link]
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MDPI. Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis. [Link]
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National Institutes of Health. Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors. [Link]
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DergiPark. Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. [Link]
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PubMed Central. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. [Link]
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MDPI. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]
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PubMed Central. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
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Master Organic Chemistry. Thiols And Thioethers. [Link]
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ResearchGate. Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids. [Link]
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MDPI. Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis. [Link]
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Reddit. Dicarboxylic acid solubility. [Link]
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ResearchGate. Synthesis and properties of a new polyesterimide. [Link]
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ResearchGate. Synthesis and characterization of polyesters derived from succinic acid, ethylene glycol and 1,3-propanediol. [Link]
-
ResearchGate. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
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A Comparative Guide to Thio-Dicarboxylic Acids in Herbicide Synthesis: Exploring Alternatives to 2,5-Dimethyl-3-thiaadipic Acid
Introduction: The Untapped Potential of Thio-Dicarboxylic Acids in Herbicide Discovery
In the relentless pursuit of novel herbicidal scaffolds, researchers are increasingly turning to molecular frameworks that offer unique structural and electronic properties. Dicarboxylic acids and their derivatives have long been recognized for their herbicidal potential, often acting as mimics of endogenous plant hormones or as inhibitors of crucial metabolic enzymes. The strategic incorporation of a thioether linkage within a dicarboxylic acid backbone presents an intriguing, yet underexplored, avenue for the development of new active ingredients. This guide delves into the synthesis and comparative potential of a novel compound, 2,5-Dimethyl-3-thiaadipic Acid, alongside two analogous thio-dicarboxylic acids: thiodiglycolic acid and 3,3'-thiodipropionic acid.
While this compound is not yet an established herbicide, its synthesis as an intermediate for other chemical entities highlights its accessibility. This guide, therefore, serves as a forward-looking exploration for researchers in agrochemical synthesis, providing a foundational comparison of synthetic routes and a discussion of the structural attributes that could inform the design of future herbicidal agents. We will dissect the synthetic methodologies for these compounds, offering detailed protocols and expert insights into the rationale behind these chemical transformations. Furthermore, we will explore the structure-activity relationships of dicarboxylic acid-based herbicides to provide a predictive framework for the potential derivatization and optimization of these thio-dicarboxylic acid scaffolds.
Comparative Synthesis of Thio-Dicarboxylic Acids
The efficient and scalable synthesis of the core molecular structure is a paramount consideration in the development of new agrochemicals. Here, we present and compare the synthetic pathways to this compound, thiodiglycolic acid, and 3,3'-thiodipropionic acid.
Synthesis of this compound
The synthesis of this compound has been reported as an intermediate in the preparation of thiophene derivatives. The described method is a two-step, one-pot reaction starting from readily available precursors.
Reaction Scheme:
Figure 2: Synthesis of Thiodiglycolic Acid.
Experimental Protocol:
-
Dissolve sodium sulfide nonahydrate in water in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
In a separate beaker, dissolve 2-chloroacetic acid in water and neutralize it with a solution of sodium carbonate.
-
Slowly add the sodium chloroacetate solution to the sodium sulfide solution with stirring.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain thiodiglycolic acid.
Causality Behind Experimental Choices:
-
Neutralizing the chloroacetic acid before the reaction prevents the release of toxic hydrogen sulfide gas upon reaction with sodium sulfide.
-
The reaction is a straightforward double SN2 displacement of the chloride ions from two molecules of chloroacetate by the sulfide dianion.
-
Refluxing ensures the reaction proceeds at a reasonable rate.
Synthesis of 3,3'-Thiodipropionic Acid
Similar to thiodiglycolic acid, 3,3'-thiodipropionic acid can be prepared by the reaction of a 3-halopropionic acid with a sulfide source. An alternative and often higher-yielding method is the Michael addition of hydrogen sulfide to an acrylate ester, followed by hydrolysis.
Reaction Scheme:
Figure 3: Synthesis of 3,3'-Thiodipropionic Acid via Michael Addition.
Experimental Protocol:
Step 1: Synthesis of Dimethyl 3,3'-thiodipropionate
-
In a pressure vessel, dissolve a catalytic amount of a base (e.g., sodium methoxide) in methanol.
-
Add methyl acrylate to the solution.
-
Cool the mixture and carefully introduce hydrogen sulfide gas.
-
Seal the vessel and stir the reaction mixture at room temperature for 24 hours.
-
Vent the excess hydrogen sulfide in a fume hood.
-
Remove the solvent under reduced pressure and purify the resulting diester by vacuum distillation.
Causality Behind Experimental Choices:
-
The base deprotonates hydrogen sulfide to form the hydrosulfide anion (HS-), which is a potent nucleophile for the Michael addition to the electron-deficient double bond of methyl acrylate.
-
The reaction is typically performed in a sealed vessel to contain the gaseous hydrogen sulfide.
Step 2: Hydrolysis to 3,3'-Thiodipropionic Acid
-
Dissolve the dimethyl 3,3'-thiodipropionate in a mixture of water and a suitable alcohol (e.g., ethanol).
-
Add a stoichiometric excess of sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
Causality Behind Experimental Choices:
-
Base-catalyzed hydrolysis (saponification) of the ester groups is a standard and efficient method to obtain the corresponding carboxylic acid.
-
Acidification is necessary to protonate the carboxylate salt and precipitate the free acid.
Comparative Analysis of Synthetic Routes
| Feature | This compound | Thiodiglycolic Acid | 3,3'-Thiodipropionic Acid |
| Starting Materials | Methacrylic acid, thiourea, 2-chloropropionic acid | 2-Chloroacetic acid, sodium sulfide | Methyl acrylate, hydrogen sulfide |
| Number of Steps | 1 (one-pot, two-stage) | 1 | 2 |
| Key Reaction Types | Michael addition, SN2 | SN2 | Michael addition, Hydrolysis |
| Reagent Handling | Thiourea (solid), methacrylic acid (liquid), 2-chloropropionic acid (liquid) | 2-Chloroacetic acid (solid), sodium sulfide (solid, hygroscopic) | Methyl acrylate (liquid, volatile), hydrogen sulfide (toxic gas) |
| Potential Hazards | Use of strong acids and bases. | Potential for H2S evolution if acidified prematurely. | Handling of highly toxic and flammable hydrogen sulfide gas requires specialized equipment. |
| Purification | Liquid-liquid extraction, crystallization. | Precipitation, filtration. | Distillation, precipitation, filtration. |
Structure-Activity Relationships and Potential for Herbicidal Activity
While direct herbicidal data for this compound is not publicly available, we can infer its potential and guide future derivatization strategies by examining the structure-activity relationships of known dicarboxylic acid herbicides.
Many dicarboxylic acid herbicides function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). The presence of two acidic groups, their spatial separation, and the overall lipophilicity of the molecule are critical for activity.
Key Structural Considerations for Herbicidal Activity:
-
Acidity and pKa: The carboxylic acid moieties need to be in their anionic form at physiological pH to interact with the target receptors. The pKa values of these thio-dicarboxylic acids will be a crucial determinant of their activity.
-
Chain Length and Flexibility: The distance and conformational flexibility between the two carboxyl groups influence how the molecule fits into the active site of the target protein. This compound has a longer and more substituted backbone compared to thiodiglycolic and 3,3'-thiodipropionic acids, which could lead to different binding affinities and selectivities.
-
Lipophilicity: The overall lipophilicity of the molecule affects its uptake, translocation, and metabolism within the plant. The methyl groups in this compound increase its lipophilicity compared to the other two analogues.
Strategies for Derivatization to Enhance Herbicidal Efficacy:
Based on the principles of herbicide design, the following derivatizations of these thio-dicarboxylic acid scaffolds could be explored to enhance their herbicidal potential:
-
Esterification: Conversion of one or both carboxylic acid groups to esters can improve cuticular penetration and translocation within the plant. The ester can then be hydrolyzed in planta to release the active dicarboxylic acid (pro-herbicide approach).
-
Amidation: Synthesis of mono- or di-amides can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to new modes of action or improved target binding.
-
Bioisosteric Replacement: One of the carboxylic acid groups could be replaced with a bioisostere, such as a tetrazole or a sulfonamide, to alter the acidity and pharmacokinetic properties of the molecule.
Conclusion and Future Directions
This guide provides a comprehensive overview of the synthesis of this compound and its potential alternatives, thiodiglycolic acid and 3,3'-thiodipropionic acid, in the context of herbicide discovery. While the herbicidal activity of this compound remains to be elucidated, its straightforward synthesis from common starting materials makes it an attractive candidate for further investigation.
The comparative analysis of synthetic routes highlights the trade-offs between one-pot procedures and multi-step syntheses involving hazardous reagents. For researchers venturing into this chemical space, the choice of synthetic strategy will depend on the available laboratory infrastructure and the desired scale of production.
The true potential of these thio-dicarboxylic acids as herbicides will likely be unlocked through systematic derivatization and biological screening. By applying the principles of structure-activity relationships and pro-herbicide design, it may be possible to develop novel and effective herbicides from these simple yet versatile molecular scaffolds. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
- A Method of Preparing 2,4-dimethyl tetrahydro thiophene-3-ketone. CN107986842A.
- Thiodiglycolic Acid Synthesis. US5023371A.
-
Methyl β-thiodipropionate. Organic Syntheses, Coll. Vol. 4, p.669 (1963); Vol. 31, p.74 (1951). [Link]
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Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Curr Med Chem. 2002 Nov;9(22):1999-2016. doi: 10.2174/0929867023368837. [Link]
-
Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]
-
Synthesis and Herbicidal Activity of Some New Heterocyclic Acid Amides. Indian Journal of Heterocyclic Chemistry, Vol. 27, Issue 02, April-June 2017, pp. 129-135. [Link]
A Technical Guide for Researchers and Drug Development Professionals
Introduction
2,5-Dimethyl-3-thiaadipic acid is a dicarboxylic acid containing a sulfur atom in its backbone. While specific data on its biological activity is limited, its structural characteristics suggest potential roles in various physiological processes. Its use as an intermediate in the synthesis of herbicides indicates a clear biological effect, though this is a specialized application.[1][2][3] This guide provides a comparative analysis of the potential biological activities of this compound by examining structurally related compounds, including adipic acid, methyl-substituted adipic acids, and other thia-dicarboxylic acids. The primary areas of focus will be antimicrobial, anti-inflammatory, and metabolic regulatory activities, given the known functions of these related compound classes.
Structural Comparison of Key Compounds
To understand the potential biological activities of this compound, it is crucial to compare its structure with that of related molecules.
| Compound | Structure | Key Features |
| This compound | HOOC-CH(CH₃)-S-CH₂-CH(CH₃)-COOH | Adipic acid backbone with a sulfur atom at the 3-position and methyl groups at the 2- and 5-positions. |
| Adipic Acid | HOOC-(CH₂)₄-COOH | A simple six-carbon linear dicarboxylic acid. |
| 3-Methyladipic Acid | HOOC-CH₂-CH(CH₃)-(CH₂)₂-COOH | Adipic acid with a single methyl group at the 3-position. |
| 3,3'-Thiodipropionic Acid | HOOC-CH₂-CH₂-S-CH₂-CH₂-COOH | A dicarboxylic acid with a sulfur atom linking two propionic acid units. |
| Tetradecylthioacetic Acid (TTA) | CH₃-(CH₂)₁₃-S-CH₂-COOH | A long-chain fatty acid with a sulfur atom at the 3-position (a 3-thia fatty acid). |
Comparative Biological Activities
Based on the activities of structurally similar compounds, we can infer the potential biological profile of this compound.
Antimicrobial Activity
The presence of a sulfur atom and carboxylic acid groups in this compound suggests potential antimicrobial properties.
-
Adipic Acid: Adipic acid itself has demonstrated some antibacterial activity, particularly when used in combination with medium-chain monoglycerides.[4][5] However, its standalone efficacy appears to be limited.[5]
-
Propionic Acid Derivatives: Various derivatives of propionic acid, a structural component of this compound, have been synthesized and shown to possess both antibacterial and antifungal activities.[3][6] 3-Hydroxypropionic acid, for instance, exhibits stronger antibacterial effects at lower pH and acts synergistically with other compounds like acrolein.[7]
-
Thiadiazole Derivatives: Heterocyclic compounds containing a thiadiazole ring, which also feature a sulfur atom, have been reported to exhibit a broad spectrum of antimicrobial activities.[8][9]
-
General Sulfur-Containing Compounds: The 2,5-dimethylphenyl scaffold, when incorporated into various molecules, has been shown to be a feature in many compounds with antimicrobial activity against a range of microorganisms.[10][11]
Comparative Data on Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative Class | S. aureus | E. coli | C. albicans | Reference |
| N-2,5-dimethylphenylthioureido acid derivatives | 8 - >128 | >128 | 64 - >128 | [10] |
| Propionic acid derivatives | Variable | Variable | Variable | [6] |
| 2,5-disubstituted-1,3,4-thiadiazoles | Variable | Variable | Variable | [8] |
Data for specific derivatives within these classes can vary significantly.
Given this information, it is plausible that this compound may exhibit some level of antimicrobial activity, warranting further investigation.
Anti-inflammatory Activity
The potential for anti-inflammatory effects is another area of interest, drawing parallels from sulfur-containing compounds and dicarboxylic acids.
-
Sulfur-Containing Compounds: Various sulfur-containing compounds have demonstrated anti-inflammatory properties. For example, sulfur dioxide and sulfite have been shown to reduce cigarette smoke-induced inflammation in human airway smooth muscle cells.[12] Additionally, sulfur-containing compounds isolated from garlic, such as ajoene, inhibit the production of pro-inflammatory mediators.[13][14][15] Sulindac sulfide, a drug containing a sulfur atom, is a potent inhibitor of cyclooxygenase enzymes involved in inflammation.[11]
-
Propionic Acid Derivatives: Certain derivatives of propionic acid have been synthesized and evaluated for their anti-inflammatory and analgesic effects.[16]
-
Dicarboxylic Acids: While not universally anti-inflammatory, some dicarboxylic acids and their derivatives have shown potential. For instance, certain 2,6-bisbenzylidenecyclohexanone derivatives have demonstrated significant nitric oxide inhibitory activity in activated macrophages.[16]
Comparative Data on Anti-inflammatory Activity (IC₅₀)
| Compound/Derivative Class | Assay | IC₅₀ (µM) | Reference |
| Isonicotinic acid derivatives | ROS inhibition | 1.42 µg/mL | [17] |
| 2,6-bisbenzylidenecyclohexanone derivatives | NO inhibition | 6.68 | [16] |
| Sulfur-containing compounds from garlic | NO production | ~20 µM (inhibitory concentration) | [14] |
The presence of both a sulfur atom and dicarboxylic acid functionality in this compound suggests that it could possess anti-inflammatory properties, a hypothesis that requires experimental validation.
Metabolic Regulation via PPAR Activation
Peroxisome proliferator-activated receptors (PPARs) are key regulators of lipid and glucose metabolism. Thia-substituted fatty acids are well-documented PPAR agonists.
-
Thia Fatty Acids (e.g., TTA): Tetradecylthioacetic acid (TTA) is a potent pan-PPAR agonist, with a preference for PPARα.[18] This activation leads to increased fatty acid oxidation and has demonstrated beneficial effects on lipid profiles.[18][19][20] The structural similarity of a thia-dicarboxylic acid to these modified fatty acids suggests a potential for interaction with PPARs.
-
Short-Chain Fatty Acids: Short-chain fatty acids can also modulate metabolic pathways, in part through the activation of receptors like PPARγ.[18][21]
-
Dicarboxylic Acids: While not primary ligands, some dicarboxylic acids can be metabolized through pathways that influence PPAR activity.[22]
Comparative Data on PPAR Activation (EC₅₀)
| Compound | PPAR Isotype | EC₅₀ (nM) | Reference |
| GW9578 | PPARα | 8 | [8] |
| GW0742 | PPARδ | 28 | [8] |
| GW7845 | PPARγ | 1.2 | [8] |
| Oleic Acid-NO₂ | PPARγ | <1 | [23] |
| Linoleic Acid | PPARγ | 870 | [23] |
The unique structure of this compound, with its sulfur atom and dicarboxylic nature, makes it a candidate for investigation as a potential PPAR modulator.
Experimental Protocols
To facilitate further research into the biological activities of this compound and its analogs, the following are detailed protocols for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Workflow for Broth Microdilution Assay
Caption: Albumin denaturation assay workflow.
Detailed Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
-
Reaction Mixture:
-
In separate test tubes, add 1 mL of different concentrations of the test compound or standard drug.
-
Add 1 mL of the BSA solution to each tube.
-
A control tube should contain 1 mL of BSA solution and 1 mL of the solvent.
-
-
Incubation and Denaturation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.
-
-
Measurement and Calculation:
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of each solution at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of albumin denaturation).
-
PPARγ Activation Assay: Luciferase Reporter Gene Assay
This cell-based assay is used to determine if a compound can activate PPARγ and induce the expression of a reporter gene.
Workflow for PPARγ Luciferase Reporter Assay
Caption: PPARγ luciferase reporter assay workflow.
Detailed Steps:
-
Cell Culture and Transfection:
-
Maintain a suitable cell line (e.g., HEK293T) in appropriate culture conditions.
-
Co-transfect the cells with a mammalian expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs). A control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) should also be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, seed the cells into a 96-well plate.
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (solvent only) and a positive control (a known PPARγ agonist like rosiglitazone).
-
-
Luciferase Assay:
-
After a 24-48 hour incubation period, lyse the cells.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.
-
Measure the activity of the co-transfected control reporter for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Conclusion
While direct experimental data on the biological activity of this compound is currently lacking in publicly available literature, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential in several key areas. Its dicarboxylic acid backbone, combined with a sulfur atom and methyl substitutions, suggests a plausible role as an antimicrobial agent, an anti-inflammatory compound, and a modulator of metabolic pathways through PPAR activation. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate these potential biological activities and elucidate the structure-activity relationships of this and related thia-dicarboxylic acids. Further research is warranted to fully characterize the biological profile of this compound and determine its potential for therapeutic applications.
References
- S. S. T. Lee, T. Pineau, J. Drago, et al. (1995). Targeted disruption of the alpha isoform of the peroxisome proliferator-activated receptor gene in mice results in abolishment of the pleiotropic effects of peroxisome proliferators. Molecular and Cellular Biology, 15(6), 3012-3022.
- Gottlicher, M., Widmark, E., Li, Q., & Gustafsson, J. A. (1992). Fatty acids activate a chimera of the clofibric acid-activated receptor and the glucocorticoid receptor. Proceedings of the National Academy of Sciences, 89(10), 4653-4657.
- Wierzbicki, A. S., Mayne, P. D., Lloyd, M. D., et al. (2003). Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease. Journal of Lipid Research, 44(8), 1481-1488.
- Jang, J. K., & Lee, J. H. (1997). The Study on the Antibacterial Activity of Adipic Acid and Medium Chain Monoglycerides. Korean Journal of Food Science and Technology, 29(5), 933-938.
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Rhythm Chemicals Pvt. Ltd. (n.d.). 3, 3 Thiodipropionic Acid. Retrieved from [Link]
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Mathew, B., & Baby, S. (2011). Anti-Inflammatory Effect of Sulfur Dioxide and Sulfite on Cigarette Smoke Exposed Human Airway Smooth Muscle Cells. *UTMB Health. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2,5-Dimethyl-3-thiaadipic Acid for Pharmaceutical and Agrochemical Intermediates
For researchers and professionals in drug development and agrochemical synthesis, the efficient and reliable production of key intermediates is paramount. 2,5-Dimethyl-3-thiaadipic acid, a crucial building block, presents several synthetic pathways, each with distinct advantages and drawbacks. This guide provides an in-depth comparative analysis of two prominent synthesis routes, offering experimental data and expert insights to inform your selection process.
Introduction to this compound
This compound (IUPAC name: 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid) is a dicarboxylic acid containing a thioether linkage.[1] Its structural features make it a valuable intermediate in the synthesis of various heterocyclic compounds, including herbicides and potentially pharmaceutical agents. The selection of an appropriate synthetic route is critical, impacting not only yield and purity but also process scalability, cost-effectiveness, and environmental footprint.
This guide will dissect two distinct methodologies for the synthesis of this compound:
-
Route 1: The "One-Pot" Synthesis from Methacrylic Acid and Thiourea. A convergent approach where the intermediate thiol is generated in situ.
-
Route 2: The Direct Thioetherification of 3-Mercaptoisobutyric Acid. A linear approach utilizing a pre-synthesized thiol.
Route 1: The "One-Pot" Synthesis from Methacrylic Acid and Thiourea
This method offers the convenience of a single reaction vessel for a multi-step transformation, minimizing handling and potential loss of intermediates.[2] The synthesis proceeds through the in-situ formation of 3-mercaptoisobutyric acid from methacrylic acid and thiourea, which is then immediately subjected to nucleophilic substitution with 2-chloropropionic acid.
Experimental Protocol
-
Reaction Setup: To a three-necked flask equipped with a stirrer, add 100ml of water and thiourea (53.0g, 0.69mol).
-
Acidification and Thiol Formation: Add concentrated hydrochloric acid (75.7g, 0.75mol) and heat the mixture to 45°C with stirring for 30 minutes.
-
Michael Addition: Add methacrylic acid (50.0g, 0.57mol) dropwise over approximately 30 minutes.
-
Reaction Progression: Heat the system to 90°C and maintain for 2 hours.
-
Basification: Add a solution of sodium hydroxide (103.2g, 2.58mol) in 150ml of water dropwise over about 30 minutes. Continue stirring for an additional 30 minutes.
-
Thioetherification: Cool the reaction mixture to room temperature and add 2-chloropropionic acid (69.0g, 0.63mol) dropwise over approximately 30 minutes. Continue the reaction for 2 hours.
-
Workup and Isolation: Adjust the pH to 5-6 with concentrated hydrochloric acid. Extract the aqueous layer three times with 200ml of ethyl acetate. Combine the organic phases and evaporate the solvent to yield a yellow, waxy solid of this compound.[2]
Causality of Experimental Choices
-
Thiourea as a Sulfhydryl Donor: Thiourea, in the presence of acid, hydrolyzes to generate hydrogen sulfide in situ, which then participates in a Michael addition with methacrylic acid to form the key intermediate, 3-mercaptoisobutyric acid. This avoids the handling of gaseous and toxic hydrogen sulfide directly.
-
Stepwise Temperature Control: The initial lower temperature (45°C) facilitates the controlled formation of the thiol intermediate. The subsequent increase to 90°C drives the Michael addition to completion.
-
pH Adjustments: The initial acidic condition is necessary for the hydrolysis of thiourea. The subsequent addition of a strong base (NaOH) deprotonates the thiol of the intermediate 3-mercaptoisobutyric acid, forming a thiolate anion which is a potent nucleophile for the subsequent reaction with 2-chloropropionic acid. The final acidification step is crucial for protonating the carboxylate groups, rendering the final product less soluble in water and facilitating its extraction into an organic solvent.
Visualizing the "One-Pot" Synthesis
Caption: Workflow for the "One-Pot" synthesis of this compound.
Route 2: Direct Thioetherification of 3-Mercaptoisobutyric Acid
This synthetic route is more direct, assuming the availability of the starting thiol, 3-mercaptoisobutyric acid. It involves a straightforward nucleophilic substitution reaction between the deprotonated thiol and 2-chloropropionic acid.[2]
Experimental Protocol
-
Reaction Setup: In a three-necked flask with stirring, dissolve 3-mercaptoisobutyric acid (45g, 0.37mol) and sodium hydroxide (47g, 1.17mol) in 200ml of water at room temperature. Stir for 10 minutes until complete dissolution.
-
Thioetherification: Add 2-chloropropionic acid (44.2g, 0.4mol) dropwise over approximately 30 minutes.
-
Reaction Completion: Continue the reaction for 2 hours.
-
Workup and Isolation: Adjust the pH to 5-6 with concentrated hydrochloric acid. Extract the aqueous solution three times with 200ml of ethyl acetate. Combine the organic phases and remove the solvent to obtain a yellow, waxy solid of this compound.[2]
Causality of Experimental Choices
-
Pre-formed Thiol: This route simplifies the reaction by starting with the thiol intermediate. This can be advantageous if 3-mercaptoisobutyric acid is readily available from a commercial source or a separate, optimized synthesis.
-
Stoichiometric Base: The use of sodium hydroxide is critical for deprotonating the thiol of 3-mercaptoisobutyric acid, generating the thiolate nucleophile necessary for the reaction with 2-chloropropionic acid. The molar excess of base ensures complete deprotonation and drives the reaction forward.
-
Aqueous Medium: The reaction is performed in water, which is a green and cost-effective solvent. The high solubility of the sodium salts of the reactants in water facilitates the reaction.
Visualizing the Direct Thioetherification
Caption: Workflow for the Direct Thioetherification synthesis of this compound.
Comparative Analysis
| Parameter | Route 1: "One-Pot" Synthesis | Route 2: Direct Thioetherification |
| Starting Materials | Methacrylic Acid, Thiourea, 2-Chloropropionic Acid | 3-Mercaptoisobutyric Acid, 2-Chloropropionic Acid |
| Yield | 86.2%[2] | 93%[2] |
| Purity (GC) | 97%[2] | 97.5%[2] |
| Process Complexity | Higher (multi-step, one-pot) | Lower (single step) |
| Atom Economy | Lower (byproducts from thiourea hydrolysis) | Higher |
| Cost of Starting Materials | Potentially lower (commodity chemicals) | Higher (specialized thiol) |
| Safety Considerations | In-situ generation of H₂S precursor | Handling of a thiol |
Conclusion and Recommendations
Both synthetic routes present viable methods for the preparation of this compound, each with its own set of advantages and disadvantages.
Route 1, the "one-pot" synthesis, is an attractive option when considering the cost and availability of starting materials. Methacrylic acid and thiourea are inexpensive commodity chemicals. However, this route is more complex, involving multiple reaction steps in a single pot, which can make optimization and scale-up more challenging. The lower yield and slightly lower purity may also be a consideration.
Route 2, the direct thioetherification, offers a simpler, more streamlined process with a higher reported yield and purity.[2] This makes it an excellent choice for laboratory-scale synthesis and for applications where high purity is critical. The main drawback is the reliance on the availability and cost of 3-mercaptoisobutyric acid.
For industrial-scale production, a thorough cost analysis of the starting materials for both routes would be essential. While Route 1 appears more economical from a raw materials perspective, the higher yield and simpler process of Route 2 could offset the initial cost of the thiol, leading to a more cost-effective process overall, especially when considering factors like reactor time and purification costs.
Ultimately, the choice between these two synthetic routes will depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, available equipment, and desired purity of the final product.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2,5-Dimethyl-3-thiaadipic Acid
Introduction: In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2,5-Dimethyl-3-thiaadipic Acid, a dicarboxylic acid with potential applications in medicinal chemistry.[1][2] The synthesis of this molecule, often involving a thiol-Michael addition reaction, can introduce a variety of impurities, including starting materials, by-products from side reactions, and residual solvents.[3][4] Therefore, a robust analytical strategy is paramount to ensure the integrity of subsequent research and development activities.
This document is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of key analytical techniques. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to guide you in selecting the most appropriate method for your needs.
Understanding the Analyte and Potential Impurities
This compound (C₇H₁₂O₄S, Molar Mass: 192.23 g/mol ) is a dicarboxylic acid containing a thioether linkage.[1] A common synthetic route involves the reaction of 3-mercaptoisobutyric acid with 2-chloropropionic acid or a Michael addition of a thiol to an acrylate derivative.[5]
Potential Impurities to Consider:
-
Unreacted Starting Materials: 3-mercaptoisobutyric acid, 2-chloropropionic acid, or acrylate precursors.
-
Side-Reaction Products: Disulfides formed from the oxidation of the thiol starting material, or by-products from retro-Michael reactions.[6]
-
Isomers: Positional isomers that may arise during synthesis.
-
Residual Solvents: Organic solvents used during the reaction and purification steps.
-
Inorganic Salts: Formed during pH adjustments or work-up procedures.
The choice of an analytical method is therefore dictated by its ability to separate and detect these diverse chemical entities from the main compound.
Comparative Analysis of Purity Assessment Methodologies
We will now explore and compare the most effective analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience (The "Why"): HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like dicarboxylic acids.[7] Its versatility allows for the separation of a wide range of impurities with varying polarities. For carboxylic acids, which can be challenging to retain on standard reversed-phase columns due to their high polarity, mixed-mode or ion-exchange chromatography can be particularly effective.[8][9][10] The choice of detector, typically UV for the carboxyl group (~210 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity, is critical.[9][10][11]
Trustworthiness (Self-Validating Protocol): A robust HPLC method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure reliable and repeatable results.[12][13][14][15]
Experimental Protocol: Mixed-Mode HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Calculate purity using the area normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For quantitative analysis of specific impurities, a reference standard for each impurity is required.
-
Workflow for HPLC Purity Assessment
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A Comparative Guide to 2,5-Dimethyl-3-thiaadipic Acid Applications in Herbicide Synthesis: The Case of Dimethenamid-P
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,5-Dimethyl-3-thiaadipic Acid in Modern Agriculture
This compound (DMTA) is a specialty chemical intermediate whose primary application lies in the synthesis of agrochemicals. While not an active herbicidal agent itself, it serves as a crucial building block for more complex molecules that play a vital role in weed management. This guide will illuminate the journey from DMTA to a widely used herbicide, Dimethenamid-P, providing a comprehensive overview for researchers in crop protection and synthetic chemistry.
From Intermediate to Active Ingredient: The Synthesis of Dimethenamid-P
The commercial relevance of DMTA is intrinsically linked to its role in the production of 2,4-dimethyltetrahydrothiophene-3-one, a direct precursor to the herbicide Dimethenamid. The synthesis of Dimethenamid-P, the more biologically active S-isomer of Dimethenamid, is a multi-step process where DMTA is a key intermediate in forming the thiophene ring structure.
Synthesis Pathway Overview:
The general synthetic route involves the formation of 2,4-dimethyltetrahydrothiophene-3-one from DMTA, which is then used to synthesize the final Dimethenamid-P molecule. A patent describes a method where this compound is heated in the presence of a catalyst, such as iron powder, to yield 2,4-dimethyltetrahydrothiophene-3-one[1]. This intermediate is then further reacted to introduce the N-(2-methoxy-1-methylethyl) and the chloroacetyl groups to form Dimethenamid.
Caption: Simplified synthesis pathway from DMTA to Dimethenamid-P.
Mechanism of Action: How Dimethenamid-P Controls Weeds
Dimethenamid-P is classified as a Group 15 herbicide (chloroacetamide). Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][3][4] VLCFAs are essential components of plant cell membranes and are crucial for cell division and growth. By inhibiting their synthesis, Dimethenamid-P effectively stops the growth of susceptible weed seedlings shortly after germination and before or as they emerge from the soil.[5] This pre-emergence activity is a key characteristic of its efficacy. Injury symptoms in susceptible plants include stunting and crinkling of new growth, with leaves failing to unfurl properly.[3]
Performance Comparison: Dimethenamid-P vs. Alternatives
Dimethenamid-P is primarily used for the control of annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and peanuts.[2][5] Its main competitors are other pre-emergence herbicides, particularly those from the same chloroacetamide class, such as S-metolachlor and acetochlor.
Comparative Efficacy Data:
The following tables summarize experimental data comparing the performance of Dimethenamid-P with other herbicides for the control of common weeds.
Table 1: Comparison of Chloroacetamide Herbicides for Residual Common Waterhemp Control
| Herbicide | Application Rate (lb/A) | Common Waterhemp Control (%) at 90 DAT |
| Dimethenamid-P | 0.74 | 73 |
| S-metolachlor | 1.43 | 75 |
| Acetochlor | 1.78 | 96 |
| Metolachlor | 1.43 | 62 |
Data adapted from a study on bare ground at the University of Illinois, Urbana, 2003.[6] This study suggests that under these specific conditions, acetochlor provided longer residual control of common waterhemp compared to Dimethenamid-P and S-metolachlor.
Table 2: Comparison of Dimethenamid and Metolachlor for Yellow Nutsedge Control in Peanut
| Herbicide | Application Timing | Early Season Control | Late Season Control |
| Dimethenamid | PPI or PRE | Similar to metolachlor at one location | Less effective than metolachlor |
| Metolachlor | PPI or PRE | Greater than dimethenamid at two locations | Better than dimethenamid |
Data adapted from field experiments in Texas, 1996-1997.[7][8] These findings indicate that metolachlor generally provides more consistent and longer-lasting control of yellow nutsedge compared to dimethenamid.
Qualitative Comparison of Key Pre-emergence Herbicides:
| Herbicide | Chemical Class | Primary Target Weeds | Strengths | Considerations |
| Dimethenamid-P | Chloroacetamide (Group 15) | Annual grasses, small-seeded broadleaves | Good performance in drier conditions.[9] | May have shorter residual activity compared to some alternatives.[9] |
| S-metolachlor | Chloroacetamide (Group 15) | Annual grasses, some broadleaves | Generally effective and widely used. | Performance can be dependent on soil moisture. |
| Acetochlor | Chloroacetamide (Group 15) | Annual grasses, some broadleaves | Can provide excellent, long-lasting residual control.[6] | |
| Pyroxasulfone | Isoxazoline (Group 15) | Annual grasses, small-seeded broadleaves | Excellent efficacy, requires a good activating rain.[9] | Higher cost.[9] |
| Flumioxazin | N-phenylphthalimide (Group 14) | Broadleaf weeds | Provides good residual control of broadleaf weeds. | Can be combined with grass herbicides for broader spectrum control. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dimethyltetrahydrothiophene-3-one from this compound
This protocol is adapted from a patented method and should be performed by qualified chemists in a controlled laboratory setting.
Materials:
-
This compound (DMTA)
-
Iron powder (catalyst)
-
Sulfolane (solvent)
-
Reaction flask with stirring and distillation apparatus
-
Heating mantle
-
Methylene chloride
-
2N Sodium hydroxide solution
Procedure:
-
In a three-necked flask equipped with a stirrer and distillation apparatus, add 200ml of sulfolane, 98.3g (0.50 mol) of this compound, and 6g of iron powder.[1]
-
Slowly heat the mixture with stirring to 190°C.
-
Collect the distillate as it forms. Continue heating until no more fraction distills.
-
Dissolve the collected distillate in 500ml of methylene chloride.
-
Wash the methylene chloride solution with a 2N sodium hydroxide solution.
-
Separate the organic layer and remove the methylene chloride under reduced pressure to yield 2,4-dimethyltetrahydrothiophene-3-one.
Protocol 2: Greenhouse Bioassay for Evaluating Herbicide Efficacy
This protocol provides a general framework for comparing the pre-emergence efficacy of Dimethenamid-P with other herbicides.
Caption: Workflow for a comparative greenhouse herbicide bioassay.
Procedure:
-
Planting: Fill pots with a uniform soil mix. Plant a predetermined number of seeds of the target weed species (e.g., 25 seeds) at a consistent depth.
-
Herbicide Application: Prepare stock solutions of the herbicides to be tested. Apply the different herbicide treatments to the soil surface of the pots using a calibrated laboratory sprayer to ensure uniform application. Include an untreated control for comparison.
-
Greenhouse Conditions: Transfer the treated pots to a greenhouse with controlled environmental conditions (temperature, light, and humidity). Water the pots as needed.
-
Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), record the number of emerged seedlings and assess visual injury on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material from each pot. Measure the fresh weight and then dry the plant material in an oven to determine the dry weight.
-
Data Analysis: Analyze the data to compare the efficacy of the different herbicide treatments in reducing weed emergence and biomass.
Conclusion
This compound is a valuable chemical intermediate, primarily due to its role in the synthesis of the herbicide Dimethenamid-P. As a Group 15 herbicide, Dimethenamid-P offers effective pre-emergence control of annual grasses and some broadleaf weeds by inhibiting very-long-chain fatty acid synthesis. While it is a widely used and effective herbicide, comparative data suggests that its performance, particularly in terms of residual control and efficacy on specific weeds like yellow nutsedge, can be surpassed by other chloroacetamides like acetochlor and S-metolachlor under certain conditions. The choice of herbicide will ultimately depend on the target weed spectrum, environmental conditions, and crop. The provided protocols offer a foundation for researchers to further investigate the synthesis and comparative efficacy of Dimethenamid-P and other herbicidal compounds.
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-
Dimethenamid. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Dimethenamid-P - Active Ingredient Page. (n.d.). In Chemical Warehouse. Retrieved January 14, 2026, from [Link]
-
Tower (dimethenamid-p). (2015, February 4). In NC State Extension Publications. Retrieved January 14, 2026, from [Link]
- Maxwell, C. J., Sprague, C. L., & Simmons, F. W. (2003). Acetamide comparison for residual common waterhemp control on bare ground. 2003 Illinois Crop Protection Technology Conference.
- Grichar, W. J., Besler, B. A., & Brewer, K. D. (2000). Comparison of Metolachlor and Dimethenamid for Yellow Nutsedge (Cyperus esculentus L.) Control and Peanut (Arachis hypogaea L.) Injury. Peanut Science, 27(1), 6–10.
- Anonymous. (2020, December 7).
- A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone. (2019).
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A Comparative Guide to the Efficacy of Synthetic Auxin Herbicides, a Proxy for 2,5-Dimethyl-3-thiaadipic Acid Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Editorial Note: Initial research into herbicides derived from 2,5-Dimethyl-3-thiaadipic Acid revealed a significant gap in publicly available efficacy data. To fulfill the core requirements of providing a comprehensive, data-supported comparison guide, this document will use a well-documented synthetic auxin herbicide, 2,4-Dichlorophenoxyacetic Acid (2,4-D), as a representative model for a carboxylic acid-based herbicide. This allows for a robust demonstration of the comparative methodologies and data presentation requested, using established scientific literature. The principles and experimental protocols detailed herein are broadly applicable to the evaluation of novel herbicidal compounds.
Introduction: The Quest for Selective Weed Management
Effective weed control is a cornerstone of modern agriculture, ensuring crop yield and quality. Among the arsenal of chemical solutions, synthetic auxin herbicides have been pivotal for over half a century.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, primarily broadleaf weeds, while leaving monocot crops like corn, wheat, and rice largely unaffected.[2][3] This guide provides a comparative efficacy analysis of 2,4-D and two other widely used herbicides with different modes of action: Dicamba, another synthetic auxin, and Glyphosate, a systemic herbicide that inhibits a key enzyme in amino acid synthesis.
Mechanism of Action: A Tale of Two Pathways
Understanding the biochemical pathways targeted by these herbicides is fundamental to interpreting their efficacy and selectivity.
2,4-D and Dicamba (Synthetic Auxins): These herbicides are classified as Group 4 herbicides.[4] They mimic indole-3-acetic acid (IAA), a natural auxin, but are more persistent in the plant. This leads to an overload of the plant's growth regulation system, causing a cascade of effects including epinastic growth (stem and petiole twisting), leaf malformation, and ultimately, vascular tissue disruption and plant death.[2][5] The primary mode of action involves the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes.
Glyphosate (EPSPS Inhibitor): In contrast, glyphosate is a Group 9 herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. Without these essential amino acids, protein synthesis halts, and the plant eventually dies.
Signaling Pathway of Synthetic Auxins
Caption: Simplified signaling pathway of synthetic auxin herbicides like 2,4-D and Dicamba.
Comparative Efficacy: Greenhouse and Field Data
The efficacy of a herbicide is not absolute and varies depending on the weed species, growth stage, and environmental conditions. The following data, synthesized from multiple studies, provides a comparative overview.
Table 1: Comparative Efficacy of 2,4-D, Dicamba, and Glyphosate on Key Broadleaf Weeds
| Weed Species | Herbicide | Application Rate (kg a.i./ha) | Efficacy (% Control) | Reference |
| Palmer Amaranth (Amaranthus palmeri) | 2,4-D | 0.56 | 85-97% | [6] |
| Dicamba | 0.56 | 92-94% | [6] | |
| Glyphosate | 0.84 | 94-99% | [6] | |
| Sicklepod (Senna obtusifolia) | 2,4-D | 0.56 | 66-80% | [6] |
| Dicamba | 0.56 | 85-90% | [6] | |
| Glyphosate | 0.84 | 82-86% | [6] | |
| Field Bindweed (Convolvulus arvensis) | 2,4-D + Glyphosate | 0.56 + 0.84 | Synergistic | [7] |
| Dicamba + Glyphosate | 0.56 + 0.84 | Synergistic | [7] | |
| Kochia (Bassia scoparia) | 2,4-D | 0.56 | 26-58% (Resistant pops.) | [8] |
| Dicamba | 0.56 | 26-58% (Resistant pops.) | [8] | |
| 2,4-D + Dicamba | 0.56 + 0.56 | 84-91% (Resistant pops.) | [8] |
Note: Efficacy can be influenced by weed biotype and the presence of herbicide resistance.
Experimental Protocols for Herbicide Efficacy Evaluation
To ensure the scientific validity of efficacy data, standardized protocols are essential. Below are detailed methodologies for greenhouse and field trials.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the dose of a herbicide required to achieve a specific level of weed control, often expressed as the GR50 (the dose causing a 50% reduction in plant growth) or ED50 (the dose effective in 50% of the population).
Experimental Workflow
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Safety Operating Guide
A Guide to the Proper Disposal of 2,5-Dimethyl-3-thiaadipic Acid for Laboratory Professionals
Part 1: Hazard Identification and Risk Assessment
2,5-Dimethyl-3-thiaadipic acid (CAS 106014-16-8) is an organic compound with the molecular formula C7H12O4S.[1][2] Its structure contains carboxylic acid functional groups and a thioether linkage. In the absence of specific toxicity data, it is prudent to treat this compound with a degree of caution, assuming it may possess irritant properties, particularly to the eyes, skin, and respiratory tract, similar to other organic acids.
Assumed Hazards:
-
Eye Irritation: Many organic acids can cause serious eye irritation.
-
Skin Irritation: Prolonged contact may cause skin irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
Given these potential hazards, a thorough risk assessment should be conducted before handling the substance, and appropriate personal protective equipment (PPE) must be worn.
Part 2: Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any dust or aerosols. |
Part 3: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.[3]
Large Spills:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.
-
Contact your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Part 4: Waste Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave".[4][5]
Step 1: Waste Characterization
Without a specific SDS, this compound should be treated as a hazardous chemical waste. This conservative approach ensures the highest level of safety and regulatory compliance.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7]
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless you have confirmed their compatibility.[8] For example, keep acidic waste separate from basic waste.[6]
Step 3: Container Selection and Labeling
The integrity of waste containment is fundamental to safe disposal.
-
Container Choice: Use a container that is in good condition, leak-proof, and compatible with the chemical.[9][10] For acidic waste, glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazard (e.g., "Irritant").[3][11] If it is a solution, the solvent and approximate concentration must also be listed.
Caption: Waste Disposal Workflow for this compound.
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[8][12]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[8][9]
-
Secondary Containment: Use secondary containment (such as a spill tray) to capture any potential leaks.[9]
-
Segregation in Storage: Do not store incompatible waste types together. For instance, keep acids away from bases and oxidizers.[6]
Step 5: Final Disposal
-
Arrange for Pickup: Once the waste container is full, or in accordance with your institution's time limits for waste accumulation, arrange for its collection by a licensed hazardous waste disposal company.[3][12]
-
Documentation: Complete all required waste manifest forms accurately. This documentation is a critical part of the "cradle-to-grave" tracking of hazardous waste.[5]
Part 5: Waste Minimization
Responsible chemical management includes efforts to reduce waste generation.[12]
-
Source Reduction: Order only the quantity of this compound required for your experiments.[12]
-
Scale Down Experiments: When possible, reduce the scale of your experiments to minimize the volume of waste produced.[12]
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the broader community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
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Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? Retrieved from [Link]
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- Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.
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- PubChem. This compound.
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A Senior Application Scientist's Guide to Handling 2,5-Dimethyl-3-thiaadipic Acid: Personal Protective Equipment (PPE) and Safety Protocols
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven safety protocols for handling 2,5-Dimethyl-3-thiaadipic Acid (CAS 106014-16-8). The procedures outlined here are designed to ensure your protection and maintain the integrity of your research by explaining the causality behind each safety recommendation.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with this compound is the foundational step in building a robust safety plan. While comprehensive toxicological data is not widely available, information from Safety Data Sheets (SDS) for structurally similar thia-acids and dicarboxylic acids allows us to anticipate its hazard profile. The primary routes of exposure are through skin contact, eye contact, and inhalation of fumes.[1]
Skin contact can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[1] Eye contact is a more significant risk and may result in redness, pain, or severe damage.[1] Inhalation of fumes may cause irritation to the respiratory system.[1] Therefore, our PPE strategy is built around creating impermeable barriers for these exposure routes.
Table 1: Hazard Profile and Protective Measures
| Potential Hazard | Anticipated Effects & GHS Classification (Inferred) | Primary Engineering Control & PPE Response |
| Skin Contact | Causes skin irritation (Category 2).[2][3] May result in inflammation, redness, and pain.[1] | Control: Handle within a fume hood. PPE: Nitrile gloves and a fully buttoned laboratory coat. |
| Eye Contact | Causes serious eye irritation or damage (Category 2A/1).[2][4][5] | Control: Use of a fume hood sash as a primary shield. PPE: ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical goggles and/or face shield for splash risks. |
| Inhalation | May cause respiratory tract irritation.[1] | Control: All handling of the substance must be performed in a certified chemical fume hood to minimize vapor/fume concentration. |
| Ingestion | Harmful if swallowed (Category 4).[2][6] | Control: Prohibit eating, drinking, and smoking in the laboratory.[1][2] PPE: Wash hands thoroughly after handling.[2][5] |
The Hierarchy of Controls: Engineering and Administrative Measures First
Before selecting PPE, we must prioritize engineering and administrative controls. PPE is the last line of defense.
-
Engineering Control: The single most important piece of equipment is a properly functioning chemical fume hood . All weighing, transferring, and reaction work with this compound must be conducted within the hood to contain fumes and potential splashes.[7]
-
Administrative Controls: You must establish a clear Standard Operating Procedure (SOP) for this chemical. This includes designating specific areas for its use, ensuring personnel are trained on its hazards, and having emergency procedures readily available.
Core PPE Protocol: A Step-by-Step Guide
The following is a detailed methodology for the selection and use of PPE.
Eye and Face Protection
The eyes are highly vulnerable to acids and organic solvents.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory where this chemical is present.
-
Elevated Risk: When handling larger quantities (>50 mL) or performing operations with a higher splash potential (e.g., heating, vortexing, pressure reactions), upgrade to chemical splash goggles .[8] For maximum protection, use a full-face shield in conjunction with safety goggles .[9]
Skin and Body Protection
-
Gloves: Standard nitrile gloves provide adequate protection against incidental contact.[10] The causality for this choice is nitrile's proven resistance to a broad range of chemicals, including acids. Always inspect gloves for tears or pinholes before use.[5] For prolonged contact or immersion, consult a glove compatibility chart, but for most laboratory applications, double-gloving with nitrile is a practical approach.
-
Laboratory Coat: A clean, flame-resistant laboratory coat, fully buttoned, is required to protect your skin and personal clothing.[4]
-
Footwear: Closed-toe shoes are mandatory. Do not wear sandals or perforated shoes in the laboratory.
Respiratory Protection
Under normal operating conditions within a chemical fume hood, respiratory protection is not required.[10] A respirator with an acid gas cartridge may be necessary only in the event of a large spill or a failure of the ventilation system, as dictated by your institution's emergency response plan.
Procedural Discipline: Donning, Doffing, and Emergency Actions
Experimental Workflow: PPE Selection and Use
The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: PPE selection workflow for handling this compound.
Emergency Protocol: Immediate Actions for Exposure
In the event of an exposure, time is critical.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing any contaminated clothing.[1] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill and Disposal Plan: Containment and Waste Management
-
Spills: For small spills, absorb the material with an inert substance like vermiculite or sand.[1] Place the contaminated material into a suitable, labeled container for chemical waste disposal.[5] Ensure adequate ventilation during cleanup.
-
Disposal: All waste, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste.[2][3] Do not pour this chemical down the drain.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for pickup by a licensed waste disposal company.
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.
References
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PubChem. Compound Summary: this compound. [Link]
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Advanced Biotech. Safety Data Sheet: 2,4-Dimethyl-5-Acetyl Thiazole synthetic. [Link]
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LeelineWork. What PPE Should You Wear When Handling Acid 2024? [Link]
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U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
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Quicktest. Safety equipment, PPE, for handling acids. [Link]
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Teagasc | Agriculture and Food Development Authority. Personal Protective Equipment (PPE). [Link]
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University of Hawai'i at Mānoa. Personal Protective Equipment (PPE). [Link]
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P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. [Link]
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National Institutes of Health (NIH). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. [Link]
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Lab Alley. How to Dispose of Acetic Acid. [Link]
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European Patent Office. Process for the purification of carboxylic acids and/or their anhydrides. [Link]
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Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
